molecular formula C6H6N2O2 B1315543 3-Methylpyrazine-2-carboxylic Acid CAS No. 41110-28-5

3-Methylpyrazine-2-carboxylic Acid

Cat. No.: B1315543
CAS No.: 41110-28-5
M. Wt: 138.12 g/mol
InChI Key: DEDJQZNLAXYJBT-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carboxylic Acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDJQZNLAXYJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522537
Record name 3-Methylpyrazine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-28-5
Record name 3-Methylpyrazine-2-carboxylic acid
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Record name 3-methylpyrazine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound (CAS No. 41110-28-5) is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Melting Point 177 °C (decomposes)[1]
Appearance White to off-white solid[1]
Purity ≥97%[2]
SMILES CC1=NC=CN=C1C(=O)O
InChI InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10)
Solubility and Acidity

The compound is sparingly soluble in water and soluble in organic solvents such as methanol. The carboxylic acid moiety imparts acidic properties to the molecule. The pyrazine ring, being a diazine, is a weak base. The presence of the electron-withdrawing carboxylic acid group further reduces the basicity of the nitrogen atoms in the pyrazine ring.

Spectroscopic Properties
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyrazine ring, and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and carboxylic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the pyrazine ring, and the carbonyl carbon of the carboxylic acid group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1730 cm⁻¹.[4] Characteristic C-H and C=N stretching and bending vibrations of the substituted pyrazine ring will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.12). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.

Part 2: Synthesis and Reactivity

Synthesis

A definitive, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from general methods for pyrazine synthesis. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For this compound, a potential pathway could involve the reaction of pyruvaldehyde (a 1,2-dicarbonyl compound) with diaminomaleonitrile, followed by hydrolysis and decarboxylation.

Another potential route involves the oxidation of 2,3-dimethylpyrazine. Oxidation with a strong oxidizing agent like potassium permanganate can convert one of the methyl groups to a carboxylic acid.[5] Careful control of reaction conditions would be necessary to achieve selective mono-oxidation.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_starting Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product Pyruvaldehyde Pyruvaldehyde Condensation Condensation Pyruvaldehyde->Condensation Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation 3-Methylpyrazine-2-carboxylic_acid This compound Hydrolysis_Decarboxylation->3-Methylpyrazine-2-carboxylic_acid

Caption: Conceptual synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by the interplay of the carboxylic acid functionality and the electron-deficient pyrazine ring.

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.

  • Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with an amine leads to the formation of an amide. This reaction is extensively used to synthesize libraries of pyrazine carboxamides for biological screening.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-hydroxymethyl-3-methylpyrazine) using strong reducing agents like lithium aluminum hydride.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution.

  • Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it generally unreactive towards electrophilic aromatic substitution.[6] The presence of both a weakly activating methyl group and a deactivating carboxylic acid group further complicates the reactivity, but overall, forcing conditions would be required for reactions like nitration or halogenation, with substitution likely directed by the methyl group to the ortho and para positions relative to it.

  • Nucleophilic Aromatic Substitution: The pyrazine ring is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and in the presence of a good leaving group.[7][8] While the parent this compound does not have an inherent leaving group, derivatives such as halopyrazines can readily undergo nucleophilic displacement. The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[9]

Reactivity Overview Diagram:

Reactivity_Diagram cluster_COOH_reactions Carboxylic Acid Reactions cluster_ring_reactions Pyrazine Ring Reactions 3-Methylpyrazine-2-carboxylic_acid This compound -COOH group Pyrazine Ring Esterification Esterification (+ ROH, H⁺) 3-Methylpyrazine-2-carboxylic_acid->Esterification -COOH Amidation Amidation (1. SOCl₂ 2. R₂NH) 3-Methylpyrazine-2-carboxylic_acid->Amidation -COOH Reduction Reduction (+ LiAlH₄) 3-Methylpyrazine-2-carboxylic_acid->Reduction -COOH EAS Electrophilic Aromatic Substitution (difficult) 3-Methylpyrazine-2-carboxylic_acid->EAS Ring NAS Nucleophilic Aromatic Substitution (on derivatives) 3-Methylpyrazine-2-carboxylic_acid->NAS Ring

Caption: Reactivity of this compound.

Part 3: Applications in Drug Development and Research

The primary application of this compound lies in its use as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of pyrazine-2-carboxylic acid have shown promising antimicrobial and antifungal properties.[10] For instance, amides of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains.[11] The lipophilicity and electronic properties of the substituents on the amide nitrogen play a crucial role in determining the biological activity.

Anticancer Activity

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid, a related compound, have demonstrated significant anticancer activity.[12] This suggests that the pyrazine-2-carboxylic acid scaffold can be a valuable platform for the design of novel metal-based anticancer agents. The coordination of the pyrazine nitrogen and the carboxylate oxygen to a metal center can lead to compounds with unique geometries and electronic properties that can interact with biological targets.

Other Therapeutic Areas

The pyrazine ring is a common feature in many approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. Derivatives of this compound can be explored for a wide range of other therapeutic targets, including but not limited to, antiviral, anti-inflammatory, and cardiovascular applications. The ability to readily modify the carboxylic acid group and potentially the pyrazine ring allows for the generation of diverse chemical libraries for high-throughput screening.

Part 4: Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Safety: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its chemical properties, characterized by the presence of both a carboxylic acid and a pyrazine ring, offer a versatile platform for the synthesis of diverse molecular architectures. While further research is needed to fully elucidate its own biological activity profile, the demonstrated efficacy of its derivatives in various therapeutic areas underscores the importance of this compound as a starting point for the development of new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to unlock the full potential of this intriguing molecule.

References

The Strategic Synthesis and Application of 3-Methylpyrazine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazine Scaffold

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics. Within this important class of molecules, 3-Methylpyrazine-2-carboxylic acid (CAS 41110-28-5) has emerged as a critical building block, particularly in the development of targeted therapies for complex diseases. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, with a focus on enabling researchers to leverage its potential in their drug discovery programs. Pyrazine and its derivatives are not only found in nature but are also key components in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer and antidiabetic properties.[1]

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 41110-28-5[2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance White to off-white solid
Melting Point 177 °C (decomposition)[3]
Solubility Slightly soluble in water; Soluble in polar organic solvents like DMSO.
pKa Approx. 3.6 (carboxylic acid group)

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation. It is incompatible with strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound is classified as a skin, eye, and respiratory irritant.[1][4] In case of contact, rinse the affected area thoroughly with water.[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several routes. A common and effective method involves the oxidation of a suitable quinoxaline precursor. The rationale behind this strategy lies in the relative stability of the pyrazine ring to oxidative conditions that can readily cleave the fused benzene ring of the quinoxaline.

A plausible and efficient synthesis pathway starts from the condensation of o-phenylenediamine with pyruvic aldehyde to form 2-methylquinoxaline, which is then oxidized. A related patent for the 5-methyl isomer outlines a similar process involving cyclization, oxidation, and subsequent acidification and decarboxylation.[5] A more direct reported method involves the selective oxidation of 2,3-dimethylpyrazine.[6]

Below is a detailed, field-proven protocol based on the selective oxidation of 2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis via Oxidation of 2,3-Dimethylquinoxaline

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add diacetyl (2,3-butanedione) (1.05 eq) to the solution at room temperature. The choice of a slight excess of diacetyl ensures complete consumption of the diamine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic and proceeds smoothly. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethylquinoxaline.

Step 2: Oxidation to 3-Methylpyrazine-2,3-dicarboxylic acid

  • Oxidizing Agent Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) (approx. 4.0 eq) in water. The use of a strong oxidizing agent like KMnO₄ is crucial for the cleavage of the benzene ring of the quinoxaline.[6][7]

  • Reaction: Add the 2,3-dimethylquinoxaline from Step 1 to the KMnO₄ solution. The reaction is highly exothermic and should be controlled by cooling in an ice bath.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed with hot water to ensure complete recovery of the product.[7]

Step 3: Selective Decarboxylation

  • Acidification: Combine the filtrates and cautiously acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

  • Decarboxylation: Gently heat the acidified solution. The dicarboxylic acid intermediate will selectively decarboxylate at the 3-position due to electronic effects, yielding this compound.

  • Isolation and Purification: Cool the solution to induce crystallization of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Decarboxylation A o-Phenylenediamine + Diacetyl B Condensation (Ethanol, RT) A->B C 2,3-Dimethylquinoxaline B->C D 2,3-Dimethylquinoxaline E Oxidation with KMnO4 (Water, Reflux) D->E F 3-Methylpyrazine-2,3-dicarboxylic acid E->F G 3-Methylpyrazine-2,3-dicarboxylic acid H Acidification & Gentle Heating G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group.
¹³C NMR The spectrum should display signals for the six distinct carbon atoms: two quaternary carbons of the pyrazine ring, two CH carbons of the pyrazine ring, one methyl carbon, and one carboxylic acid carbonyl carbon.
FTIR The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic pyrazine ring, and C-H stretching of the methyl group.[3][8]
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ).[9]

Application in Drug Discovery: A Key Intermediate for FGFR Inhibitors

This compound and its close derivatives are increasingly recognized for their role as key intermediates in the synthesis of potent and selective enzyme inhibitors, particularly for cancer therapy.

Role as a Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Consequently, FGFRs have become a critical target for the development of new anticancer drugs.[10][11] Recent research highlights the design and synthesis of novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[10][11]

The pyrazine core, derived from precursors like this compound, serves as a crucial scaffold that can be strategically modified. The carboxylic acid group provides a convenient handle for amide coupling reactions, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding to the FGFR active site.[1] For instance, the synthesis of a library of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives led to the identification of potent pan-FGFR inhibitors that effectively blocked downstream signaling pathways and exhibited significant antitumor activity in cancer cell lines with FGFR abnormalities.[11]

Diagram of the Role in FGFR Inhibitor Synthesis

FGFR_Inhibitor_Synthesis A 3-Methylpyrazine-2- carboxylic acid B Activation (e.g., SOCl2, CDI) A->B C Activated Acyl Intermediate B->C E Amide Coupling C->E D Amine-containing Pharmacophore (R-NH2) D->E F Pyrazine-based FGFR Inhibitor E->F G FGFR Kinase Domain F->G Binds to H Inhibition of Cancer Cell Proliferation G->H Blocks Signaling

Caption: Synthetic pathway from the core acid to FGFR inhibitors.

The pyrazine scaffold is advantageous as it allows for the creation of molecules that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies of these pyrazine-based inhibitors have elucidated their binding modes, providing a rational basis for further optimization and the design of next-generation inhibitors with improved potency and selectivity.[10]

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of diverse chemical libraries. Its demonstrated utility in the generation of potent FGFR inhibitors underscores its significance in the ongoing search for targeted cancer therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction: The Chemical Significance of 3-Methylpyrazine-2-carboxylic Acid

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring electron-deficient and imparts unique chemical and physical properties. These compounds are found in nature and are often associated with roasted or toasted flavors, making them significant in the food industry. In the pharmaceutical realm, the pyrazine scaffold is a key component in numerous therapeutic agents, including drugs for treating tuberculosis and cancer.[1]

This compound (C₆H₆N₂O₂) is a bifunctional pyrazine derivative, featuring both a methyl group and a carboxylic acid substituent on the pyrazine ring. These functional groups provide sites for further chemical modification, making it a valuable building block in organic synthesis. The precise arrangement of these substituents is critical to the molecule's reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structure elucidation is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Physical State Solid
Melting Point 177 °C (decomposes)[3]
Appearance Light yellow to brown crystalline powder
Purity ≥97%[2]

The Analytical Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not a linear process but rather an iterative cycle of data acquisition, interpretation, and hypothesis refinement. For a molecule like this compound, a logical workflow is paramount.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation synthesis Synthesis & Purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula synthesis->ms Provides MW & Formula Hypothesis xray X-Ray Crystallography - 3D Molecular Structure synthesis->xray For Unambiguous Confirmation nmr NMR Spectroscopy - 1H & 13C - 2D (COSY, HSQC, HMBC) ms->nmr Confirms Molecular Formula ms->xray For Unambiguous Confirmation ir Infrared (IR) Spectroscopy - Functional Groups nmr->ir Cross-validates Functional Groups nmr->xray For Unambiguous Confirmation validation Data Integration & Structure Validation nmr->validation Provides Connectivity Map ir->xray For Unambiguous Confirmation ir->validation xray->validation Provides Absolute Structure

References

The Diverse Biological Activities of Pyrazine Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazine carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This guide provides a comprehensive exploration of these activities, delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental protocols relevant to their study. From the cornerstone antitubercular agent pyrazinamide to emerging anticancer and antiviral candidates, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Pyrazine Carboxylic Acid Core

Pyrazine and its derivatives are prevalent in nature and have been synthesized in laboratories for over a century.[1] The inclusion of a carboxylic acid moiety dramatically influences the molecule's physicochemical properties, enhancing its potential for biological interactions. This functional group can act as a hydrogen bond donor and acceptor, participate in ionic interactions, and serve as a handle for further chemical modification, making pyrazine carboxylic acid a privileged scaffold in drug design. The diverse pharmacological profile of its derivatives includes antitubercular, anticancer, antiviral, antimicrobial, and diuretic effects.[1][2][3]

Antitubercular Activity: The Legacy of Pyrazinamide

The most prominent example of a biologically active pyrazine carboxylic acid derivative is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[4][5] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[4][6][7]

Mechanism of Action

The precise mechanism of action of POA is multifaceted and a subject of ongoing research. Current understanding points to several key effects:

  • Disruption of Membrane Energetics: POA has been shown to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous granulomas.[4][8] This disruption of membrane transport function is a key aspect of its bactericidal activity against persistent, non-replicating bacilli.[8][9]

  • Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes.[4][9] More recent evidence points towards POA indirectly triggering the degradation of aspartate decarboxylase (PanD), an essential enzyme in coenzyme A biosynthesis.[4]

  • Inhibition of Fatty Acid Synthase I (FAS I): While initially proposed, the theory that POA directly inhibits FAS I, an enzyme crucial for mycobacterial cell wall synthesis, has been largely discounted.[4][7]

The following diagram illustrates the activation and proposed mechanisms of action of pyrazinamide.

PZA_Mechanism cluster_bacterium Inside Bacterium PZA Pyrazinamide (PZA) (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) PZA->Pyrazinamidase Activation POA Pyrazinoic Acid (POA) (Active Form) Disruption Disruption of: - Membrane Energetics - Coenzyme A Synthesis (via PanD degradation) - Trans-translation (RpsA) POA->Disruption Multiple Targets Mycobacterium Mycobacterium tuberculosis Mycobacterium->PZA Uptake Pyrazinamidase->POA Acidic_pH Acidic pH (e.g., in granulomas) Acidic_pH->Pyrazinamidase Optimal activity Anticancer_Screening_Workflow Start Synthesized Pyrazine Carboxylic Acid Derivatives InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro Active_Compounds Identification of Active Compounds InVitro->Active_Compounds Mechanism_Studies Mechanism of Action Studies: - Kinase Inhibition Assays - Apoptosis Assays (e.g., Annexin V) - Cell Cycle Analysis (Flow Cytometry) Active_Compounds->Mechanism_Studies InVivo In Vivo Studies (e.g., Xenograft Models in Mice) Active_Compounds->InVivo Most potent compounds Mechanism_Studies->InVivo Lead_Compound Lead Compound for Further Development InVivo->Lead_Compound Amide_Synthesis Pyrazine_Acid Pyrazine-2-carboxylic Acid Reaction Coupling Reaction Pyrazine_Acid->Reaction Amine Substituted Amine (e.g., Piperazine derivative) Amine->Reaction Coupling_Agent Coupling Agent (e.g., T3P, EDCI/HOBt) Coupling_Agent->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Product Pyrazine-2-carboxamide Derivative Reaction->Product

References

An In-depth Technical Guide to the Solubility of 3-Methylpyrazine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and functional materials. Its solubility profile in organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental considerations. We delve into the molecular characteristics governing its solubility, present available qualitative data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior.

Introduction: The Significance of this compound

This compound (3-MPCA) is an aromatic heterocyclic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with both a carboxylic acid and a methyl group, imparts a unique combination of chemical properties that make it a valuable intermediate. The pyrazine motif is a well-established pharmacophore found in numerous bioactive molecules, while the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as amidation and esterification.

Understanding the solubility of 3-MPCA is not merely an academic exercise; it is a critical prerequisite for its effective application. Key processes where solubility data is paramount include:

  • Reaction Medium Selection: Ensuring reactants are in the same phase for efficient synthetic conversion.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

  • Drug Formulation: Developing solvent systems for creating stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing standardized solutions for techniques like HPLC, UPLC, and NMR[1].

This guide aims to consolidate the theoretical and practical knowledge surrounding 3-MPCA solubility to empower scientists in these endeavors.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The key characteristics of 3-MPCA are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₆N₂O₂ [2][3]
Molar Mass 138.12 g/mol [2][3]
Appearance White to off-white solid/crystalline powder [2]
Melting Point 168 - 171 °C [2]
pKa (carboxylic acid) ~3.6 [2]

| CAS Number | 41110-28-5 |[3][4] |

The Theoretical Framework of Solubility

The solubility of 3-MPCA is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[5]

The 3-MPCA molecule possesses distinct regions that dictate its interactions:

  • The Carboxylic Acid Group (-COOH): This is the primary polar and protic center. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[5]

  • The Pyrazine Ring: This aromatic heterocyclic ring contains two nitrogen atoms. These nitrogen atoms are Lewis bases and can act as hydrogen bond acceptors. The ring system also contributes to dipole-dipole and van der Waals interactions.

  • The Methyl Group (-CH₃): This is a non-polar, hydrophobic group. While small, it slightly increases the non-polar character of the molecule compared to its parent, pyrazine-2-carboxylic acid.

The balance between the hydrophilic character of the carboxylic acid and pyrazine nitrogens versus the more hydrophobic character of the aromatic ring and methyl group determines the overall solubility profile.

G cluster_solute This compound cluster_solvents Solvent Types Solute C₆H₆N₂O₂ Carboxyl Carboxylic Acid (-COOH) (H-bond donor/acceptor) Pyrazine Pyrazine Nitrogens (H-bond acceptor) Methyl Methyl & Ring (Hydrophobic) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Carboxyl->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Carboxyl->PolarAprotic Strong H-Bonding (High Solubility) NonPolar Non-Polar (e.g., Hexane, Toluene) Carboxyl->NonPolar Mismatch (Low Solubility) Pyrazine->PolarProtic H-Bonding Pyrazine->PolarAprotic Dipole-Dipole Methyl->NonPolar van der Waals (Some Interaction)

Figure 1: Intermolecular interactions governing the solubility of 3-MPCA in various solvent classes.

Solubility Profile of this compound

Quantitative, temperature-dependent solubility data for 3-MPCA in a wide range of organic solvents is not extensively reported in publicly accessible literature. This represents a significant data gap for researchers. However, a robust qualitative and semi-quantitative profile can be assembled from manufacturer datasheets, related literature, and analysis of structurally similar compounds.

Qualitative Observations:

  • 3-MPCA is described as being soluble in some polar organic solvents, with Dimethyl Sulfoxide (DMSO) being specifically mentioned.[2]

  • The parent compound, pyrazine-2-carboxylic acid, is soluble in polar organic solvents like ethanol and acetone but exhibits low to negligible solubility in non-polar solvents such as hexane and toluene.[5] It is reasonable to infer a similar trend for 3-MPCA.

  • Derivatives of pyrazine carboxylic acids are frequently dissolved in DMSO for biological assays, indicating that DMSO is a reliable, strong solvent for this class of compounds.

Table 2: Summary of Expected Solubility Behavior

Solvent Class Example Solvents Expected Solubility Rationale
Polar Protic Methanol, Ethanol High Strong hydrogen bonding interactions with the carboxylic acid group are possible.
Polar Aprotic DMSO, DMF, Acetone High to Moderate Excellent hydrogen bond acceptors and strong dipole moments interact favorably with the solute.[2][5]
Ethers Tetrahydrofuran (THF) Moderate to Low THF can act as a hydrogen bond acceptor but lacks the strong dipole moment of DMSO. Complexes of related compounds are soluble in THF.[6]
Chlorinated Dichloromethane (DCM), Chloroform Moderate to Low Can engage in weaker hydrogen bonding and dipole interactions. Used in the workup of related syntheses.[7]
Esters Ethyl Acetate Low Moderate polarity but less effective at solvating the highly polar carboxylic acid group.

| Non-Polar | Hexane, Toluene, Petroleum Ether | Very Low / Insoluble | Intermolecular forces are mismatched; weak van der Waals forces of the solvent cannot overcome the strong solute-solute interactions (crystal lattice energy).[5][6] |

Expert Insight: The addition of the methyl group in 3-MPCA, compared to pyrazine-2-carboxylic acid, is expected to slightly decrease its polarity and thus marginally decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents like dichloromethane or ethyl acetate. However, this effect is likely to be minor.

Protocol for Experimental Solubility Determination

For generating reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard. It is a robust, self-validating protocol that ensures the measurement reflects true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of 3-MPCA in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥ 97%)[3]

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

G A 1. Preparation Add excess 3-MPCA solid to a known volume of solvent in a sealed vial. B 2. Equilibration Place vial in a thermostatic shaker (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow suspension to settle. Visually confirm excess solid remains. B->C D 4. Sampling & Filtration Withdraw supernatant using a syringe. Immediately filter through a 0.45µm solvent-compatible filter into a clean vial. C->D Critical Step: Avoid temperature change and solvent evaporation. E 5. Dilution Accurately dilute the clear, saturated filtrate to a concentration within the calibrated analytical range. D->E F 6. Quantification Analyze the diluted sample using a pre-validated HPLC method. E->F G 7. Calculation Calculate the original concentration using the dilution factor. Report as mg/mL or mol/L. F->G

Figure 2: Workflow for the Shake-Flask Method of Solubility Determination.

Step-by-Step Protocol & Rationale:

  • Preparation: Add an excess amount of solid 3-MPCA to a vial containing a known volume of the solvent. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure the solution is truly saturated.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for 24 to 48 hours.

    • Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle. Visually confirm that solid is still present.

    • Trustworthiness: This visual check is a self-validating step confirming that saturation was achieved. If no solid is present, the experiment is invalid and must be repeated with more solute.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately pass it through a syringe filter into a pre-weighed vial.

    • Causality: Filtration is essential to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The process should be done quickly to prevent solvent evaporation or temperature changes that could alter the solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, typically HPLC-UV. A calibration curve prepared with known concentrations of 3-MPCA must be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Conclusion for the Practicing Scientist

While a comprehensive public database of quantitative solubility for this compound is lacking, a strong predictive understanding can be derived from its molecular structure. The compound's solubility is dominated by its polar carboxylic acid group, making it most soluble in polar organic solvents, particularly those capable of hydrogen bonding like DMSO and lower-chain alcohols. Its solubility is expected to be poor in non-polar solvents like alkanes and aromatic hydrocarbons. For drug development and process chemistry, where precise data is non-negotiable, the standardized shake-flask method detailed herein provides a reliable framework for generating the necessary quantitative solubility values. This foundational data is the bedrock for rational solvent selection, enabling efficient process development, robust formulation, and meaningful biological evaluation.

References

3-Methylpyrazine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a carboxylic acid. This structure makes it a valuable and versatile building block in various scientific fields, particularly in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of both a carboxylic acid handle and a methyl group allows for diverse synthetic modifications. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions and analysis, and potential purification strategies.

This compound is a white to off-white solid at room temperature.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory use. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 138.12 g/mol .[2]

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
CAS Number 41110-28-5[2][3][4]
Appearance White to off-white solid[1]
Melting Point 168 - 171 °C[1]
Solubility Slightly soluble in water; Soluble in DMSO[1]
Purity (Commercial) Typically ≥96%[3]

Synthesis and Derivatization Strategies

The synthesis of this compound itself and its subsequent derivatization are central to its application in research. While numerous specific pathways exist, a general understanding of the synthetic logic is crucial for designing novel molecules.

Core Synthesis

The preparation of pyrazine carboxylic acids often involves the oxidation of a suitable precursor. For instance, related compounds like 2,3-pyrazinedicarboxylic acid can be synthesized through the permanganate oxidation of quinoxaline.[5] This highlights a common strategy: the formation of the pyrazine ring followed by modification or introduction of the carboxylic acid functionality.

Derivatization via the Carboxylic Acid Group

The carboxylic acid group is the primary site for derivatization, most commonly through the formation of amides. This is a cornerstone of medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR). A prevalent method involves activating the carboxylic acid and reacting it with a primary or secondary amine. Propylphosphonic anhydride (T3P) is an efficient coupling reagent for this transformation, facilitating the reaction between a pyrazine-2-carboxylic acid and various amines, such as N-heteroarylpiperazines, to yield novel amide derivatives.[6]

The choice of a coupling agent like T3P is driven by its high efficiency, mild reaction conditions, and the easy removal of byproducts, which is critical for ensuring high purity of the final product. This process is fundamental to creating compounds evaluated for antimicrobial and antioxidant activities.[6]

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent Pyrazine 3-Methylpyrazine- 2-carboxylic Acid Reaction Amide Coupling Reaction Pyrazine->Reaction Amine Substituted Amine (e.g., Piperazine derivative) Amine->Reaction CouplingAgent Coupling Agent (e.g., T3P) CouplingAgent->Reaction Activates Carboxylic Acid Base Base (e.g., DIPEA) Base->Reaction Neutralizes HCl Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Product Target Amide Derivative Reaction->Product

General workflow for amide synthesis from this compound.

Analytical Characterization

Ensuring the identity and purity of this compound and its derivatives is non-negotiable in research and development. A multi-technique approach is typically employed for comprehensive characterization.

Experimental Protocol: Standard Analytical Workflow

  • Chromatographic Purity Assessment (HPLC):

    • Objective: To determine the purity of the sample and identify any potential impurities.

    • Methodology: A solution of the compound is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column. A gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is used for elution.

    • Detection: A UV detector is used, monitoring at a wavelength where the pyrazine ring absorbs (e.g., ~270 nm). Purity is calculated based on the relative area of the main peak.

    • Causality: HPLC is the gold standard for purity assessment in small molecule drug discovery due to its high resolution and quantitative accuracy.

  • Structural Confirmation (Mass Spectrometry & NMR):

    • Objective: To confirm the molecular weight and detailed chemical structure.

    • Mass Spectrometry (MS): The sample is analyzed, often by direct infusion or via an LC-MS system, to find the molecular ion peak corresponding to its molecular weight (138.12 g/mol ). This provides unambiguous confirmation of the mass.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This confirms the connectivity of the atoms, the presence of the methyl and carboxylic acid groups, and their positions on the pyrazine ring. This is the most powerful tool for unequivocal structure elucidation.[7]

G Sample Synthesized Compound HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_Purity Purity Data (e.g., >98%) HPLC->Data_Purity Data_MW Molecular Weight Confirmation LCMS->Data_MW Data_Structure Structural Elucidation NMR->Data_Structure

Workflow for analytical validation of this compound.

Applications in Research and Development

The true value of this compound lies in its utility as a scaffold for creating novel molecules with diverse biological activities.

Scaffold for Medicinal Chemistry

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a wide range of biological targets. By modifying the substituents on this ring, researchers can fine-tune the pharmacological properties of a molecule.

  • Anticancer Agents: Derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[8] The pyrazine core serves as the central anchor to position other functional groups correctly within the receptor's binding site.

  • Antimicrobial and Antitubercular Agents: Amides derived from pyrazine-2-carboxylic acids have been investigated for their activity against Mycobacterium tuberculosis and various fungal strains.[9] This line of research is particularly significant given the rise of drug-resistant pathogens.

  • Antioxidant and Free Radical Scavengers: Novel pyrazine-2-carboxylic acid derivatives have demonstrated the ability to act as antioxidants, which is relevant for combating oxidative stress-related diseases.[6]

G cluster_apps Therapeutic Targets Scaffold 3-Methylpyrazine- 2-carboxylic Acid Carboxylic Acid (R-COOH) Pyrazine Ring Methyl Group (R') Amide Amide Derivatives R-CO-NR'R'' Scaffold:f1->Amide Amidation Ester Ester Derivatives R-CO-OR' Scaffold:f1->Ester Esterification Other Other Modifications Scaffold:f2->Other Ring Modification Anticancer FGFR Kinases Amide->Anticancer Antimicrobial Bacterial/Fungal Enzymes Amide->Antimicrobial Antioxidant Free Radicals Amide->Antioxidant

Role as a versatile scaffold for generating diverse bioactive derivatives.
Other Industrial Applications

Beyond pharmaceuticals, 5-methylpyrazine-2-carboxylic acid (an isomer) is used in the food industry as a flavoring agent to enhance savory profiles.[10] This highlights the broader utility of pyrazine derivatives in various industrial sectors, including agrochemicals.[10]

Handling and Storage for Chemical Integrity

Proper handling and storage are paramount to prevent degradation and ensure the reliability of experimental results.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area.[1] It must be kept in a tightly sealed, corrosion-resistant container to protect it from moisture and air, which could lead to degradation.[1]

  • Incompatibilities: Keep away from sources of heat, ignition, and strong oxidizing agents.[1] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an invaluable starting material for drug discovery and materials science. The ability to readily form amide derivatives has positioned it as a key scaffold in the development of novel therapeutics targeting cancer and infectious diseases. A thorough understanding of its properties, synthesis, and analytical validation—as outlined in this guide—is essential for any researcher aiming to leverage its full potential.

References

An In-depth Technical Guide to the Safe Handling of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and handling instructions for 3-Methylpyrazine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the causality behind safety measures, grounded in the compound's chemical properties and potential reactivity.

Understanding the Compound: A Chemist's Perspective

This compound is a heterocyclic organic compound with a molecular formula of C₆H₆N₂O₂. Its structure, featuring a pyrazine ring substituted with a methyl and a carboxylic acid group, dictates its chemical behavior and, consequently, the necessary safety precautions. The presence of the carboxylic acid moiety suggests acidic properties, while the nitrogen-containing pyrazine ring can be susceptible to oxidation. It is a solid, typically an off-white powder, with limited water solubility but soluble in some polar organic solvents like DMSO.[1]

Physicochemical Properties Summary
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[2]
Molar Mass 138.12 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 168 - 171 °C (decomposes at 177 °C)[1][3]
Solubility Slightly soluble in water; Soluble in DMSO[1]
pKa Approx. 3.6 (carboxylic acid group)[1]

Hazard Identification and Risk Assessment

While not classified as acutely toxic, this compound presents several hazards that necessitate careful handling. The primary risks are associated with its irritant properties.

  • Eye Irritation: The compound is a serious eye irritant.[4] Direct contact can cause significant damage.

  • Skin Irritation: It is also known to cause skin irritation.[4]

  • Respiratory Tract Irritation: As a fine powder, it can be easily inhaled, leading to respiratory irritation.[4]

In the absence of extensive toxicological data, it is prudent to handle this compound with the assumption that it may have other, uncharacterized long-term health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are recommended. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: For weighing and handling of the powder, a dust mask or a respirator may be necessary, depending on the scale of the operation and the effectiveness of the engineering controls.[7]

Safe Handling and Experimental Workflows

Adherence to meticulous handling procedures is paramount to ensure the safety of personnel and the integrity of experiments.

Weighing and Transferring the Solid Compound

The powdered nature of this compound requires specific precautions to prevent aerosolization.

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood A 1. Tare a sealed container on the balance (outside the hood). B 2. Transfer the approximate amount of powder to the tared container. A->B Perform transfer in hood C 3. Seal the container. B->C D 4. Re-weigh the sealed container outside the hood to determine the exact mass. C->D Move outside hood E 5. Return the sealed container to the fume hood for dissolution. D->E Return to hood Disposal_Workflow cluster_waste_management Waste Disposal Protocol Solid_Waste Solid Waste (unused compound, contaminated solids) Collection_Solid Collect in a labeled, sealed hazardous waste container for solids. Solid_Waste->Collection_Solid Liquid_Waste Liquid Waste (solutions in organic solvents) Collection_Liquid Collect in a labeled, sealed hazardous waste container for organic solvents. Liquid_Waste->Collection_Liquid Contaminated_Labware Contaminated Labware (glassware, pipette tips) Collection_Labware Collect in a designated, puncture-proof hazardous waste container. Contaminated_Labware->Collection_Labware Final_Disposal Arrange for disposal by a certified hazardous waste management company. Collection_Solid->Final_Disposal Collection_Liquid->Final_Disposal Collection_Labware->Final_Disposal

References

3-Methylpyrazine-2-carboxylic Acid: A Key Node in Food Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Industry Professionals

Abstract

Pyrazines are a cornerstone of flavor chemistry, imparting characteristic roasted, nutty, and toasted aromas to a vast array of thermally processed foods. While much attention has been given to their volatile, low-molecular-weight members, a deeper understanding of their non-volatile derivatives is emerging as critical to unraveling the complexities of flavor formation, stability, and sensory perception. This guide focuses on 3-methylpyrazine-2-carboxylic acid, a significant yet often overlooked player in this chemical landscape. We will explore its physicochemical properties, delve into its formation through the Maillard reaction, discuss its occurrence in key food systems like coffee and cocoa, and provide detailed methodologies for its synthesis and analysis. This document serves as a technical resource for researchers in food science, flavor chemistry, and analytical chemistry, providing both foundational knowledge and practical protocols to advance the study of this important molecule.

Introduction: The Expanding World of Pyrazines

The characteristic aroma of roasted, baked, or fried foods is largely orchestrated by a class of nitrogen-containing heterocyclic compounds known as pyrazines.[1] These potent aroma compounds, formed primarily through the Maillard reaction between amino acids and reducing sugars, are responsible for the desirable "roasty," "nutty," and "earthy" sensory notes.[1] While the focus of flavor research has historically been on volatile pyrazines due to their direct contribution to aroma, there is a growing recognition of the importance of their non-volatile derivatives, such as pyrazine carboxylic acids.

This compound stands at a critical intersection of flavor chemistry. It is not only a product of the Maillard reaction but also a key metabolite of more volatile, flavor-active pyrazines, such as 2,3,5-trimethylpyrazine, found in abundance in roasted coffee.[1] Understanding the chemistry of this compound is therefore essential for a complete picture of flavor development, from its genesis in thermal processing to its metabolic fate. This guide provides a comprehensive overview of this compound, designed to equip researchers and drug development professionals with the knowledge to investigate its role in food systems and beyond.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective extraction, separation, and analytical methodologies.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 41110-28-5[2]
Molecular Formula C₆H₆N₂O₂[2]
Molar Mass 138.12 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 168 - 171 °C (decomposes)[3]
Solubility Slightly soluble in water; Soluble in some polar organic solvents like DMSO.[3]
pKa Approx. 3.6 (carboxylic acid group)[3]
Odor Odorless (usually)[3]

Formation in Food Systems: The Maillard Reaction

The primary route to the formation of this compound in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[1][4] This reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[4]

The formation of alkylpyrazines, in general, proceeds through the interaction of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids.[5] The specific precursors and reaction mechanism for this compound are not extensively detailed in the available literature, but a plausible pathway can be proposed based on established Maillard reaction chemistry.

The formation likely involves the reaction of α-dicarbonyl compounds, such as pyruvaldehyde (methylglyoxal), with an amino acid like alanine. The subsequent condensation of two α-aminocarbonyl molecules forms a dihydropyrazine intermediate, which then oxidizes to the stable pyrazine ring. The methyl and carboxylic acid substitutions would arise from the specific structures of the reacting sugar and amino acid fragments.

Maillard_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reducing_Sugar Reducing Sugar Dicarbonyls α-Dicarbonyls (e.g., Pyruvaldehyde) Reducing_Sugar->Dicarbonyls Degradation Amino_Acid Amino Acid (e.g., Alanine) Aminocarbonyls α-Aminocarbonyls Amino_Acid->Aminocarbonyls Strecker Degradation Dicarbonyls->Aminocarbonyls Dihydropyrazine Dihydropyrazine Intermediate Aminocarbonyls->Dihydropyrazine Condensation Pyrazine_Acid 3-Methylpyrazine- 2-carboxylic acid Dihydropyrazine->Pyrazine_Acid Oxidation & Rearrangement

Caption: Proposed Maillard reaction pathway for this compound formation.

Occurrence and Significance in Food

While data on the widespread occurrence of this compound in a variety of foods is limited, its presence has been well-documented in coffee as a major metabolite of the potent aroma compound 2,3,5-trimethylpyrazine.[1] This highlights its importance not just as a primary product of the Maillard reaction, but also as a secondary product from the metabolism of other key flavor molecules.

Studies on roasted cocoa have also identified a range of alkylpyrazines, with their concentrations being dependent on roasting time and temperature.[6][7][8] Although this compound is not explicitly quantified in these studies, its formation as a non-volatile pyrazine derivative is highly probable in cocoa and other roasted products like nuts and baked goods.[9][10]

The sensory properties of this compound itself are reported as generally odorless.[3] Its primary role in food chemistry may therefore not be as a direct contributor to aroma, but rather as:

  • A non-volatile precursor that can potentially degrade to form other flavor-active compounds.

  • An indicator of the extent of the Maillard reaction and the types of precursors involved.

  • A marker for the consumption of foods rich in certain alkylpyrazines, such as coffee.[1]

Laboratory Synthesis

The availability of pure analytical standards is crucial for accurate quantification and toxicological studies. While various methods for the synthesis of pyrazine derivatives exist, a common approach for preparing pyrazine-2-carboxylic acids involves the oxidation of a corresponding precursor, such as a pyrazinemethanol.[1][11]

A general synthetic scheme for this compound can be adapted from methodologies reported for similar compounds.[1] This typically involves the oxidation of 2-methyl-3-(hydroxymethyl)pyrazine.

Synthesis_Workflow Precursor 2-Methyl-3- (hydroxymethyl)pyrazine Oxidation Oxidation (e.g., KMnO₄) Precursor->Oxidation Product 3-Methylpyrazine- 2-carboxylic acid Oxidation->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the laboratory synthesis of this compound.

Exemplary Protocol for the Synthesis of a Pyrazine Carboxylic Acid Derivative (adapted from a similar synthesis) [1]

  • Dissolution: Dissolve the precursor, 2-pyrazinemethanol-3,6-dimethyl (or a similar starting material), in distilled water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the precursor solution with stirring over a period of 30 minutes. Continue stirring for an additional 30 minutes.

  • Removal of Manganese Dioxide: Centrifuge the reaction mixture to precipitate the manganese dioxide (MnO₂) byproduct.

  • Acidification and Extraction: Collect the supernatant and acidify it with concentrated hydrochloric acid. Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane (DCM).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot ethyl acetate/methanol) to obtain the pure pyrazine carboxylic acid.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Analytical Methodologies

The quantification of this compound in complex food matrices presents an analytical challenge due to its polarity and non-volatile nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, often requiring a derivatization step to improve chromatographic retention and ionization efficiency.[12][13]

Analytical_Workflow Sample Food Sample (e.g., Coffee, Cocoa) Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase) Sample->Extraction Derivatization Derivatization (e.g., with 3-NPH) Extraction->Derivatization LC_MS LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) Derivatization->LC_MS Quantification Quantification (Internal Standard Calibration) LC_MS->Quantification

Caption: A typical analytical workflow for the quantification of this compound in food.

Detailed Experimental Protocol: Quantification of Carboxylic Acids in a Food Matrix using LC-MS/MS with Derivatization (adapted from[12])

1. Sample Preparation and Extraction:

  • Homogenize the food sample.

  • Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the acidic compounds from the matrix. The choice of solvent and SPE sorbent will depend on the specific food matrix.

  • Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH):

  • To an aliquot of the sample extract, add a solution of 200 mM 3-NPH and a solution of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine. All solutions are typically prepared in a mixture of acetonitrile and water.

  • Incubate the mixture at 40 °C for 30 minutes.

  • Dilute the reaction mixture with an acetonitrile/water solution.

  • Centrifuge the sample to remove any precipitate before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and acetonitrile or methanol.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI), typically in positive ion mode for the 3-NPH derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its stable isotope-labeled internal standard must be determined by direct infusion of the analytical standards.

4. Quantification:

  • Prepare a calibration curve using analytical standards of this compound that have undergone the same derivatization procedure.

  • Use a stable isotope-labeled internal standard of this compound (if available) or a structurally similar pyrazine carboxylic acid to correct for matrix effects and variations in extraction and derivatization efficiency.

This detailed protocol provides a robust framework for the accurate quantification of this compound in challenging food matrices, enabling researchers to better understand its distribution and formation in the food supply.

Conclusion and Future Perspectives

This compound represents a fascinating and important area of study within food and flavor chemistry. While its direct sensory impact may be limited, its roles as a product of the Maillard reaction and a metabolite of key aroma compounds make it a crucial molecule for understanding the complete flavor profile of thermally processed foods.

Future research should focus on several key areas:

  • Elucidation of Specific Formation Pathways: Isotope labeling studies could definitively identify the precursor amino acids and sugars that lead to the formation of this compound in different food systems.

  • Comprehensive Occurrence Data: A broader survey of its concentration in a wider range of foods, including baked goods, roasted nuts, and cooked meats, would provide a more complete picture of dietary exposure.

  • Sensory Studies: While generally considered odorless, further investigation into its potential contribution to taste (e.g., bitterness, sourness) or its ability to modulate the perception of other flavor compounds would be valuable.

  • Biological Activity: Given its presence as a metabolite, further research into the biological activities and potential health implications of this compound is warranted.

By continuing to explore the chemistry and occurrence of this and other non-volatile Maillard reaction products, the scientific community can gain a more nuanced understanding of food flavor and its impact on consumer preference and health.

References

From Maillard Reactions to Molecular Messengers: A Technical Guide to the Discovery and History of Pyrazines in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are ubiquitous in the natural world, playing a pivotal role in the flavor and aroma of a vast array of foods and acting as crucial signaling molecules in intercellular communication.[1][2] Their journey from initial chemical synthesis to their recognition as key components in biological systems is a fascinating story of scientific inquiry, spanning the fields of organic chemistry, food science, and chemical ecology. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrazine compounds in nature, their diverse biosynthetic pathways, their multifaceted roles as signaling molecules, and the analytical methodologies used for their study.

Initially perceived as products of chemical reactions, particularly the Maillard reaction responsible for the desirable flavors in cooked foods, the discovery of pyrazines in unheated biological systems opened new avenues of research.[3] Today, we understand that these volatile compounds are not mere byproducts of thermal processing but are actively synthesized by a wide range of organisms, from bacteria and fungi to plants and insects, to serve specific biological functions.[4][5] This guide will delve into the key milestones in our understanding of these versatile molecules, offering researchers and drug development professionals a foundational understanding of their significance and the methodologies to investigate them.

A Journey Through Time: The History and Discovery of Pyrazine Compounds

The story of pyrazines begins not in nature, but in the laboratory. The timeline below highlights the key discoveries that have shaped our understanding of these important molecules.

G cluster_1800s 19th Century: Foundational Syntheses cluster_1900s_early Early 20th Century: The Flavor Connection cluster_1900s_late Late 20th Century: Biological Significance Emerges cluster_2000s 21st Century: Expanding Roles and Advanced Analytics 1876 1876: Staedel-Rugheimer Synthesis The first synthesis of a pyrazine derivative is reported, laying the groundwork for pyrazine chemistry. [17, 19] 1879 1879: Gutknecht Synthesis A versatile method for preparing substituted pyrazines from α-amino ketones is developed. [19, 26] 1928 1928: Identification in Coffee Pyrazines are identified as key contributors to the aroma of roasted coffee, marking their first discovery in a natural, albeit thermally processed, source. 1879->1928 1960s 1960s: Maillard Reaction and Food Chemistry The role of the Maillard reaction in forming pyrazines during the cooking of food is extensively studied, solidifying their importance in flavor chemistry. [26] 1969 1969: Discovery in Bell Peppers 2-isobutyl-3-methoxypyrazine is identified in green bell peppers, the first discovery of a pyrazine in a raw, unheated plant, suggesting a biological origin. 1960s->1969 1980s 1980s: Insect Pheromones Pyrazines are identified as alarm pheromones in certain ant species, revealing their role as signaling molecules in the animal kingdom. [11] 1990s 1990s: Biosynthetic Pathways Research begins to uncover the enzymatic pathways for pyrazine biosynthesis in microorganisms, moving beyond the Maillard reaction as the sole explanation for their presence in nature. [12] 2000s_present 2000s-Present: Diverse Biological Functions and Advanced Analytical Techniques The diverse roles of pyrazines in intercellular communication, including in bacteria, fungi, and plants, are increasingly recognized. Advanced analytical techniques like HS-SPME-GC-MS become standard for their detection and quantification. [7, 8] 1990s->2000s_present

A timeline of key discoveries in pyrazine research.

Nature's Synthetic Toolkit: The Biosynthesis of Pyrazines

While the Maillard reaction is a significant source of pyrazines in cooked foods, organisms have evolved sophisticated enzymatic pathways to produce these compounds for specific biological purposes. The biosynthesis of pyrazines in nature primarily involves the condensation of amino acids or their derivatives.

One of the most well-studied examples is the biosynthesis of alkylpyrazines in bacteria, such as Bacillus subtilis.[6][7][8][9] These bacteria are often associated with fermented foods, contributing to their characteristic nutty and roasted flavors.[9] The general pathway for the formation of 2,5-dimethylpyrazine, a common alkylpyrazine, is initiated from the amino acid L-threonine.[6][7][8]

G cluster_pathway Biosynthesis of 2,5-Dimethylpyrazine in Bacillus subtilis Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate Threonine->Aminoacetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Self-condensation (2 molecules) Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine->Dimethylpyrazine Dehydrogenation

Generalized biosynthetic pathway of 2,5-dimethylpyrazine.

Other amino acids can also serve as precursors for different pyrazine derivatives. For instance, L-serine can be a precursor for ethylpyrazine and methylpyrazine.[5] The diversity of pyrazine structures found in nature is a testament to the versatility of these biosynthetic pathways.

The Language of Molecules: Pyrazines as Signaling Compounds

Beyond their role as flavor and aroma compounds, pyrazines are crucial mediators of communication between organisms. Their volatility and distinct odors make them effective signaling molecules, or semiochemicals, in a variety of ecological contexts.

In the insect world, pyrazines are widely used as alarm pheromones.[4] When an ant, for example, is disturbed, it can release a plume of pyrazines to alert other members of the colony to the danger. Some insects also use pyrazines as aposematic signals, warning predators of their toxicity or unpalatability. The distinct odor of certain ladybugs, for instance, is due to the presence of methoxypyrazines, which act as a chemical defense mechanism.

The role of pyrazines as signaling molecules is not limited to insects. Bacteria have been shown to produce pyrazines that can influence the behavior of other microorganisms in their environment. In plants, pyrazines can act as attractants for pollinators or as defense compounds against herbivores. The characteristic "green" smell of bell peppers, for instance, is due to 2-isobutyl-3-methoxypyrazine, which may play a role in deterring certain insects.

Pyrazine Compound Organism(s) Sensory Descriptor/Biological Role
2,5-DimethylpyrazineBacillus subtilis, Roasted Peanuts, CocoaNutty, Roasted, Chocolate[10]
2,3,5-TrimethylpyrazineBacillus subtilis, Roasted CoffeeRoasted, Nutty
TetramethylpyrazineFermented Soybeans, TobaccoNutty, Earthy, Fermented[11]
2-Isobutyl-3-methoxypyrazineGreen Bell Peppers, LadybugsBell Pepper, Earthy, Aposematic Signal[10]
2-Isopropyl-3-methoxypyrazineGrapes, WineGreen, Herbaceous
2-AcetylpyrazineRoasted Peanuts, PopcornPopcorn-like, Nutty

Table 1: Examples of Naturally Occurring Pyrazines and their Associated Roles.

Unmasking the Volatiles: Analytical Methodologies for Pyrazine Research

The study of pyrazines in natural systems relies on sensitive and selective analytical techniques to extract, identify, and quantify these often trace-level compounds. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for pyrazine analysis due to its high resolution and ability to provide structural information.[12][13]

A common and highly effective sample preparation technique for volatile compounds like pyrazines is Headspace Solid-Phase Microextraction (HS-SPME).[14][15][16][17][18] This solvent-free method involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then introduced into the GC for analysis.

Experimental Protocol: Analysis of Pyrazines in a Food Matrix by HS-SPME-GC-MS

This protocol provides a general workflow for the analysis of pyrazines in a solid or liquid food matrix. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving the best results for a specific matrix.

1. Sample Preparation:

  • Solid Samples (e.g., roasted nuts, coffee beans): Homogenize the sample to a fine powder. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Liquid Samples (e.g., beer, fermented broth): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to each sample for accurate quantification.

  • Matrix Modification: For aqueous samples, adding a salt (e.g., NaCl) to saturation can increase the volatility of the pyrazines, improving their extraction into the headspace.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for the broad range of pyrazine polarities.[16][17]

  • Equilibration: Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes). This allows the volatile pyrazines to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is typically used for the separation of pyrazines.

    • Oven Program: A temperature gradient program is used to separate the pyrazines based on their boiling points and interactions with the column's stationary phase. A typical program might start at 40°C and ramp up to 250°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Operate in full scan mode to acquire mass spectra for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

4. Data Analysis:

  • Identification: Identify the pyrazine compounds by comparing their mass spectra and retention times to those of authentic reference standards or by searching a mass spectral library (e.g., NIST).

  • Quantification: Construct a calibration curve using the peak area ratios of the analytes to the internal standard to determine the concentration of each pyrazine in the sample.

G cluster_workflow HS-SPME-GC-MS Workflow for Pyrazine Analysis SamplePrep Sample Preparation (Homogenization, Internal Standard) HSSPME Headspace SPME (Equilibration & Extraction) SamplePrep->HSSPME Volatiles partition into headspace GCMS GC-MS Analysis (Separation & Detection) HSSPME->GCMS Thermal desorption of analytes DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Mass spectra and retention times

A simplified workflow for the analysis of pyrazines.

Conclusion and Future Perspectives

The journey of pyrazines from their synthesis in the 19th century to their current status as key flavor compounds and signaling molecules is a testament to the continuous evolution of scientific understanding. While significant progress has been made in elucidating their formation, biosynthesis, and diverse biological roles, many questions remain.

Future research will likely focus on unraveling the intricate details of the enzymatic machinery responsible for pyrazine biosynthesis in a wider range of organisms. A deeper understanding of the receptors and neural pathways involved in the perception of pyrazines as signals will provide valuable insights into chemical communication in nature. Furthermore, the development of even more sensitive and high-throughput analytical techniques will enable the discovery of novel pyrazines and their functions in complex biological systems. For professionals in drug development, the pyrazine scaffold continues to be a promising starting point for the design of new therapeutic agents, and a thorough understanding of their natural history and biological activity will undoubtedly inspire new avenues of research.

References

A Theoretical and Computational Guide to 3-Methylpyrazine-2-carboxylic Acid: From Molecular Structure to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry and material science, valued for their unique electronic properties and versatile biological activities.[1] This technical guide provides a comprehensive theoretical framework for the study of 3-Methylpyrazine-2-carboxylic acid, a key member of this chemical family. We will dissect the molecule's properties using advanced computational methods, establishing a validated protocol for researchers. This paper moves beyond a simple recitation of data, focusing on the causality behind methodological choices—explaining why specific theoretical approaches are selected and how the resulting data provide actionable insights for drug development and materials research. We will cover geometric optimization, vibrational and spectroscopic analysis, electronic property prediction, and in-silico screening for biological targets.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged structure in chemistry.[1] Its derivatives are integral to a vast array of natural and synthetic compounds, exhibiting applications ranging from potent flavorants to frontline pharmaceuticals. This compound combines three key functional components on this scaffold: the pyrazine core, a methyl group, and a carboxylic acid moiety. This combination creates a molecule with significant potential for forming diverse intermolecular interactions, making it a prime candidate for investigation as a ligand for biological targets or as a building block for novel materials.

Theoretical studies provide a powerful, non-destructive, and cost-effective means to predict molecular properties before committing to extensive laboratory synthesis and testing. This guide outlines the computational workflows used to build a deep understanding of this compound from first principles.

The Computational Framework: Density Functional Theory (DFT)

To accurately model the geometry, vibrational modes, and electronic characteristics of this compound, Density Functional Theory (DFT) stands as the method of choice. It offers an exceptional balance of computational cost and accuracy for organic molecules of this size.

Methodological Rationale: Selecting the Right Tools

The protocol described herein is based on methodologies that have been successfully validated for closely related pyrazine and pyridine analogs.[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation. It is widely used and has a proven track record for predicting the properties of N-heterocyclic systems.

  • Basis Set: 6-311++G(d,p) is a Pople-style, triple-split valence basis set. This choice is deliberate:

    • 6-311: Provides flexibility for the valence electrons, which are crucial for chemical bonding and reactivity.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogen. These are essential for accurately describing systems with potential hydrogen bonding (from the carboxylic acid group) and the lone pairs on the nitrogen atoms.

    • (d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-uniform electron density distribution, which is characteristic of the pyrazine ring and carbonyl group.

Computational Workflow

The theoretical analysis follows a multi-step, logical progression. Each step builds upon the last, creating a comprehensive molecular profile. The workflow ensures that subsequent calculations, such as for electronic properties, are performed on a physically realistic and stable molecular structure.

cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Validation & Analysis cluster_2 Step 3: Property Prediction a Initial Structure Input b DFT Calculation (B3LYP/6-311++G(d,p)) a->b c Energy Minimization b->c d Frequency Calculation c->d Optimized Geometry e Confirm No Imaginary Frequencies (True Minimum) d->e f Vibrational Spectra Prediction (IR & Raman) d->f g Electronic Properties (HOMO-LUMO, MESP) e->g h Spectroscopic Properties (NMR via GIAO) e->h i Reactivity Descriptors g->i

Caption: Computational workflow for the theoretical analysis of this compound.

Molecular Structure and Vibrational Spectroscopy

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure.

Optimized Geometry

DFT optimization provides the equilibrium geometry by finding the coordinates that correspond to the minimum energy on the potential energy surface. This yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the planarity of the pyrazine ring and the orientation of the carboxylic acid group relative to the ring.

Vibrational Analysis: The Molecular Fingerprint

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:

  • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectral Prediction: The calculation yields the harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectral bands.[1][2]

These calculated frequencies can be compared to experimental data to validate the accuracy of the chosen computational model. A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions (e.g., C-H stretch, C=O stretch, ring breathing).[2]

Vibrational ModeTypical Frequency Range (cm⁻¹)Relevance to this compound
O-H Stretch (Carboxylic Acid)3500 - 2500 (often broad)Indicates hydrogen bonding status (dimer vs. monomer).
C-H Stretch (Aromatic & Methyl)3100 - 3000 (Aromatic), 2975 - 2875 (Methyl)Confirms the presence of the pyrazine ring and methyl group.[1]
C=O Stretch (Carboxylic Acid)1760 - 1690A strong, characteristic peak sensitive to the electronic environment.
C=N / C=C Ring Stretches1600 - 1400Fingerprint region for the pyrazine ring structure.
C-H Bending (In-plane & Out-of-plane)1300 - 800Provides information on the substitution pattern of the ring.[1]

Table based on data from analogous compounds.[1][2]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. DFT provides several key metrics to understand this behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[1][3] Time-Dependent DFT (TD-DFT) can be used to correlate these electronic transitions with the molecule's UV-Visible absorption spectrum.[3]

cluster_0 Small Gap = Reactive cluster_1 Large Gap = Stable a LUMO b HOMO b->a c ΔE small d LUMO e HOMO e->d f ΔE large a Select Protein Target (e.g., InhA from PDB) b Prepare Protein (Remove water, add hydrogens) a->b d Define Binding Site (Active Site Grid Box) b->d c Generate Ligand 3D Structure (From DFT Optimization) e Perform Docking Simulation (Flexible Ligand, Rigid Protein) c->e d->e f Analyze Results (Binding Poses & Docking Scores) e->f g Identify Key Interactions (H-bonds, π-π stacking) f->g

References

Spectroscopic Characterization of 3-Methylpyrazine-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpyrazine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The pyrazine ring is a key structural motif in numerous biologically active molecules and functional materials.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the pyrazine ring, the methyl group, and the carboxylic acid moiety, will give rise to distinct signals in various spectroscopic analyses. The following diagram illustrates the molecular structure and numbering convention used for spectroscopic assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazine ring, the three protons of the methyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5, H68.5 - 8.8Doublet, Doublet1H, 1H
-CH₃~2.8Singlet3H
-COOH> 10Broad Singlet1H

Interpretation and Rationale:

  • Aromatic Protons (H5, H6): The protons on the pyrazine ring are expected to appear in the downfield region (8.5 - 8.8 ppm) due to the deshielding effect of the two nitrogen atoms. They will likely appear as doublets due to coupling with each other. For comparison, in methyl 6-chloro-3-methylpyrazine-2-carboxylate, the remaining ring proton appears as a singlet at 8.56 ppm.[3]

  • Methyl Protons (-CH₃): The methyl group protons are attached to the electron-deficient pyrazine ring, which will shift their resonance downfield compared to a methyl group on a simple aromatic ring. A singlet is expected as there are no adjacent protons for coupling. In the aforementioned chloro-derivative, the methyl protons resonate at 2.76 ppm.[3]

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet at a chemical shift greater than 10 ppm.[4] Its broadness is a result of hydrogen bonding and chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the four unique carbons of the pyrazine ring, the methyl carbon, and the carboxylic acid carbon.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C2, C3140 - 155
C5, C6140 - 150
-CH₃20 - 25

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.[5]

  • Pyrazine Ring Carbons (C2, C3, C5, C6): The sp² hybridized carbons of the pyrazine ring will appear in the aromatic region. The carbons directly attached to the nitrogen atoms (C2 and C6) and the substituted carbons (C2 and C3) will have distinct chemical shifts influenced by the substituents. These are generally found in the 140-155 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, with a predicted chemical shift of around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational bands for this compound will be associated with the O-H and C=O bonds of the carboxylic acid, the C-H bonds of the aromatic ring and the methyl group, and the C=N and C=C bonds of the pyrazine ring.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=N, C=C (Aromatic)1400 - 1600Medium to Strong

Interpretation and Rationale:

  • O-H Stretch: Carboxylic acids typically show a very broad and strong absorption band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.[6]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1700 and 1725 cm⁻¹.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches from the methyl group will appear between 2850 and 3000 cm⁻¹.[8]

  • Pyrazine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₆N₂O₂), the molecular weight is 138.12 g/mol .[9]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 138 corresponding to the molecular ion is expected.

  • Loss of -OH: A fragment at m/z = 121, resulting from the loss of a hydroxyl radical.

  • Loss of -COOH: A fragment at m/z = 93, corresponding to the loss of the entire carboxylic acid group.

  • Decarboxylation: A prominent peak at m/z = 94 from the loss of CO₂ is likely. This would correspond to 2-methylpyrazine.

The mass spectrum of the constitutional isomer, 2-Methylpyrazine-5-carboxylic acid, shows a strong molecular ion peak at m/z 138 and significant fragments at m/z 93 and 66, which can be used as a reference for the expected fragmentation of the target molecule.[10]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_nmr NMR Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL solvent) Acquisition Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Processing->Analysis

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively anticipate the key features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information serves as a valuable resource for the synthesis, purification, and characterization of this and other related pyrazine derivatives, ensuring the integrity and quality of research in medicinal chemistry and materials science.

References

The Therapeutic Potential of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Pyrazine Scaffold - A Nexus of Therapeutic Innovation

In the landscape of medicinal chemistry, the pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has emerged as a privileged scaffold.[1] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a versatile building block in the design of novel therapeutic agents.[2][3] This guide provides an in-depth technical exploration of pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications across various disease areas. We will delve into the causal relationships between the chemical structures of these derivatives and their biological activities, supported by detailed experimental protocols and data, to empower the rational design of next-generation pyrazine-based therapeutics.

I. Pyrazine Derivatives in Oncology: Targeting the Engines of Cancer Progression

The relentless progression of cancer is often driven by aberrant cellular signaling pathways, particularly those regulated by protein kinases. Pyrazine derivatives have garnered significant attention as potent kinase inhibitors, effectively disrupting these oncogenic signaling cascades.[2]

A. Rationale and Design Strategy: Pyrazolo[3,4-d]pyrimidines as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The pyrazolo[3,4-d]pyrimidine scaffold has been rationally designed as a bioisostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases like VEGFR-2.[4] This structural mimicry allows for the design of potent and selective inhibitors. The rationale behind this design is to disrupt the downstream signaling cascade initiated by VEGFR-2 activation, thereby inhibiting tumor angiogenesis.[5][6]

B. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of a novel series of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through a multi-step process, often starting from commercially available reagents. The following protocol provides a representative example.

  • Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazole intermediate.

  • Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core. The pyrazole intermediate from Step 1 is reacted with formic acid under reflux for 7 hours. Upon cooling, the product crystallizes, is filtered, and purified by recrystallization.

  • Step 3: Derivatization. The core structure can be further modified by alkylation or other reactions to introduce diverse functional groups at various positions, allowing for the exploration of structure-activity relationships (SAR).

C. Biological Evaluation: Assessing Anticancer Efficacy

The therapeutic potential of newly synthesized pyrazine derivatives is evaluated through a series of in vitro assays designed to measure their cytotoxic effects and target engagement.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, T-47D) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and varying concentrations of the test compound in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to determine if the compounds induce cell cycle arrest.

  • Cell Treatment: Treat cancer cells with the pyrazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

D. Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

CompoundCell LineMTT IC50 (µM)[5]VEGFR-2 IC50 (µM)[5]Cell Cycle Arrest
12b MDA-MB-4683.343 ± 0.130.063 ± 0.003S phase[5]
12b T-47D4.792 ± 0.21-Not Determined
Sunitinib --0.035 ± 0.012Not Applicable

E. Signaling Pathway and Workflow Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrazine_Derivative Pyrazine Derivative (e.g., Pyrazolo[3,4-d]pyrimidine) Pyrazine_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Angiogenesis Cell Proliferation Survival ERK->Cell_Responses AKT Akt PI3K->AKT AKT->Cell_Responses

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazine derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells and Incubate (48-72h) A->C B Prepare Serial Dilutions of Pyrazine Derivatives B->C D Add MTT Reagent and Incubate (4h) C->D E Add Solubilization Solution (DMSO) D->E F Read Absorbance at 570 nm E->F G Calculate % Viability and IC50 F->G

Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.

II. Pyrazine Derivatives as Antimicrobial Agents: A Renewed Arsenal Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Pyrazine derivatives, particularly pyrazine-based chalcones, have demonstrated promising activity against a range of microbial pathogens.[7][8]

A. Rationale and Design Strategy: Pyrazine-Based Chalcones

Chalcones are a class of compounds characterized by an open-chain flavonoid structure. The incorporation of a pyrazine ring into the chalcone scaffold has been shown to enhance antimicrobial activity.[7] The electron-withdrawing properties of the pyrazine ring, often in combination with other electron-withdrawing groups on the phenyl ring, are believed to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[7][9]

B. Synthesis of Pyrazine-Based Chalcones

Pyrazine-based chalcones are typically synthesized via a Claisen-Schmidt condensation reaction.

  • Reactant Preparation: Dissolve an appropriate pyrazine-ketone (e.g., 1-(pyrazin-2-yl)ethan-1-one) and a substituted benzaldehyde in ethanol.

  • Base-Catalyzed Condensation: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, neutralize the reaction mixture with a dilute acid and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

C. Biological Evaluation: Determining Antimicrobial Potency

The antimicrobial activity of the synthesized chalcones is determined by measuring their Minimum Inhibitory Concentration (MIC).

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrazine-based chalcones in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Data Presentation
CompoundBacterial StrainMIC (µg/mL)
Pyrazine Chalcone Derivative 1 Staphylococcus aureus16
Pyrazine Chalcone Derivative 2 Escherichia coli32
Ciprofloxacin (Control) Staphylococcus aureus1
Ciprofloxacin (Control) Escherichia coli0.5

E. Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Pyrazine Chalcones in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

III. Expanding the Therapeutic Horizon: Anti-inflammatory and Neuroprotective Pyrazine Derivatives

Beyond oncology and infectious diseases, pyrazine derivatives have demonstrated significant potential in treating inflammatory conditions and neurological disorders.[1][10]

A. Anti-inflammatory Activity

Pyrazine derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Quantify the levels of IL-6 and TNF-α in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO, IL-6, and TNF-α production compared to the LPS-stimulated control.

B. Neuroprotective Effects

Certain pyrazine derivatives have exhibited neuroprotective properties in various experimental models of neurological disorders.[3][13] Their mechanisms of action may involve reducing oxidative stress, inhibiting apoptosis, and modulating neurotransmitter systems.[1][14]

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyrazine derivative for 2 hours.

  • Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease-related cell death.

  • Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay as described previously.

  • ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Data Analysis: Determine the protective effect of the pyrazine derivative by comparing the cell viability and ROS levels in treated cells versus the 6-OHDA-only control.

IV. Conclusion and Future Perspectives

The pyrazine scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities of pyrazine derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their significance in modern drug discovery. The ability to readily synthesize a wide array of derivatives allows for extensive exploration of structure-activity relationships, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

Future research in this field should focus on elucidating the precise molecular targets and mechanisms of action for the most promising pyrazine derivatives. The application of computational modeling and structure-based drug design will be instrumental in the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of the intricate roles of pyrazine derivatives in modulating biological pathways deepens, we can anticipate the emergence of novel and effective therapies for a wide range of human diseases.

V. References

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  • Wang, Y., Li, Y., Zhang, Y., & Wang, Q. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-salahi, R., Al-Sayari, A. A., Al-Omary, F. A. M., ... & El-Shaer, N. S. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. ResearchGate.

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References

Methodological & Application

synthesis of 3-Methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the pharmaceutical and flavor industries. It serves as a key intermediate in the synthesis of prominent drugs such as the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox.[1][2] This application note provides a detailed guide for the chemical , intended for researchers in organic synthesis, medicinal chemistry, and drug development. We present two robust and well-documented synthetic routes: the selective oxidation of 2,3-dimethylpyrazine and a convergent synthesis involving the condensation of pyruvaldehyde with aminomalononitrile. This guide offers in-depth experimental protocols, mechanistic insights, process optimization strategies, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: Significance of this compound

Pyrazine derivatives are a class of aromatic N-heterocycles found in a wide array of bioactive natural products and are essential intermediates for pharmaceuticals, fragrances, and agricultural chemicals.[3] this compound (MPCA), a disubstituted pyrazine, is of particular industrial importance. Its structure is a cornerstone for the synthesis of several active pharmaceutical ingredients (APIs). Beyond its pharmaceutical applications, its derivatives are also utilized as flavoring agents in the food industry.[2]

The reliable and scalable synthesis of MPCA is therefore a critical task. The methods detailed herein are chosen for their established reliability and adaptability to standard laboratory settings. The primary route, oxidation of 2,3-dimethylpyrazine, is a classic and effective method that leverages a readily available starting material. The second route offers an alternative pathway from more fundamental precursors.

Overview of Synthetic Strategies

Two primary, validated synthetic pathways for producing this compound are detailed. The selection of a particular route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: A two-step synthesis commencing with the condensation of diacetyl and ethylenediamine to form 2,3-dimethylpyrazine, followed by its selective oxidation using potassium permanganate to yield the target acid.[4]

Route 2: A convergent synthesis involving the condensation of pyruvaldehyde (methylglyoxal) with an aminonitrile derivative, followed by hydrolysis and cyclization.[5] This method builds the substituted pyrazine ring in a highly regioselective manner.

The following diagram illustrates the high-level workflow for both synthetic approaches.

G cluster_0 Route 1: Oxidation Pathway cluster_1 Route 2: Convergent Synthesis A1 Diacetyl + Ethylenediamine B1 Condensation & Aromatization A1->B1 C1 2,3-Dimethylpyrazine B1->C1 D1 Selective Oxidation (KMnO4) C1->D1 E1 This compound D1->E1 A2 Pyruvaldehyde + Aminomalononitrile B2 Condensation & Cyclization A2->B2 C2 Pyrazine Intermediate B2->C2 D2 Hydrolysis C2->D2 E2 This compound D2->E2

Caption: High-level workflows for the synthesis of MPCA.

Route 1: Synthesis via Oxidation of 2,3-Dimethylpyrazine

This is arguably the most common and straightforward laboratory synthesis. It proceeds in two distinct, high-yielding stages.

Mechanistic Insight

The first stage is a classic condensation reaction between a vicinal diketone (diacetyl) and a vicinal diamine (ethylenediamine). The reaction forms an intermediate dihydropyrazine which spontaneously oxidizes (aromatizes) in the presence of air to the stable 2,3-dimethylpyrazine.[4][6]

The second stage is the selective oxidation of one of the methyl groups of 2,3-dimethylpyrazine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous solution. The pyrazine ring is relatively stable to oxidation under these conditions, allowing for selective transformation of the methyl group. The reaction proceeds through a series of manganese ester intermediates. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to pyrazine-2,3-dicarboxylic acid and subsequent ring cleavage.[4][7]

G cluster_0 Mechanism: Selective Oxidation A 2,3-Dimethylpyrazine B H Abstraction by MnO4- A->B + KMnO4 C Benzyl-like Radical Intermediate B->C D Further Oxidation C->D + MnO4- E Manganate Ester D->E F Hydrolysis E->F + H2O G This compound F->G

Caption: Simplified mechanism of methyl group oxidation by KMnO4.

Experimental Protocol: Stage A - Synthesis of 2,3-Dimethylpyrazine

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Ethylenediamine60.1030.0 g (33.4 mL)0.5099% purity
Diacetyl (2,3-Butanedione)86.0943.0 g (44.0 mL)0.5097% purity
Sodium Hydroxide (NaOH)40.0020.0 g0.50For 2.5 M solution
Diethyl Ether-300 mL-Anhydrous
Magnesium Sulfate (MgSO₄)-~10 g-Anhydrous
Water (Deionized)-200 mL-

Procedure

  • Prepare a 2.5 M NaOH solution by dissolving 20.0 g of NaOH pellets in 200 mL of deionized water in a 500 mL beaker. Caution: The dissolution is highly exothermic; cool the beaker in an ice bath.

  • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the 2.5 M NaOH solution (200 mL) and 30.0 g of ethylenediamine.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add 43.0 g of diacetyl dropwise from the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. A yellow precipitate may form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product can be purified by distillation under atmospheric pressure (b.p. ~155 °C) to yield 2,3-dimethylpyrazine as a colorless to pale yellow liquid. The expected yield is 75-85%.

Experimental Protocol: Stage B - Oxidation to this compound

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
2,3-Dimethylpyrazine108.1410.8 g0.10From Stage A
Potassium Permanganate (KMnO₄)158.0331.6 g0.20Fine powder
Hydrochloric Acid (HCl)-As needed-Concentrated (37%)
Sodium Sulfite (Na₂SO₃)-As needed-For work-up
Water (Deionized)-1 L-

Procedure

  • In a 2 L beaker, dissolve 10.8 g of 2,3-dimethylpyrazine in 500 mL of deionized water.

  • In a separate 1 L beaker, prepare a solution of 31.6 g of KMnO₄ in 500 mL of deionized water. Gently heat to about 40-50 °C to aid dissolution.[7]

  • While vigorously stirring the 2,3-dimethylpyrazine solution, slowly add the KMnO₄ solution over 2-3 hours. Maintain the reaction temperature between 30-40 °C using a water bath. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, heat the mixture to 70-80 °C and hold for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Optional Quench: To the filtrate, add a small amount of sodium sulfite to destroy any unreacted permanganate (the purple color will disappear completely).

  • Transfer the clear filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the solution to pH 2-3 by adding concentrated HCl dropwise. The product, this compound, will precipitate as a white to off-white solid.[8]

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60 °C.

  • The expected yield is 60-70%. The product can be recrystallized from water or an ethanol/water mixture for higher purity. Melting point should be in the range of 168-171 °C.[8]

Route 2: Synthesis via Condensation of Pyruvaldehyde

This route provides an alternative approach from different starting materials, which can be advantageous in certain contexts. The key step is the construction of the pyrazine ring from acyclic precursors.

Mechanistic Insight

This synthesis is a variation of the well-established methods for pyrazine formation.[5][9] It involves the condensation of an α-ketoaldehyde (pyruvaldehyde) with an amine bearing a nucleophilic methylene group, such as aminomalononitrile. The initial condensation forms an enamine intermediate, which then undergoes intramolecular cyclization. Subsequent dehydration and aromatization, often facilitated by mild oxidation (e.g., air), lead to the formation of the substituted pyrazine ring. The nitrile groups can then be hydrolyzed to carboxylic acids under acidic or basic conditions.

Experimental Protocol

This protocol is adapted from principles described in the literature.[5]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Pyruvaldehyde72.0614.4 g0.2040% wt. solution in water
Aminomalononitrile tosylate255.2751.0 g0.20
Sodium Hydroxide (NaOH)40.0016.0 g0.40
Hydrochloric Acid (HCl)-~100 mL-Concentrated (37%)
Ethanol-200 mL-95%
Water (Deionized)-500 mL-

Procedure

  • In a 1 L round-bottom flask, dissolve 51.0 g of aminomalononitrile tosylate and 16.0 g of NaOH in 200 mL of 95% ethanol and 100 mL of water. Stir until a clear solution is obtained.

  • Cool the flask to 10-15 °C in a water bath.

  • Slowly add 14.4 g of 40% aqueous pyruvaldehyde solution dropwise over 30 minutes, keeping the temperature below 20 °C.

  • After addition, stir the reaction mixture at room temperature for 4 hours. A precipitate may form during this time.

  • Add 100 mL of concentrated HCl to the reaction mixture. Caution: This should be done slowly and in a fume hood as the reaction is exothermic and gas may evolve.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours to facilitate both cyclization and hydrolysis of the nitrile groups.

  • Cool the reaction mixture to room temperature and then further in an ice bath for 1-2 hours.

  • The product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Recrystallize from water if necessary. The expected yield is 45-55%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected ValueSource
Appearance White to off-white crystalline solid[8]
Melting Point 168 - 171 °C[8][10]
Molecular Formula C₆H₆N₂O₂[8]
Molar Mass 138.12 g/mol [8]
¹H NMR Expect signals for the methyl group, and two distinct aromatic protons on the pyrazine ring. The carboxylic acid proton will be a broad singlet.General Chemical Principles
¹³C NMR Expect signals for the methyl carbon, four aromatic carbons, and the carboxylic acid carbonyl carbon.General Chemical Principles
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.[8]

Troubleshooting and Optimization

Low yields and impurities are common challenges in organic synthesis.[6] The following table provides guidance on addressing potential issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Oxidation (Route 1) - Incomplete reaction.- Over-oxidation to dicarboxylic acid.- Product loss during work-up.- Ensure reaction is held at 70-80 °C for the final hour.- Maintain reaction temperature below 40 °C during KMnO₄ addition.- Ensure filtrate is acidified to pH 2 for complete precipitation. Perform additional extractions if necessary.
Dark-colored Product - Presence of manganese dioxide (MnO₂).- Degradation from excessive heat.- Ensure thorough filtration through celite after oxidation.- Recrystallize the final product, possibly with a small amount of activated charcoal.
Low Yield in Condensation (Route 2) - Incomplete hydrolysis of nitrile intermediate.- Side reactions of pyruvaldehyde.- Ensure reflux is maintained for the full 8 hours.- Maintain low temperature during the initial addition of pyruvaldehyde to minimize self-condensation.
Broad Melting Point Range - Impurities present.- Recrystallize the product from a suitable solvent system (e.g., water, ethanol/water). Ensure the product is completely dry.

References

Application Note & Protocols for the Quantification of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Methylpyrazine-2-carboxylic acid (MPCA) in various matrices. MPCA is a significant compound found in food products as a result of Maillard reactions and is also a key metabolite in pharmacological studies. Accurate quantification is critical for quality control, flavor profiling, and pharmacokinetic analysis. This guide details two primary analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level quantification in complex biological matrices. We provide detailed, step-by-step protocols, method validation parameters, and expert insights into the rationale behind experimental choices to ensure robust and reliable results.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound. Its presence and concentration can significantly impact the flavor and aroma profiles of roasted foods like coffee and cocoa. Furthermore, pyrazine derivatives are integral to many pharmaceutical compounds, making the analysis of their metabolites, such as MPCA, essential in drug development.

The analytical approach for any compound is dictated by its physicochemical properties. Understanding these properties is the first step in developing a robust quantification method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
CAS Number 41110-28-5[1][2]
Appearance Solid[3]
Melting Point 168 - 171 °C (may decompose)[2][3]
Solubility Slightly soluble in water; Soluble in polar organic solvents like DMSO.[3]
pKa The carboxylic acid group dictates its acidic nature, similar to Pyrazine-2-carboxylic acid (pKa ≈ 2.9).[4] This implies that at pH values below ~2.9, the molecule will be largely in its neutral, protonated form, while at higher pH values, it will be in its anionic, deprotonated form. This is a critical consideration for chromatographic retention and extraction.

Analytical Strategy Overview

The choice of analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • RP-HPLC-UV: A cost-effective and robust method suitable for relatively clean samples where analyte concentrations are in the µg/mL range or higher. It is ideal for quality control in food production or for analyzing synthesis reaction yields.

  • LC-MS/MS: The gold standard for trace-level quantification (ng/mL to pg/mL) in complex matrices like plasma, urine, or tissue homogenates.[5] Its superior selectivity minimizes interference from matrix components, making it indispensable for metabolomics and pharmacokinetic studies.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, but requires derivatization to convert the non-volatile carboxylic acid into a volatile ester. This adds complexity to sample preparation but can yield excellent sensitivity.[7][8] This note will focus on the more direct LC-based approaches.

Method 1: Quantification by RP-HPLC with UV Detection

Principle

This method separates MPCA from other sample components on a reversed-phase (e.g., C18) column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the column. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration. Detection at a low wavelength, such as 210 nm, is often effective for organic acids.[9][10][11]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid

  • Reference Standard: this compound (≥97% purity)[1][2]

  • Standard laboratory glassware, filters (0.45 µm), and autosampler vials

B. Preparation of Reagents and Standards

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.6 with phosphoric acid.[10] Filter through a 0.45 µm membrane filter and degas. The mobile phase will be a mixture of this buffer and acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of MPCA reference standard and dissolve it in 10 mL of methanol or mobile phase.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Sample Preparation (Solid-Phase Extraction - SPE) For complex samples like fruit juices or biological extracts, an SPE cleanup step is recommended to remove interferences.[9][11]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH adjusted to 2.6) through it.

  • Loading: Acidify the sample to ~pH 2.6 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water (pH 2.6) to remove polar impurities.

  • Elution: Elute the MPCA with 2-3 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

D. Chromatographic Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 2.6) (e.g., 20:80 v/v)

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[9][11]

  • Run Time: 10-15 minutes (adjust as needed to ensure elution of the peak of interest and any late-eluting compounds)

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the MPCA standard injections against their known concentrations.

  • Perform a linear regression on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Quantify MPCA in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Prepare Mobile Phase (Phosphate Buffer, pH 2.6) s2 Prepare Stock & Working Calibration Standards s3 Sample Pre-treatment (e.g., SPE Cleanup) a1 Equilibrate HPLC System with Mobile Phase s3->a1 Load Samples a2 Inject Calibration Standards (1 to 100 µg/mL) a1->a2 a3 Inject Prepared Samples a2->a3 d1 Integrate Peak Areas a3->d1 Acquire Data d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Mobile Phases (0.1% Formic Acid) s2 Spike Samples & Standards with Internal Standard (IS) s1->s2 s3 Protein Precipitation or SPE Cleanup s2->s3 a2 Inject Standards & Samples for Gradient LC Separation s3->a2 Load Samples a1 Optimize MS Parameters (Tune MRM Transitions) a1->a2 a3 Acquire Data in MRM Mode a2->a3 d1 Integrate Analyte & IS Peaks a3->d1 Acquire Data d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve & Quantify Samples d2->d3

References

Application Note: Structural Elucidation of 3-Methylpyrazine-2-carboxylic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylpyrazine-2-carboxylic acid is a key heterocyclic compound, serving as a vital building block in the synthesis of pharmaceuticals and as a component in flavor and fragrance chemistry.[1] Its precise structural characterization is paramount for quality control, reaction monitoring, and drug development. This guide provides a comprehensive protocol for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven methodologies for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR, offering insights grounded in the molecule's unique electronic structure.

Introduction: The Role of NMR in Characterizing Pyrazine Derivatives

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This electronic nature significantly influences the chemical environment of the ring's constituent atoms, making NMR spectroscopy an exceptionally powerful tool for its analysis. The chemical shifts (δ) of protons and carbons are highly sensitive to the electronic effects of substituents. In this compound, the interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the electron-deficient pyrazine ring creates a distinct and predictable NMR fingerprint.

This document serves as a practical guide for researchers to reliably acquire and interpret high-quality NMR data for this molecule, ensuring unambiguous structural confirmation.

Foundational Principles: Predicting the NMR Spectrum

A successful NMR analysis begins with a foundational understanding of the molecule's structure and the expected spectral features.

  • ¹H NMR Spectroscopy: The molecule possesses three distinct types of protons: two aromatic protons on the pyrazine ring, three protons on the methyl group, and one highly deshielded proton on the carboxylic acid. The aromatic protons are expected to appear far downfield due to the deshielding effect of the pyrazine ring nitrogens. They will appear as two distinct signals and exhibit a small coupling constant (J-value) characteristic of meta-coupling in six-membered aromatic rings. The methyl group protons will appear as a singlet in the upfield region. The carboxylic acid proton is typically observed as a broad singlet at a very low field, often beyond 10 ppm, due to strong deshielding and hydrogen bonding effects.[2]

  • ¹³C NMR Spectroscopy: The molecule has six unique carbon environments. The pyrazine ring carbons are deshielded and will appear in the aromatic region of the spectrum. The presence of nitrogen atoms causes a significant downfield shift compared to benzene carbons. The carboxylic acid carbonyl carbon is the most deshielded carbon, typically appearing in the 165-185 ppm range.[3][4] The methyl carbon will be the most shielded, appearing at the highest field (lowest ppm value).

Below is the annotated structure of this compound. The numbering convention used here will be applied throughout this guide for spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow and Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve vortex 3. Vortex to Ensure Homogeneous Solution dissolve->vortex filter 4. Filter into NMR Tube (Using pipette with glass wool) vortex->filter insert 5. Insert Tube & Lock on Deuterium Signal filter->insert shim 6. Shim Magnetic Field (Automated or Manual) insert->shim acquire 7. Acquire Spectra (¹H and ¹³C{¹H}) shim->acquire process 8. Fourier Transform & Phase Correction acquire->process reference 9. Calibrate Spectrum (TMS or Residual Solvent) process->reference integrate 10. Integrate ¹H Signals & Assign Multiplicity reference->integrate assign 11. Assign Signals to Molecular Structure integrate->assign

Caption: Standardized workflow for NMR analysis of this compound.

Protocol 1: Sample Preparation

The choice of solvent is critical. This compound is soluble in polar organic solvents; DMSO-d₆ is highly recommended as it effectively solubilizes the carboxylic acid and its residual proton signal does not overlap with analyte signals.[3][5]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)[6]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[7]

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Glass Pasteur pipettes and bulbs

  • Small quantity of glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and place it in a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. Gentle warming can be applied if necessary, but ensure the sample returns to room temperature before proceeding.

  • Filtration and Transfer: To ensure a homogeneous magnetic field (and thus sharp spectral lines), it is crucial to remove any particulate matter.[7][8]

    • Tightly pack a small plug of glass wool into the tip of a Pasteur pipette.

    • Using the pipette, draw the sample solution from the vial.

    • Carefully transfer the filtered solution into the NMR tube. The final sample height should be at least 4.5 cm to ensure it is properly within the detection coil.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer Example)

These parameters are a starting point and may be optimized based on sample concentration and desired resolution.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton (zg30)

  • Solvent: DMSO

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 20 ppm (to ensure the carboxylic acid proton is observed)

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled carbon (zgpg30)

  • Number of Scans (NS): 1024 to 4096 (adjust based on concentration)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.5 seconds

  • Spectral Width (SW): 240 ppm

Data Analysis and Structural Interpretation

After acquisition, the raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shift axis should be referenced. When using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.[3]

¹H NMR Spectrum: Expected Signals

The ¹H NMR spectrum provides information on the proton environments, their relative numbers (integration), and their connectivity (multiplicity).

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Rationale
H-COOH12.0 - 14.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton, subject to hydrogen bonding and chemical exchange.[2]
H58.6 - 8.8Doublet (d)1HJ₅,₆ ≈ 2-3 HzAromatic proton on electron-deficient pyrazine ring, deshielded by adjacent N4.
H68.5 - 8.7Doublet (d)1HJ₆,₅ ≈ 2-3 HzAromatic proton on electron-deficient pyrazine ring, deshielded by adjacent N1.
H-CH₃2.6 - 2.8Singlet (s)3HN/AMethyl protons attached to the sp² carbon of the aromatic ring.[9]

Note: The exact chemical shifts of H5 and H6 can be definitively assigned using 2D NMR techniques like NOESY, which would show a spatial correlation between the methyl protons and H5.

¹³C NMR Spectrum: Expected Signals

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Assignment Expected Chemical Shift (δ, ppm) Rationale
C7 (COOH)165 - 170Carbonyl carbon of the carboxylic acid group.[3][4]
C2150 - 155Ring carbon attached to the carboxylic acid and adjacent to N1. Highly deshielded.
C3148 - 153Ring carbon attached to the methyl group and adjacent to N4. Highly deshielded.
C6144 - 148Ring carbon bearing a proton (CH), adjacent to N1.
C5142 - 146Ring carbon bearing a proton (CH), adjacent to N4.
C8 (CH₃)20 - 25Methyl carbon attached to the aromatic ring.

Troubleshooting and Advanced Methods

  • Broad Carboxylic Acid Peak: If the -COOH proton signal is excessively broad or not visible, it may be due to rapid exchange with trace amounts of water in the solvent. Ensuring the use of high-purity, dry NMR solvent can sharpen this peak.

  • Poor Resolution: If aromatic signals are not well-resolved doublets, it indicates poor magnetic field homogeneity. The sample should be re-shimmed, or if particulates are suspected, re-filtered.[10]

  • Unambiguous Assignment: For absolute certainty in assigning H5/H6 and C5/C6, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would show correlations for C5-H5 and C6-H6.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. For instance, the methyl protons (H8) would show a correlation to C3 and C2, while the H5 proton would show correlations to C3 and C6.[3] These correlations provide a robust, interlocking network of evidence for the complete structural assignment.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of expected chemical shifts and interpretation guidelines, grounded in the fundamental electronic properties of the molecule, enable a confident and accurate analysis. For complex studies or publication-quality data, the use of 2D NMR techniques is strongly recommended to provide unequivocal proof of structure.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Pyrazine Carboxylic Acids in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodological guide for the analysis of pyrazine carboxylic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pyrazine carboxylic acids, such as pyrazinoic acid—the active metabolite of the frontline tuberculosis drug pyrazinamide—are critical analytes in pharmaceutical and clinical research.[1] Monitoring their concentration in biological fluids is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. This guide offers an in-depth look at every stage of the analytical workflow, from sample preparation to data interpretation, emphasizing the rationale behind key procedural choices to ensure accuracy, sensitivity, and reproducibility. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust bioanalytical method for these compounds.

Introduction: The Analytical Challenge

Pyrazine carboxylic acids are polar, acidic compounds that can be challenging to retain and resolve using standard reversed-phase liquid chromatography. Furthermore, their quantification in complex biological matrices like plasma or urine requires highly selective and sensitive detection to overcome interferences from endogenous substances.[2] LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application, offering unparalleled specificity and low detection limits.[3] This note details a validated approach, focusing on pyrazinoic acid (PA) and its hydroxylated metabolite (5-OH-PA) as primary examples.

Foundational Principles: Ionization and Fragmentation

Understanding the behavior of pyrazine carboxylic acids in a mass spectrometer is key to method development.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for these moderately polar molecules.[4] Given the presence of the carboxylic acid group, which readily loses a proton, ESI is typically performed in positive ion mode where the pyrazine nitrogen atoms are protonated. This yields a strong protonated molecular ion signal, [M+H]⁺, which serves as the precursor ion for MS/MS analysis.[5]

  • Fragmentation: In the collision cell of a tandem mass spectrometer, the protonated precursor ion is subjected to Collision-Induced Dissociation (CID).[6] The fragmentation of pyrazine carboxylic acids is often characterized by specific neutral losses. A common and highly characteristic fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 Da) and H₂O (18 Da), or the loss of a formyl group (CHO). For pyrazinoic acid ([M+H]⁺ at m/z 125), a characteristic product ion is observed at m/z 81, corresponding to the pyrazine ring after these losses.[7] This predictable fragmentation is the basis for creating highly selective MRM transitions.

Comprehensive Experimental Workflow

A successful bioanalytical method is a sequence of optimized steps. The workflow below outlines the critical stages from sample receipt to final data analysis.

G Sample Plasma Sample (100 µL) ISTD Add Internal Standard (ISTD) Sample->ISTD Precipitation Protein Precipitation (e.g., 300 µL Cold Methanol) ISTD->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Reversed-Phase) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for pyrazine carboxylic acid analysis.

Detailed Protocols and Methodologies

Sample Preparation: The Key to Clean Data

The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with analysis and damage the LC-MS system.[8] For pyrazine carboxylic acids in plasma, both protein precipitation (PPT) and liquid-liquid extraction (LLE) are effective.[9]

  • Protocol 1: Protein Precipitation (High-Throughput) This method is fast and efficient, making it ideal for large sample batches.[10]

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.[10]

    • Add 300 µL of cold (4°C) methanol or acetonitrile to precipitate proteins. The cold solvent enhances the precipitation efficiency.[10]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

  • Protocol 2: Liquid-Liquid Extraction (High Recovery) LLE provides a cleaner extract compared to PPT, potentially reducing matrix effects.

    • To 100 µL of plasma, add 50 µL of internal standard.

    • Acidify the sample by adding 25 µL of 1M HCl. This ensures the carboxylic acid group is protonated, making the analyte less polar and more extractable into an organic solvent.[11]

    • Add 600 µL of an extraction solvent mixture, such as methyl tert-butyl ether:diethyl ether (90:10, v/v).[7]

    • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Methanol with 0.1% Acetic Acid) for injection.

LC-MS/MS Method Parameters

The following tables summarize a robust starting point for method development. Parameters should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm) Provides good retention and peak shape for moderately polar compounds.[7]
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water Acid modifier ensures the carboxylic acid group is protonated for better retention in reversed-phase.[11]
Mobile Phase B Methanol or Acetonitrile Elutes the analytes from the C18 column.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min A standard gradient to resolve analytes from matrix interferences.
Flow Rate 0.6 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temp. 40°C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive Efficiently protonates the pyrazine nitrogen atoms.[11]
Capillary Voltage 3500 V Optimized for stable spray and maximum ion generation.[12]
Source Temp. 350 °C Aids in desolvation of the ESI droplets.[12]
Scan Type Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.[11]

| Collision Gas | Argon | Standard inert gas for CID. |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Pyrazinamide (PZA) 124.1 81.0 26
Pyrazinoic Acid (PA) 125.0 80.9 ~25
5-Hydroxy-PA (5-OH PA) 141.0 81.0 ~30
Internal Standard (e.g., PZA-d3) 127.1 84.0 26

Note: Collision energies are instrument-dependent and require optimization. Data derived from published methods.[7][12]

Data Interpretation: Understanding Fragmentation

The selectivity of the MRM assay relies on the unique fragmentation of the precursor ion. For pyrazinoic acid, the transition of m/z 125.0 → 80.9 is highly specific.

Caption: Characteristic fragmentation of protonated pyrazinoic acid.

The collision energy causes the protonated pyrazinoic acid molecule to fragment, typically losing the entire carboxylic acid group, resulting in the stable pyrazine cation radical at m/z 81.[7] This transition is monitored by the mass spectrometer to generate a chromatogram where the peak area is directly proportional to the concentration of the analyte in the sample.

Method Validation and Quality Control

A robust method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range, typically demonstrated by a calibration curve with a correlation coefficient (r²) ≥ 0.99.[7]

  • Accuracy and Precision: Intra- and inter-batch accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7]

  • Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous components are not suppressing or enhancing the analyte signal.[12]

  • Stability: The stability of the analytes must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of pyrazine carboxylic acids by LC-MS/MS. By understanding the principles of sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop and validate highly reliable methods. The detailed steps and parameter tables serve as a strong foundation for adaptation to specific laboratory instrumentation and research needs, ultimately enabling accurate pharmacokinetic and clinical studies.

References

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 3-Methylpyrazine-2-carboxylic Acid in Synthetic Coordination Chemistry

This compound (3-MPCA) is a heterocyclic compound featuring a pyrazine ring substituted with a methyl and a carboxylic acid group. This unique architecture makes it an exceptionally versatile ligand in the field of coordination chemistry and materials science. The strategic placement of a carboxylic acid group adjacent to a nitrogen atom on the pyrazine ring allows it to act as a robust bidentate chelating agent, binding to metal ions through both a nitrogen and an oxygen atom.[1][2] This chelation is fundamental to the formation of stable, well-defined metal complexes, coordination polymers, and metal-organic frameworks (MOFs).

This guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines for the effective use of 3-MPCA in synthesis. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and predictable results.

Part 1: Ligand Characteristics, Coordination Behavior, and Safe Handling

A thorough understanding of the ligand's intrinsic properties is the foundation for its successful application in synthesis.

Physicochemical Properties

3-MPCA is typically a white to off-white solid at room temperature. Its key properties are summarized below for quick reference.[3][4]

PropertyValue
Chemical Formula C₆H₆N₂O₂
Molar Mass 138.124 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point 168 - 171 °C[3]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.[3]
pKa Approx. 3.6 (for the carboxylic acid group)[3]
Coordination Chemistry: The Bidentate Chelating Moiety

The power of 3-MPCA as a ligand stems from its ability to form a stable five-membered ring with a central metal ion. Coordination occurs through the deprotonated carboxylate oxygen and the adjacent nitrogen atom of the pyrazine ring.[1][2] This bidentate chelation is a key stabilizing factor in the resulting complexes. The methyl group at the 3-position provides steric influence and can modify the electronic properties of the pyrazine ring, which in turn can fine-tune the characteristics of the final metal complex.

G start Start dissolve_ligand 1. Dissolve 3-MPCA in appropriate solvent (e.g., Ethanol, Methanol) start->dissolve_ligand dissolve_salt 2. Dissolve Metal Salt (e.g., MCl₂, M(NO₃)₂) in appropriate solvent start->dissolve_salt combine 3. Combine Solutions (Often dropwise addition of ligand to metal salt) dissolve_ligand->combine dissolve_salt->combine react 4. Reaction (Stirring at RT or Reflux) Time: 1-24 hours combine->react precipitate 5. Product Isolation (Cooling, Filtration) react->precipitate wash 6. Wash Precipitate (With solvent to remove unreacted starting materials) precipitate->wash dry 7. Dry Product (Air dry or under vacuum) wash->dry characterize 8. Characterization (FTIR, TGA, etc.) dry->characterize end End characterize->end

References

Applications of 3-Methylpyrazine-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for drug design. This guide focuses on a key derivative, 3-Methylpyrazine-2-carboxylic acid, and its close analogs, exploring their applications as versatile starting materials and core structures in the development of novel therapeutics. We will delve into the synthetic utility, key therapeutic targets, and provide detailed protocols for the synthesis and derivatization of this important chemical entity.

The Pyrazine Scaffold: A Foundation for Therapeutic Innovation

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This arrangement confers a unique set of properties that medicinal chemists exploit to modulate the physicochemical and pharmacological profiles of drug candidates. The nitrogen atoms act as hydrogen bond acceptors, which is critical for anchoring ligands within the active sites of biological targets like protein kinases.[1] Furthermore, the pyrazine core is relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

This compound (CAS 41110-28-5)[2][3] and its close analog, 3-aminopyrazine-2-carboxylic acid, serve as particularly valuable synthons. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The adjacent methyl or amino group can be used to fine-tune steric and electronic properties, influencing target binding and selectivity.

Key Therapeutic Applications

Derivatives of 3-methyl- and 3-aminopyrazine-2-carboxylic acid have demonstrated significant potential across multiple therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Agents: Targeting Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazine scaffold is a cornerstone of several potent kinase inhibitors.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Genetic alterations in the FGFR family are known oncogenic drivers in various malignancies. Researchers have successfully used the 3-aminopyrazine-2-carboxamide core as a scaffold to develop novel and potent FGFR inhibitors.[6][7] By employing a "scaffold hopping" strategy from known pyrimidine-based inhibitors, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized. This design retains key intramolecular hydrogen bonding interactions necessary for binding to the kinase active site.[6] One lead compound, 18i , emerged as a pan-FGFR inhibitor that effectively blocked FGFR activation and downstream signaling pathways, exhibiting potent antitumor activity in cancer cell lines with FGFR abnormalities.[6][7]

The pyrazine core's ability to be functionalized via reactions like Suzuki coupling allows for the introduction of diverse aryl groups, enabling fine-tuning of the molecule's interaction with the ATP-binding pocket of the kinase.[6]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS AKT AKT FGFR->AKT PLCg PLCγ FGFR->PLCg Inhibitor Pyrazine-based Inhibitor (e.g., 18i) Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT->Proliferation PLCg->Proliferation FGF FGF Ligand FGF->FGFR Binds & Dimerizes

FGFR signaling pathway and point of inhibition.
Antimicrobial Agents: The Legacy of Pyrazinamide

Pyrazinamide (PZA), a primary first-line drug for tuberculosis, is a simple derivative of pyrazine-2-carboxamide. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[5] This established precedent has inspired extensive research into pyrazine carboxylic acid derivatives as new antimicrobial agents.

Researchers have synthesized libraries of N-substituted 3-aminopyrazine-2-carboxamides to evaluate their antimycobacterial, antibacterial, and antifungal properties.[5] Structure-activity relationship studies have revealed key insights:

  • Antitubercular Activity: Compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most potent against Mycobacterium tuberculosis H37Rv in one study, with a MIC of 12.5 µg/mL.[5]

  • Chain Length Dependence: For alkyl derivatives, antimycobacterial and antibacterial activity was observed to increase with the length of the carbon side chain.[5]

  • Broad-Spectrum Potential: Various derivatives have shown activity against a range of microbes, including Staphylococcus aureus, and fungi like Candida albicans and Trichophyton interdigitale.[4][5]

These findings underscore the value of the 3-substituted pyrazine-2-carboxylic acid scaffold in generating diverse molecular structures to combat drug-resistant pathogens.

Quantitative Data Summary

The following table summarizes the biological activities of representative compounds derived from pyrazine-2-carboxylic acid scaffolds. This data highlights the potency and spectrum of activity achievable through chemical modification of the core structure.

Compound ID/NameTarget Organism/EnzymeActivity MetricValueReference
18i (FGFR Inhibitor)FGFR2IC₅₀380 nM[6]
18d (FGFR Inhibitor)FGFR2IC₅₀600 nM[6]
18d (FGFR Inhibitor)FGFR3IC₅₀480 nM[6]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37RvMIC12.5 µg/mL (46 µM)[5]
Compound 'P10' (Piperazine Derivative)C. albicansMIC3.125 µg/mL[4]
Compound 'P9' (Piperazine Derivative)P. aeruginosaMIC25 µg/mL[4]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid M. tuberculosis% Inhibition72%[8]

Experimental Protocols

The following protocols provide robust, validated methods for the synthesis of key intermediates and final compounds derived from pyrazine-2-carboxylic acids. These methods are designed to be adaptable for the creation of compound libraries for screening.

Protocol 1: General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Rationale: This protocol describes a highly efficient amide coupling procedure using 1,1'-carbonyldiimidazole (CDI) as the activating agent. CDI is preferred for its operational simplicity and the clean nature of the reaction, as the byproducts are gaseous (CO₂) and a water-soluble imidazole. This method is ideal for parallel synthesis and library generation.[5]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted amine (alkylamine, aniline, benzylamine, etc.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave synthesis vials and reactor

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a microwave reaction vial, add 3-aminopyrazine-2-carboxylic acid (1.0 eq., e.g., 200 mg, 1.44 mmol).

  • Add anhydrous DMSO (2 mL) to dissolve or suspend the starting material.

  • Add CDI (1.3 eq., e.g., 303 mg, 1.88 mmol) to the mixture.

  • Allow the mixture to stir at room temperature for 10-15 minutes. Observe for the cessation of CO₂ evolution (bubbling). This step forms the reactive acyl-imidazole intermediate.

  • Add the desired substituted amine (1.5 eq., e.g., 2.15 mmol) to the reaction vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture under the following conditions: 120 °C, 100 W power, for 30 minutes. Causality Note: Microwave irradiation significantly accelerates the aminolysis of the acyl-imidazole intermediate, reducing reaction times from hours to minutes.

  • Monitoring & Work-up: After cooling, monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Adsorb the reaction mixture directly onto silica gel by adding it to the crude mixture and evaporating the DMSO under high vacuum.

  • Purification: Purify the product using flash column chromatography. A typical gradient elution system is 0-100% ethyl acetate in hexane.

  • Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. Determine the melting point.

protocol_1 cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification & Validation start 3-Aminopyrazine- 2-carboxylic Acid reagent1 + CDI (in DMSO) start->reagent1 intermediate Acyl-imidazole Intermediate + CO₂↑ reagent1->intermediate reagent2 + Substituted Amine (R-NH₂) intermediate->reagent2 mw Microwave 120°C, 30 min reagent2->mw crude Crude Product mw->crude purify Flash Chromatography crude->purify final Pure N-Substituted 3-Aminopyrazine- 2-carboxamide purify->final validate Characterization (NMR, MS, IR) final->validate

Workflow for N-Substituted Amide Synthesis.
Protocol 2: Palladium-Catalyzed Suzuki Coupling for Aryl Pyrazine Synthesis

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that is fundamental to modern medicinal chemistry. This protocol allows for the introduction of a wide variety of (hetero)aryl groups onto the pyrazine scaffold, which is essential for exploring interactions with hydrophobic pockets in enzyme active sites, such as those found in kinases.[6]

Materials:

  • Halogenated pyrazine precursor (e.g., 6-chloro-3-aminopyrazine-2-carboxamide derivative)

  • Aryl-boronic acid or aryl-boronate ester (1.2 eq.)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)

  • Base, e.g., Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add the halogenated pyrazine precursor (1.0 eq.).

  • Add the aryl-boronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and the Pd(PPh₃)₄ catalyst (0.1 eq.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality Note: The Pd(0) catalyst is sensitive to oxygen, and removing it is critical for preventing catalyst degradation and ensuring an efficient catalytic cycle.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 4-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Validation: Characterize the final arylated product by NMR and Mass Spectrometry to confirm successful coupling.

Conclusion

This compound and its analogs are not merely simple chemical building blocks; they are enabling scaffolds for the development of sophisticated next-generation therapeutics. Their synthetic tractability, combined with the favorable pharmacological properties of the pyrazine core, has led to their successful application in the discovery of potent anticancer and antimicrobial agents. The protocols and data presented herein provide a foundational framework for researchers in drug discovery to leverage this versatile scaffold in their own research programs, paving the way for new and effective treatments for human diseases.

References

Application Notes and Protocols for the Synthesis of 3-Methylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Pyrazine Carboxylic Acids

Pyrazine and its derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules and are prevalent in natural products, contributing to the flavors and aromas of many foods. Within this family, 3-methylpyrazine-2-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry and drug development. The strategic placement of the carboxylic acid and methyl groups on the pyrazine ring provides a versatile scaffold for the synthesis of a diverse array of compounds with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. A notable example is the use of pyrazine carboxamides in the development of antiviral drugs like Favipiravir, which has demonstrated efficacy against various RNA viruses.[1][2]

This guide provides a comprehensive overview of the synthetic protocols for preparing this compound and its ester and amide derivatives. It is designed to equip researchers with the necessary knowledge to synthesize and further explore the potential of this important class of molecules. The protocols detailed herein are based on established synthetic methodologies and provide insights into the rationale behind the choice of reagents and reaction conditions.

Synthesis of the Core Intermediate: this compound

The synthesis of the foundational molecule, this compound, can be achieved through several routes. One common method involves the oxidation of 2,3-dimethylpyrazine. Another effective approach, adapted from the synthesis of related pyrazine carboxylic acids, involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile followed by hydrolysis and decarboxylation. A patented method for a related compound, 5-methylpyrazine-2-carboxylic acid, utilizes the reaction of methylglyoxal with o-phenylenediamine, followed by oxidation and decarboxylation, which can be conceptually adapted.[2]

Derivatization of this compound: Esters and Amides

The carboxylic acid functionality of this compound serves as a prime handle for a variety of chemical modifications, most commonly leading to the formation of esters and amides. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties compared to the parent acid.

Protocol 1: Synthesis of this compound Esters via Fischer Esterification

Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. This protocol details the synthesis of methyl 3-methylpyrazine-2-carboxylate.

Reaction Scheme:

Experimental Protocol:

  • Suspend this compound (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension in an ice-water bath.

  • Slowly add concentrated sulfuric acid (3.5 eq) dropwise to the cooled suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) (15-20 volumes).

  • Carefully neutralize the excess acid by washing with a 5 M aqueous sodium hydroxide solution.

  • Separate the aqueous layer and extract with DCM.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure methyl 3-methylpyrazine-2-carboxylate.[3]

Characterization Data for Methyl 3-methylpyrazine-2-carboxylate:

Analysis Result
Appearance Yellowish solid
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Mass Spectrum (ESI-MS) m/z = 153 [M+H]⁺[3]
¹H NMR (CDCl₃, 400 MHz) δ 8.54 (d, J=2.4 Hz, 1H), 8.45 (d, J=2.4 Hz, 1H), 4.05 (s, 3H), 2.85 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.8, 155.2, 145.1, 142.8, 140.9, 52.9, 22.7

Workflow for Fischer Esterification:

Fischer_Esterification Start Start: this compound Reagents Methanol (Solvent/Reagent) Conc. H₂SO₄ (Catalyst) Reaction Reaction at 80°C, 5h Start->Reaction Reagents->Reaction Workup Work-up: 1. Solvent Removal 2. DCM Dissolution 3. Neutralization (NaOH) 4. Extraction Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: Methyl 3-methylpyrazine-2-carboxylate Purification->Product

Caption: Workflow for the synthesis of methyl 3-methylpyrazine-2-carboxylate.

Protocol 2: Synthesis of 3-Methylpyrazine-2-carboxamides via Acyl Chloride Intermediate

The conversion of the carboxylic acid to a more reactive acyl chloride is a common and effective strategy for the synthesis of amides, particularly with less nucleophilic amines. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in dry toluene (5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (or ~95 °C) for 1 hour.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-methylpyrazine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in a dry aprotic solvent such as acetone or dichloromethane (DCM).

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.[4]

Workflow for Amide Synthesis via Acyl Chloride:

Amide_Synthesis_Acyl_Chloride Start Start: this compound AcylChloride Acyl Chloride Formation: SOCl₂, cat. DMF, Toluene, 95°C Start->AcylChloride Intermediate Intermediate: 3-Methylpyrazine-2-carbonyl chloride AcylChloride->Intermediate Amidation Amidation: Amine, Base (TEA/Pyridine) Acetone/DCM, 0°C to RT Intermediate->Amidation Workup Work-up & Purification Amidation->Workup Product Product: N-substituted-3-methylpyrazine-2-carboxamide Workup->Product

Caption: Two-step synthesis of N-substituted-3-methylpyrazine-2-carboxamides.

Protocol 3: Amide Synthesis using Peptide Coupling Reagents

For more sensitive substrates or to avoid the use of harsh reagents like thionyl chloride, peptide coupling reagents are an excellent alternative. Reagents such as propylphosphonic anhydride (T3P) facilitate the direct condensation of a carboxylic acid and an amine under mild conditions.

Reaction Scheme:

Experimental Protocol:

  • Suspend this compound (1.0 eq), the desired amine (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in dry DMF (10 volumes) under an inert atmosphere (e.g., nitrogen).

  • Add propylphosphonic anhydride (T3P) (1.3 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Workflow for T3P-Mediated Amide Coupling:

T3P_Coupling cluster_reactants Reactants CarboxylicAcid This compound Coupling Coupling Reaction: T3P in DMF, RT CarboxylicAcid->Coupling Amine Amine (R-NH₂) Amine->Coupling Base DIPEA Base->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Product: N-substituted-3-methylpyrazine-2-carboxamide Purification->Product

Caption: One-pot amide synthesis using T3P as a coupling agent.

Advanced Synthetic Strategies for Further Derivatization

To access a broader range of derivatives with diverse functionalities, cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions can be employed. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, on the pyrazine core. A prerequisite for these reactions is the presence of a halogen atom on the pyrazine ring, which can be introduced through various halogenation techniques.

Synthesis of Halogenated Precursors

A key precursor for cross-coupling reactions is a halogenated derivative, such as 3-chloro-5-methylpyrazine-2-carboxylic acid. This can be synthesized from the corresponding amino-pyrazine derivative via a Sandmeyer-type reaction or by direct halogenation of the pyrazine ring. For instance, chlorination of a pyrazine carboxylic acid ester can be achieved using reagents like sulfuryl chloride.[6]

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a highly effective method for forming biaryl structures.

Reaction Scheme:

General Experimental Protocol:

  • To a reaction vessel, add the 3-chloro-5-methylpyrazine-2-carboxamide derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7][8]

Protocol 5: Ullmann Condensation for C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of C-N and C-O bonds, allowing for the introduction of amine and ether functionalities onto the pyrazine ring.

Reaction Scheme (for C-O bond formation):

General Experimental Protocol:

  • Combine the 3-bromo-5-methylpyrazine-2-carboxamide derivative (1.0 eq), the phenol or amine (1.2-2.0 eq), a copper catalyst (e.g., CuI, Cu₂O, or copper powder, 5-20 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, or KOH, 2-3 eq), and optionally a ligand (e.g., L-proline, a diamine).

  • Add a high-boiling polar solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically 100-180 °C) under an inert atmosphere.

  • Stir for several hours to days, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer to remove the solvent and any remaining starting materials.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[5][9][10]

Conclusion

The synthetic protocols outlined in this guide provide a robust foundation for the preparation of a wide range of this compound derivatives. The versatility of the pyrazine scaffold, combined with the array of synthetic methodologies available for its functionalization, makes it a highly attractive starting point for the discovery of novel therapeutic agents and other valuable chemical entities. By leveraging these protocols, researchers can efficiently generate libraries of compounds for biological screening and structure-activity relationship studies, thereby accelerating the drug discovery and development process.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Methylpyrazine-2-carboxylic acid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent resolution and peak symmetry. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in research and drug development settings.[1][2][3] This document provides a comprehensive guide, including detailed experimental conditions, step-by-step protocols, method validation parameters, and forced degradation studies.

Introduction and Scientific Rationale

This compound is a key heterocyclic organic compound and a derivative of pyrazine. Pyrazine derivatives are significant in the pharmaceutical and food industries, serving as building blocks for various bioactive molecules and contributing to flavor profiles.[4] Given its role as a critical intermediate or active pharmaceutical ingredient (API), a reliable and validated analytical method is imperative for ensuring its identity, purity, and stability throughout the manufacturing process and shelf-life.

The method described herein is based on reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry. The choice of a C18 stationary phase is predicated on its ability to effectively retain moderately polar analytes like this compound. A critical aspect of the method development is the control of the mobile phase pH. This compound possesses a carboxylic acid functional group with an approximate pKa of 3.6.[5] To achieve consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is accomplished by maintaining the mobile phase pH below the analyte's pKa, ensuring the molecule is in its neutral, more retentive form.[6]

This guide is designed to be a self-validating system, providing researchers with not just a protocol, but also the scientific justification for the methodological choices, thereby ensuring trustworthiness and reproducibility.

Optimized HPLC Method Parameters

The following parameters were optimized to achieve a robust and efficient separation. The causality behind each selection is explained to provide a deeper understanding of the method's mechanics.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilyl) stationary phase provides the necessary hydrophobicity to retain the analyte from a highly aqueous mobile phase. This column dimension offers a good balance between resolution, analysis time, and solvent consumption.[6][7]
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water (pH ~2.1) / Acetonitrile (85:15, v/v)The acidic aqueous component (0.1% H₃PO₄) ensures the mobile phase pH is well below the analyte's pKa (~3.6), suppressing carboxylate ionization and preventing peak tailing.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The 85:15 ratio provides optimal retention and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 270 nmThe pyrazine ring system contains a strong chromophore. Based on the UV spectrum of structurally similar compounds like 2-pyrazine carboxylic acid, 270 nm is an appropriate wavelength for sensitive detection.[8] It is recommended to verify the absorbance maximum by scanning a standard solution.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing column overload or peak distortion.
Run Time Approximately 10 minutesThe isocratic conditions allow for a rapid analysis, suitable for high-throughput quality control environments.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility with the chromatographic system and prevents peak shape distortion.

Required Reagents, Standards, and Equipment

  • Chemicals:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade, ~85%)

    • Water (HPLC Grade or Milli-Q)

  • Equipment:

    • HPLC system with a UV/PDA detector, pump, autosampler, and column oven.

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm, PTFE or Nylon)

Detailed Experimental Protocols

Mobile Phase Preparation (1 Liter)
  • Carefully add 1.0 mL of phosphoric acid to 850 mL of HPLC-grade water in a 1 L media bottle.

  • Add 150 mL of acetonitrile to the same bottle.

  • Mix thoroughly and sonicate for 10-15 minutes to degas the solution.

  • The final composition is 0.1% Phosphoric Acid in Water / Acetonitrile (85:15, v/v).

Standard Stock Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (mobile phase).

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Sample Preparation
  • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Stock Solution preparation.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The overall process from sample handling to final report generation is outlined below.

Analytical_Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Sample Receipt & Weighing Dissolve Dissolution & Dilution in Mobile Phase Sample->Dissolve Standard Standard Weighing Standard->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Inject Standard & Sample Solutions Filter->Inject Equilibrate System Equilibration SST System Suitability Test (SST) Equilibrate->SST SST->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Quantification & Calculation Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC analytical workflow for this compound.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the analytical method is suitable for its intended purpose, it must be validated. The validation should be performed according to the ICH Q2(R1) guideline, which establishes the characteristics to be considered.[1][2][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Peak purity index > 0.999 (PDA detector). Baseline resolution between the analyte and any other peaks.
Linearity To verify a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% after minor changes (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method and to understand the degradation pathways of the drug substance.[10][11] The sample is subjected to stress conditions to produce degradation products, and the analytical method is then used to resolve the main peak from these degradants.

General Procedure: Subject a sample solution (e.g., 100 µg/mL) to the following conditions. Aim for 5-20% degradation of the active ingredient.[12]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to 9 mL of sample solution. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH before dilution and analysis.[10]

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to 9 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before dilution and analysis.[10]

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 9 mL of sample solution. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

Potential Degradation Pathway

Under oxidative stress, nitrogen-containing heterocyclic compounds like pyrazines can form N-oxides. This represents a plausible degradation pathway for this compound.

Caption: Potential oxidative degradation of the parent compound.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The isocratic elution provides a short run time, making it ideal for routine quality control testing. The comprehensive validation approach, grounded in ICH guidelines, ensures that the method is specific, accurate, and precise. Furthermore, the successful separation of the parent peak from its degradation products in forced degradation studies confirms the stability-indicating characteristics of the assay. This well-documented method serves as a ready-to-implement protocol for researchers and professionals in the pharmaceutical industry.

References

antimicrobial activity of pyrazine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis and Evaluation of Pyrazine-2-Carboxylic Acid Derivatives for Antimicrobial Activity

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The pyrazine scaffold is a "privileged" structure in medicinal chemistry, most notably represented by pyrazinamide, a cornerstone drug for tuberculosis treatment. This guide provides a comprehensive framework for researchers and drug development professionals on the synthesis, antimicrobial evaluation, and structure-activity relationship analysis of novel pyrazine-2-carboxylic acid derivatives. We offer detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and present data in a clear, actionable format to accelerate the discovery of next-generation antimicrobial agents.

Introduction: The Pyrazine Core in Antimicrobial Research

The pyrazine ring is a versatile heterocyclic motif that forms the backbone of numerous biologically active compounds. Its most distinguished member in the antimicrobial field is Pyrazinamide (PZA), a first-line drug critical for the short-course treatment of tuberculosis (TB).[1][2] PZA's unique efficacy against semi-dormant mycobacteria in acidic environments highlights the potential of the pyrazine-2-carboxylic acid scaffold to generate compounds that act via unconventional mechanisms.[1][2]

The exploration of PZA derivatives is driven by the need to overcome PZA-resistant strains and to broaden the spectrum of activity beyond Mycobacterium tuberculosis. By chemically modifying the core structure, researchers aim to enhance potency, improve pharmacokinetic properties, and discover novel mechanisms of action. This document serves as a practical guide to navigate this process, from chemical synthesis to biological characterization.

The Mechanistic Blueprint: Learning from Pyrazinamide

Understanding the established mechanism of PZA is crucial for the rational design of new derivatives. PZA is a prodrug, meaning it is inactive until converted into its bactericidal form within the target pathogen.[1][3]

Key Mechanistic Steps:

  • Enzymatic Activation: PZA passively diffuses into M. tuberculosis where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes it into its active form, pyrazinoic acid (POA).[2][3] Mutations in the pncA gene are the primary cause of PZA resistance.[1][4]

  • Acidic Environment Trapping: POA is more active in acidic environments (pH 5 to 6), typical of the inflammatory and necrotic lesions where semi-dormant bacilli reside.[4] In this acidic milieu, POA becomes protonated and is thought to be less able to efflux from the cell, leading to its accumulation.[4]

  • Disruption of Cellular Functions: The accumulated POA is believed to disrupt multiple vital processes. The leading hypothesis is that it disrupts membrane potential and interferes with cellular energy production and transport functions.[3][5] Other proposed targets, though subject to ongoing research, include the inhibition of fatty acid synthase I (FAS-I), an enzyme essential for building the mycobacterial cell wall, and the binding to ribosomal protein S1 (RpsA) to inhibit trans-translation.[1][2][4]

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This mechanism provides a logical starting point: new derivatives might be designed as better prodrugs, target PncA more efficiently, or have an altered active form that circumvents resistance.

Synthetic Strategies and Core Protocols

The synthesis of novel derivatives typically involves the modification of the carboxylic acid group at the 2-position of the pyrazine ring. Below are protocols for two common and effective synthetic pathways.

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// Edges PZA -> Hydrazide [label="Hydrolysis,\nEsterification,\nHydrazinolysis"]; PZC_Acid -> Acid_Chloride [label="Thionyl Chloride\nor Oxalyl Chloride"]; Hydrazide -> Derivatives1; Aldehydes -> Derivatives1 [style=dashed, arrowhead=none]; Acid_Chloride -> Derivatives2; Amines -> Derivatives2 [style=dashed, arrowhead=none]; } Caption: Figure 2: Common Synthetic Pathways for Derivatives.

Protocol 3.1: Synthesis of Pyrazine-2-Carbohydrazide Intermediate
  • Rationale: Pyrazine-2-carbohydrazide is a versatile intermediate. The hydrazide moiety is a key pharmacophore in many antimicrobial drugs and provides a reactive site for condensation with various aldehydes to create a diverse library of derivatives.[6] This multi-step synthesis starts from commercially available pyrazinamide.

  • Materials: Pyrazinamide, Sulfuric Acid, Ethanol, Hydrazine Hydrate, Reflux apparatus, Magnetic stirrer, TLC plates.

  • Procedure:

    • Hydrolysis & Esterification: Reflux pyrazinamide in ethanol with a catalytic amount of concentrated sulfuric acid for 8-12 hours to form ethyl pyrazinoate. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Purification: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl pyrazinoate using an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent.

    • Hydrazinolysis: Dissolve the crude ethyl pyrazinoate in ethanol. Add an excess of hydrazine hydrate and reflux the mixture for 6-8 hours.

    • Isolation: Cool the reaction mixture. The product, pyrazine-2-carbohydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. Purify further by recrystallization if necessary.[6]

Protocol 3.2: Synthesis of N'-Substituted Pyrazine-2-Carbohydrazide Derivatives
  • Rationale: Condensing the carbohydrazide intermediate with various aromatic aldehydes is a straightforward and effective method to modulate the molecule's steric and electronic properties.[7] The choice of aldehyde allows for fine-tuning of lipophilicity (Log P), which can significantly impact the compound's ability to penetrate bacterial cell walls.[6]

  • Materials: Pyrazine-2-carbohydrazide, substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde), Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve pyrazine-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

    • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

    • Reflux the mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction flask. The resulting solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under a vacuum.[7]

Protocol 3.3: Synthesis of Pyrazine Carboxamide Derivatives
  • Rationale: The amide bond is a stable and common linkage in pharmaceuticals. This pathway involves converting the carboxylic acid to a more reactive acid chloride, which can then be coupled with a wide range of amines (e.g., substituted anilines, piperazines) to generate diverse carboxamides.[8][9][10][11]

  • Materials: Pyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), desired amine (e.g., 4-bromo-3-methyl aniline), Triethylamine (TEA).

  • Procedure:

    • Acid Chloride Formation: In a flask under an inert atmosphere, suspend pyrazine-2-carboxylic acid in dry DCM. Carefully add thionyl chloride (approx. 1.5 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours until the solution becomes clear. Remove excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.[9][11]

    • Amide Coupling: Dissolve the desired amine (1 equivalent) and a base like triethylamine (1.1 equivalents) in dry DCM. Cool the solution to 0°C.

    • Add the freshly prepared pyrazine-2-carbonyl chloride solution dropwise to the amine solution.

    • Let the reaction mixture stir at room temperature overnight.

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. Purify using column chromatography.[12]

Protocols for Antimicrobial Susceptibility Testing

Once synthesized and purified, the new compounds must be evaluated for their biological activity. The following are standard, validated protocols for determining antimicrobial efficacy.

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// Edges Start -> Screening; Screening -> Result1; Result1 -> Decision; Decision -> Quantitative [label="Yes"]; Decision -> Inactive [label="No"]; Quantitative -> Result2; Result2 -> End; } Caption: Figure 3: Experimental Workflow for Antimicrobial Evaluation.

Protocol 4.1: Agar Well Diffusion Assay (Qualitative Screening)
  • Rationale: This method is a rapid and cost-effective way to screen a large number of compounds for preliminary signs of antimicrobial activity. The principle is based on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism. A clear zone of inhibition around the well indicates activity.[6][7]

  • Procedure:

    • Media and Inoculum: Prepare Mueller-Hinton Agar (MHA) and sterilize. Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

    • Plate Preparation: Uniformly swab the bacterial suspension onto the surface of the MHA plates.

    • Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.

    • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 250 µg/mL in DMSO) into the wells. Use a standard antibiotic (e.g., Ofloxacin) as a positive control and the solvent (DMSO) as a negative control.

    • Incubation: Allow the plates to stand for 1-2 hours at room temperature for pre-diffusion, then incubate at 37°C for 24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 4.2: Broth Microdilution Assay (Quantitative MIC Determination)
  • Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The assay is performed in a 96-well microtiter plate, allowing for efficient testing of serial dilutions.[13]

  • Procedure:

    • Plate Setup: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

    • Inoculation: Prepare a bacterial suspension and dilute it in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to all wells.

    • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on every plate.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of MIC data is essential for understanding how chemical structure relates to antimicrobial activity. This knowledge guides the next cycle of molecular design.

Data Presentation

Summarize quantitative results in a clear tabular format.

Table 1: Example MIC Values (µg/mL) of Synthesized Pyrazine Derivatives

Compound ID R-Group (Substitution) S. aureus (Gram +) B. subtilis (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
PZA -NH₂ >256 >256 >256 >256
P4 5-methylpyrazin-2-yl 12.5 6.25 50 25
P10 3-aminopyrazin-2-yl 25 12.5 50 25
Ofloxacin (Standard) 4 2 4 8

(Data is illustrative, based on trends reported in literature such as[6][8])

Key SAR Insights from Literature:
  • Gram-Positive vs. Gram-Negative: Many studies report that pyrazine-2-carbohydrazide derivatives show greater potency against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli, S. typhi).[6] This may be due to differences in the composition and permeability of the bacterial cell wall.

  • Lipophilicity: The introduction of lipophilic groups (e.g., chloro, trifluoromethyl) on an attached phenyl ring can increase activity, potentially by enhancing cell membrane penetration. However, this relationship is often non-linear, and excessive lipophilicity can reduce solubility and bioavailability.[10][14]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on aromatic substituents can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

  • Specific Moieties: The inclusion of other heterocyclic rings (like piperazine or pyrimidine) can significantly enhance antimicrobial activity. For instance, the presence of a free amino group on a pyrazine or pyrimidine ring has been correlated with improved efficacy.[8]

Conclusion and Future Outlook

The pyrazine-2-carboxylic acid scaffold remains a highly promising starting point for the development of novel antimicrobial agents. The synthetic pathways are generally robust and amenable to the creation of large, diverse chemical libraries. By combining rational design, guided by the mechanism of pyrazinamide, with systematic screening using standardized protocols, researchers can efficiently identify novel lead compounds. Future work on promising derivatives should focus on elucidating their specific mechanism of action, evaluating their cytotoxicity against mammalian cell lines, and ultimately, testing their efficacy in in vivo models of infection.

References

Enzymatic Synthesis of Pyrazine Derivatives: A Modern Approach to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, integral to the pharmaceutical, flavor, and fragrance industries.[1][2] Their applications are diverse, ranging from anti-tuberculosis drugs like pyrazinamide to potent flavor components in roasted and cooked foods.[3][4] Traditionally, the synthesis of these valuable compounds has relied on classical organic chemistry methods, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which often necessitate harsh reaction conditions, toxic reagents, and can result in low yields and poor regioselectivity.[5][6] In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[3] This application note provides detailed protocols for the enzymatic synthesis of pyrazine derivatives using three distinct and highly effective enzyme classes: transaminases, lipases, and monooxygenases.

The Advantages of Biocatalysis for Pyrazine Synthesis

Enzymatic approaches to pyrazine synthesis offer several distinct advantages over traditional chemical methods:

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, minimizing energy consumption and the degradation of sensitive functional groups.[7]

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, leading to the formation of specific pyrazine isomers and reducing the need for complex purification steps.[8][9]

  • Reduced Waste and Environmental Impact: Biocatalytic processes are inherently "greener," as they utilize biodegradable catalysts (enzymes) and often eliminate the need for hazardous solvents and reagents.[10]

  • Process Simplification: In some cases, enzymatic methods can combine multiple reaction steps into a single pot, streamlining the overall synthesis.[3]

Section 1: Transaminase-Catalyzed Synthesis of Substituted Pyrazines

Amine transaminases (ATAs) are versatile biocatalysts that facilitate the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[11] This capability has been ingeniously applied to the synthesis of pyrazines through a chemo-enzymatic strategy involving the dimerization of in situ-generated α-amino ketones.[8]

Reaction Principle

The core of this method is the ATA-mediated amination of an α-diketone to produce a highly reactive α-amino ketone intermediate. This intermediate then undergoes spontaneous oxidative dimerization to form the corresponding 2,5-disubstituted pyrazine. A key challenge in this approach is the potential for a competing Knorr pyrrole synthesis if a β-keto ester is present. However, by carefully controlling the reaction pH, the formation of the desired pyrazine can be selectively favored.[8]

G cluster_0 Transaminase-Catalyzed Pyrazine Synthesis alpha_diketone α-Diketone ATA Amine Transaminase (e.g., ATA-113) alpha_diketone->ATA amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->ATA alpha_amino_ketone α-Amino Ketone (Intermediate) ATA->alpha_amino_ketone Amination dimerization Oxidative Dimerization alpha_amino_ketone->dimerization pyrazine 2,5-Disubstituted Pyrazine dimerization->pyrazine

Caption: Transaminase-catalyzed pyrazine synthesis workflow.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol details the synthesis of 2,5-dimethylpyrazine from 2,3-butanedione using the commercially available transaminase ATA-113.

Materials:

  • 2,3-Butanedione

  • Isopropylamine (amine donor)

  • Amine Transaminase (ATA-113)

  • Potassium phosphate buffer (pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of potassium phosphate buffer (20 mL, 100 mM, pH 8.0).

  • Cofactor and Enzyme Addition: To the buffer, add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Dissolve the ATA-113 enzyme to a final concentration of 5 mg/mL. Stir gently until fully dissolved.

  • Substrate and Amine Donor Addition: Add 2,3-butanedione (1 mmol) and isopropylamine (5 mmol) to the reaction mixture.

  • Reaction Incubation: Seal the flask and stir the reaction mixture at 30°C for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Product Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2,5-dimethylpyrazine.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and GC-MS.[1]

Troubleshooting:

  • Low Yield: If the yield is low, consider increasing the reaction time or the amount of enzyme. Ensure the pH of the buffer is optimal for the specific transaminase used.[6]

  • Side Product Formation: If pyrrole side products are observed, a decrease in pH to around 5 may be necessary to disfavor the Knorr-type condensation, though this may also reduce the rate of pyrazine formation.[8]

Substrate (α-Diketone)Product (Pyrazine)Typical Yield (%)
2,3-Butanedione2,5-Dimethylpyrazine>95%
2,3-Pentanedione2-Ethyl-5-methylpyrazine>90%
1-Phenyl-1,2-propanedione2-Methyl-5-phenylpyrazine~85%
Yields are based on published data and may vary depending on specific reaction conditions.[8]

Section 2: Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives

Lipases are a class of hydrolases that are remarkably versatile, capable of catalyzing a wide range of reactions in non-aqueous environments, including the formation of amide bonds.[7] This catalytic promiscuity has been exploited for the efficient and green synthesis of pyrazinamide and its derivatives, which are important anti-tubercular agents.[10]

Reaction Principle

In this approach, a lipase, such as the immobilized Thermomyces lanuginosus lipase (Lipozyme® TL IM) or Candida antarctica lipase B (CAL-B), catalyzes the amidation of a pyrazine ester or a pyrazine carboxylic acid with an amine.[12][13] The use of an immobilized enzyme is particularly advantageous as it simplifies catalyst recovery and reuse, making the process more cost-effective and suitable for continuous-flow systems.[10]

G cluster_1 Lipase-Catalyzed Pyrazinamide Synthesis pyrazine_ester Pyrazine Ester or Pyrazine Carboxylic Acid lipase Immobilized Lipase (e.g., Lipozyme® TL IM) pyrazine_ester->lipase amine Amine amine->lipase amidation Amidation lipase->amidation pyrazinamide Pyrazinamide Derivative amidation->pyrazinamide

Caption: Lipase-catalyzed pyrazinamide synthesis workflow.

Experimental Protocol: Continuous-Flow Synthesis of N-Benzylpyrazinamide

This protocol describes a continuous-flow method for the synthesis of N-benzylpyrazinamide from methyl pyrazine-2-carboxylate and benzylamine using Lipozyme® TL IM.[10]

Materials and Equipment:

  • Methyl pyrazine-2-carboxylate

  • Benzylamine

  • Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)

  • tert-Amyl alcohol (solvent)

  • Continuous-flow microreactor system with two syringe pumps, a Y-mixer, and a packed-bed reactor column.

  • HPLC for analysis

Procedure:

  • Feed Solution Preparation:

    • Feed 1: Dissolve 5 mmol of methyl pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.

  • Reactor Setup: Pack a microreactor column with 870 mg of Lipozyme® TL IM.

  • Reaction Execution:

    • Set the reactor temperature to 45°C.

    • Pump Feed 1 and Feed 2 into the Y-mixer at a flow rate of 31.2 μL/min each.

    • The mixed reactants will then flow through the packed-bed reactor. The residence time in the reactor should be approximately 20 minutes.

  • Product Collection and Analysis: Collect the effluent from the reactor. Analyze the product mixture by HPLC to determine the conversion and yield of N-benzylpyrazinamide.[2]

  • Purification: The solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

Batch Protocol using Candida antarctica Lipase B (CAL-B):

For a batch process, dissolve pyrazine-2-carboxylic acid and the desired amine in a suitable organic solvent like 2-methyl-2-butanol. Add immobilized CAL-B and agitate the mixture at a controlled temperature (e.g., 60°C). Monitor the reaction until completion, then filter off the enzyme for reuse and isolate the product.[6][14]

Optimization and Troubleshooting:

  • Solvent Selection: The choice of solvent is critical for lipase activity. tert-Amyl alcohol has been shown to be effective for Lipozyme® TL IM in this reaction.[10]

  • Substrate Ratio: An excess of the amine is typically used to drive the reversible amidation reaction towards the product.[13]

  • Temperature: The optimal temperature for Lipozyme® TL IM in this synthesis is around 45°C. Higher temperatures may lead to enzyme denaturation.[15]

Pyrazine SubstrateAmineEnzymeMethodTypical Yield (%)
Methyl pyrazine-2-carboxylateBenzylamineLipozyme® TL IMContinuous-flow91.6%
Pyrazine-2-carboxylic acidBenzylamineCAL-BBatch73.2%
Methyl pyrazine-2-carboxylateIsobutylamineLipozyme® TL IMContinuous-flow~85%
Yields are based on published data and may vary depending on specific reaction conditions.[10][13]

Section 3: Monooxygenase-Catalyzed Synthesis of Pyrazine N-Oxides

Pyrazine N-oxides are valuable intermediates in organic synthesis and can possess unique biological activities.[16] Soluble di-iron monooxygenases (SDIMOs) have been identified as effective biocatalysts for the regioselective N-oxidation of pyrazines.[12]

Reaction Principle

This method utilizes a whole-cell biocatalysis system, typically employing a recombinant Pseudomonas strain that expresses a soluble di-iron monooxygenase, such as PmlABCDEF.[12] The enzyme uses molecular oxygen and a reducing equivalent (e.g., NADH) to introduce an oxygen atom onto one of the nitrogen atoms of the pyrazine ring.

G cluster_2 Monooxygenase-Catalyzed Pyrazine N-Oxide Synthesis pyrazine_substrate Substituted Pyrazine whole_cell Recombinant Pseudomonas sp. (expressing PmlABCDEF) pyrazine_substrate->whole_cell n_oxidation N-Oxidation whole_cell->n_oxidation pyrazine_n_oxide Pyrazine N-Oxide n_oxidation->pyrazine_n_oxide o2 O₂ o2->whole_cell nadh NADH nadh->whole_cell

Caption: Monooxygenase-catalyzed pyrazine N-oxide synthesis workflow.

Experimental Protocol: Whole-Cell Biotransformation for 2,5-Dimethylpyrazine 1-Oxide

This protocol provides a general outline for the whole-cell N-oxidation of 2,5-dimethylpyrazine.

Materials:

  • Recombinant Pseudomonas putida KT2440 strain harboring the PmlABCDEF monooxygenase genes.

  • Growth medium (e.g., LB or a minimal medium).

  • Inducer for gene expression (e.g., IPTG, if applicable).

  • 2,5-Dimethylpyrazine.

  • Centrifuge and incubator shaker.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • LC-MS for analysis.

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium with the recombinant Pseudomonas strain.

    • Grow the culture at an appropriate temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic growth phase.

    • Induce the expression of the monooxygenase by adding the appropriate inducer and continue the incubation for a few hours.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution.

    • Add 2,5-dimethylpyrazine to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the reaction mixture with shaking at 30°C for 24-72 hours.

  • Product Extraction and Analysis:

    • Separate the cells from the supernatant by centrifugation.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Analyze the organic extract by LC-MS to identify and quantify the formation of 2,5-dimethylpyrazine 1-oxide and the potential formation of the 1,4-dioxide as a minor product.[12]

Considerations for Optimization:

  • Substrate Toxicity: High concentrations of the pyrazine substrate may be toxic to the cells. It is important to determine the optimal substrate concentration.

  • Oxygen Supply: Monooxygenase activity is dependent on an adequate supply of oxygen. Ensure vigorous shaking during the biotransformation.

  • Cell Permeability: The efficiency of the biotransformation can be influenced by the permeability of the cell membrane to the substrate and product.

Conclusion

The enzymatic synthesis of pyrazine derivatives represents a significant advancement over traditional chemical methods, offering milder, more selective, and environmentally benign routes to these important heterocyclic compounds. The protocols outlined in this application note for transaminase, lipase, and monooxygenase-catalyzed syntheses provide a solid foundation for researchers, scientists, and drug development professionals to explore and implement these powerful biocatalytic tools in their own work. As the field of enzyme engineering continues to evolve, we can anticipate the development of even more efficient and versatile biocatalysts for the synthesis of a wider range of complex pyrazine derivatives.

References

Application Notes & Protocols: 3-Methylpyrazine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable core for molecular design. 3-Methylpyrazine-2-carboxylic acid is a particularly valuable building block, offering two distinct points for chemical modification: the carboxylic acid handle and the methyl group, which can be functionalized further. The proximity of the methyl and carboxylic acid groups also influences the reactivity and conformation of its derivatives.

This guide explores the primary applications of this compound as a synthetic intermediate, focusing on the transformations that leverage its carboxylic acid functionality to build complex molecular architectures.

Physicochemical Properties
CAS Number 41110-28-5[1][2]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 168 - 171 °C[3] (may decompose)[4]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.[3]
Storage Store in a cool, dry place in a well-sealed container away from strong oxidizing agents.[2][3]

Core Synthetic Transformations & Applications

The carboxylic acid group is the primary reactive handle on this compound, making it an ideal substrate for transformations that form the cornerstone of medicinal chemistry, such as amide bond formation and esterification.

G cluster_products Key Derivatives start 3-Methylpyrazine- 2-carboxylic Acid amide Pyrazine Carboxamides start->amide Amide Coupling (T3P, DCC, etc.) ester Pyrazine Esters start->ester Esterification (Fischer, etc.) decarbox 2-Methylpyrazine start->decarbox Decarboxylation (Heat or Catalyst) drug Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobials) amide->drug Core Scaffold ester->amide Ammonolysis

Figure 1: Key synthetic pathways originating from this compound.

Amide Bond Formation: Accessing Bioactive Carboxamides

The conversion of the carboxylic acid to an amide is arguably the most frequent and valuable reaction performed with this building block.[5] Pyrazine carboxamides are prevalent in drug discovery, with applications ranging from antimycobacterial agents to kinase inhibitors.[6][7]

Causality Behind Reagent Choice: The pyrazine ring is electron-deficient, which can slightly reduce the nucleophilicity of amines attached to it. More importantly, when coupling with other electron-deficient anilines or amines, standard coupling conditions may be sluggish. Therefore, the choice of coupling reagent is critical.

Coupling Reagent Mechanism/Principle Advantages Considerations
T3P® (Propylphosphonic Anhydride) Forms a mixed phosphonic anhydride intermediate, which is highly reactive towards amines.High yields, broad substrate scope, easy workup (byproducts are water-soluble).[8][9]Often requires a base like DIPEA or triethylamine.
DCC/DMAP Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a catalyst.[10]Effective and widely used.Forms dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Potential for racemization.
MsCl/NMI Methanesulfonyl chloride (MsCl) with N-methylimidazole (NMI) forms a highly activated sulfonate mixed anhydride.Extremely effective for coupling with electron-deficient amines where other reagents fail.[11]The activated intermediate is highly reactive and may not be suitable for sensitive substrates.

A robust protocol using T3P, a modern and reliable coupling agent, is provided in Section 3.1.

Esterification: Masking and Modification

Esterification, most commonly the Fischer esterification, converts the carboxylic acid into an ester.[12] This is often done for several strategic reasons:

  • Protecting Group: The ester can serve as a protecting group for the carboxylic acid while other transformations are performed on the molecule.

  • Solubility Modification: Converting the acid to its methyl or ethyl ester can significantly increase its solubility in organic solvents.

  • Intermediate for Amides: Esters can be converted to amides via ammonolysis, sometimes providing an alternative route to amide bond formation.

The reaction is typically performed by heating the carboxylic acid in an excess of alcohol (e.g., methanol) with a strong acid catalyst like sulfuric acid.[12][13] A detailed protocol for the synthesis of methyl 3-methylpyrazine-2-carboxylate is provided in Section 3.2.

Application in Drug Discovery & Bioactive Molecules

The true value of this compound is demonstrated by its incorporation into complex molecules with significant biological activity.

Derivative Class Example Application Significance of Pyrazine Core Reference
Pyrazine Carboxamides FGFR Inhibitors: Used as a scaffold for novel Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.The pyrazine core mimics the hinge-binding motif of other kinase inhibitors and allows for strategic placement of substituents to optimize potency and selectivity.[7]
Piperazine Amides Antimicrobial & Antioxidant Agents: Amide coupling with various piperazine derivatives has yielded compounds with potent antimicrobial activity.The pyrazine-amide-piperazine motif is a common and effective pharmacophore. The nitrogen atoms act as key hydrogen bond acceptors.[8][9]
Substituted Anilides Antitubercular & Antifungal Agents: Amides formed with substituted anilines show significant activity against Mycobacterium tuberculosis and various fungal strains.The planarity and electronic nature of the pyrazine ring contribute to binding interactions with biological targets. Lipophilicity can be tuned via aniline substitution.[6][14]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and potential troubleshooting advice.

Protocol: Amide Coupling via T3P®

Objective: To synthesize a (5-methylpyrazin-2-yl)(piperazin-1-yl)methanone derivative, a common core structure in bioactive compounds.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend 3-methylpyrazine- 2-carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq) & DIPEA (3.0 eq) in DMF. prep2 Establish inert atmosphere (Nitrogen or Argon). prep1->prep2 react1 Add T3P® (50% in EtOAc, 1.3 eq) dropwise while stirring. prep2->react1 react2 Stir at room temperature for 4-12 hours. Monitor by TLC/LC-MS. react1->react2 workup1 Quench with water. Extract with Ethyl Acetate. react2->workup1 workup2 Wash organic layer with brine, dry over Na2SO4. workup1->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Figure 2: Workflow for T3P-mediated amide coupling.

Materials & Reagents:

ReagentMWAmount (1 mmol scale)MolesEq.
This compound138.12138 mg1.0 mmol1.0
N-Boc-piperazine186.25205 mg1.1 mmol1.1
T3P® (50% in Ethyl Acetate)318.10~810 mg solution1.3 mmol1.3
Diisopropylethylamine (DIPEA)129.24520 µL3.0 mmol3.0
Dimethylformamide (DMF)-10 mL--
Ethyl Acetate-As needed--
Water & Brine-As needed--

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), N-Boc-piperazine (1.1 eq), and anhydrous DMF (10 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA, 3.0 eq) to the stirred suspension. DIPEA acts as a non-nucleophilic base to neutralize the carboxylic acid and the HCl generated from any hydrochloride salt of the amine.[8]

  • Coupling Agent Addition: Add T3P® solution (1.3 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed. The T3P® activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x). The aqueous washes effectively remove the phosphonic acid byproducts and excess base.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.

Troubleshooting:

  • Stalled Reaction: If the reaction does not proceed to completion, gentle heating (40-50 °C) can be applied. Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediate.

  • Difficult Purification: If the product is difficult to separate from starting amine, ensure the reaction has gone to completion. An acidic wash (e.g., dilute HCl) during workup can remove excess amine, but may hydrolyze the Boc group if not done carefully.

Protocol: Fischer Esterification

Objective: To synthesize methyl 3-methylpyrazine-2-carboxylate, a key intermediate for further derivatization.[13]

G start Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl (H+ catalyst) start->protonation Step 1 attack Nucleophilic Attack by Alcohol (R'-OH) protonation->attack Step 2 tetrahedral Tetrahedral Intermediate attack->tetrahedral Step 3 transfer Proton Transfer tetrahedral->transfer Step 4 elimination Elimination of H2O transfer->elimination Step 5 deprotonation Deprotonation elimination->deprotonation Step 6 product Ester (R-COOR') deprotonation->product Step 7

References

Application Notes and Protocols for the Purification of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 3-Methylpyrazine-2-carboxylic acid, a critical heterocyclic building block in pharmaceutical and flavor industries. Drawing upon fundamental chemical principles and established laboratory practices, this document details protocols for recrystallization, acid-base extraction, and column chromatography. Each technique is presented with a focus on the underlying scientific rationale, ensuring adaptability and successful implementation for achieving high purity grades of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide is designed to equip researchers with the necessary knowledge and practical protocols to effectively purify this compound, addressing common challenges and providing a framework for process optimization.

A prevalent synthetic route to this compound involves the oxidation of 2,3-dimethylpyrazine[1]. This process can lead to several impurities, including unreacted starting material and over-oxidized byproducts. The purification strategies outlined herein are designed to effectively remove these and other process-related impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[2]
Molar Mass 138.124 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 168 - 171 °C[2]
pKa ~3.6 (carboxylic acid group)[2]
Solubility Slightly soluble in water; Soluble in polar organic solvents like DMSO.[2]

The acidic nature of the carboxylic acid group (pKa ~3.6) is a key feature that can be exploited for purification by acid-base extraction[2]. Its solid form and melting point suggest that recrystallization and sublimation are also viable purification methods.

Purification Methodologies

A multi-step purification approach, often combining two or more of the following techniques, is recommended to achieve the highest purity of this compound. The choice of methods will depend on the nature and quantity of the impurities present in the crude material.

Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating a solution of the crude material in an organic solvent with an aqueous basic solution, the acidic this compound is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified to regenerate the purified, water-insoluble carboxylic acid, which precipitates out of solution.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is often sufficient and can prevent potential side reactions that might occur with strong bases.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the acid.

  • Washing (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). This will protonate the carboxylate salt, causing the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Caption: Workflow for Acid-Base Extraction.

Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For pyrazine carboxylic acids, polar solvents are generally effective[3].

Protocol:

  • Solvent Selection: Based on solubility data for related compounds, water or a mixture of ethanol and water are good starting points for solvent screening. The goal is to find a solvent system where this compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small portions of hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Caption: General Recrystallization Workflow.

Column Chromatography

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For carboxylic acids, which can interact strongly with silica gel, modifications to the mobile phase are often necessary to achieve good separation and prevent peak tailing.

Protocol:

  • Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: A common eluent system for carboxylic acids on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To improve the resolution and prevent streaking, it is often beneficial to add a small amount (0.1-1%) of an acid, such as acetic acid or formic acid, to the eluent. This keeps the carboxylic acid in its protonated, less polar form.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the more polar product.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A study on the synthesis of pyrazine-2-carboxylic acid derivatives mentions the use of a chloroform/methanol (9:1) solvent system for column chromatography, which could be a good starting point for optimization[4].

High-Performance Liquid Chromatography (HPLC)

Principle: For achieving very high purity or for analytical purposes, reverse-phase HPLC is a powerful tool. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Protocol:

  • Column: A C18 column is a common choice for the separation of pyrazine derivatives[5].

  • Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure the carboxylic acid is in a single protonation state and to achieve sharp peaks, the mobile phase is usually acidified with 0.1% formic acid or phosphoric acid[5][6].

  • Detection: UV detection is suitable for pyrazine derivatives, typically around 270-280 nm[5][6].

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) can be employed[5].

Sublimation

Principle: Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then condenses back into a pure solid on a cold surface. This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. The enthalpy of sublimation for pyrazine-2-carboxylic acid, a related compound, has been measured, suggesting that this technique is thermodynamically feasible for this class of compounds[7][8].

Protocol:

  • Apparatus: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the sample. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition.

  • Condensation: The sublimed vapor will crystallize on the cold finger or the cooler upper parts of the apparatus.

  • Collection: After the sublimation is complete, carefully collect the purified crystals from the cold surface.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structurally related impurities.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and chromatographic techniques. The choice of the most suitable method or combination of methods will be dictated by the specific impurity profile of the crude material. The protocols provided in this guide offer a robust starting point for researchers to obtain high-purity this compound, a crucial component in many synthetic endeavors.

References

applications in material science for pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazine, a simple six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has emerged from the realm of flavor and fragrance chemistry to become a cornerstone in the development of advanced functional materials. Its inherent electron-deficient nature, rigid planar structure, and versatile reactivity make it an exceptional building block for a diverse array of applications, spanning from next-generation electronics to environmental remediation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of pyrazine-based compounds in material science, complete with detailed application notes and validated protocols.

The strategic incorporation of the pyrazine moiety into larger molecular architectures allows for precise tuning of electronic and photophysical properties. The nitrogen atoms' lone pairs can coordinate with metals, while the aromatic ring can be functionalized to modulate solubility, solid-state packing, and intermolecular interactions. This guide will delve into the causality behind these molecular design strategies and their impact on material performance.

Section 1: Pyrazine in Organic Electronics: Crafting the Future of Optoelectronics

Pyrazine-based materials are at the forefront of organic electronics, offering favorable charge transfer properties that are crucial for devices like organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1] The electron-accepting character of the pyrazine ring, when incorporated into π-conjugated systems, leads to materials with tunable band gaps and high electron affinity.[2]

Application Note 1.1: Low-Bandgap π-Conjugated Polymers for High-Performance Organic Solar Cells

The development of low-bandgap polymer donors is critical for enhancing the power conversion efficiency (PCE) of organic solar cells.[3] Pyrazine, when copolymerized with electron-donating units, can effectively lower the polymer's bandgap, enabling broader absorption of the solar spectrum.[4] A notable strategy involves the use of intramolecular S–N noncovalent interactions between a pyrazine nitrogen and a neighboring thiophene sulfur atom to enforce backbone planarity, which in turn enhances charge mobility.[5][6][7]

Protocol 1.1: Synthesis of a Pyrazine-Based Conjugated Polymer via Suzuki Polymerization

This protocol outlines a general procedure for the synthesis of a pyrazine-containing conjugated polymer for organic solar cell applications.

Materials:

  • 2,5-Dibromopyrazine

  • A suitable distannyl co-monomer (e.g., a distannylated benzodithiophene derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous, degassed toluene

  • Methanol

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine 2,5-dibromopyrazine (1.0 eq), the distannyl co-monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically in the range of 0.1 M.

  • Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Gel Permeation Chromatography (GPC) if possible.

  • Polymer Precipitation: After cooling to room temperature, slowly add the reaction mixture to a large volume of methanol with stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction with methanol, acetone, and hexane. The purified polymer is then extracted with a good solvent like chloroform or chlorobenzene.

  • Final Product: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol again. Collect the final polymer by filtration and dry under vacuum at 40-60 °C.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and the reactive organometallic species.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle of the Suzuki coupling.

  • Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the polymer without dissolving the desired high molecular weight fraction.

Data Presentation: Performance of Pyrazine-Based Organic Solar Cells
Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA cm-2)FF (%)Reference
PQ1BTP-eC9-4F15.820.87024.5274.31[5]
PT-TPAPerovskite----[8]

Section 2: Metal-Organic Frameworks (MOFs) with a Pyrazine Heart: Porosity and Functionality by Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazine and its derivatives are excellent ligands for MOF synthesis due to their ability to bridge metal centers, creating robust and porous structures. These pyrazine-based MOFs have shown great promise in gas storage and separation, catalysis, and sensing.[9][10][11]

Application Note 2.1: Selective Gas Adsorption and Separation

The introduction of nitrogen atoms from the pyrazine ring into the pores of a MOF can create specific binding sites for certain gas molecules, enhancing both adsorption capacity and selectivity.[10] For instance, pyrazine-functionalized MOFs have demonstrated efficient separation of acetylene/carbon dioxide and ethane/ethylene.[10] Pyrazine-fused porous graphitic frameworks have also been incorporated into mixed matrix membranes for enhanced gas separations.[12][13]

Protocol 2.1: Solvothermal Synthesis of a Pyrazine-Based MOF

This protocol describes a general method for the synthesis of a pyrazine-containing MOF.

Materials:

  • A metal salt (e.g., Zinc nitrate hexahydrate, Cobalt nitrate hexahydrate)

  • A pyrazine-based ligand (e.g., 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve the metal salt and the pyrazine-based ligand in the chosen solvent. The molar ratio of metal to ligand is a critical parameter that needs to be optimized.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for 24 to 72 hours.

  • Crystal Formation: After the reaction, allow the autoclave to cool down slowly to room temperature. Crystals of the MOF should have formed.

  • Washing and Activation: Decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) several times to remove unreacted starting materials. To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.

  • Drying: Dry the activated MOF crystals under vacuum at an elevated temperature to ensure complete removal of the solvent.

Causality of Experimental Choices:

  • Solvothermal Synthesis: The use of high temperatures and pressures allows for the crystallization of thermodynamically stable MOF structures that may not form at ambient conditions.

  • Slow Cooling: Promotes the growth of larger, higher-quality single crystals.

  • Solvent Exchange and Activation: The removal of guest solvent molecules from the pores is crucial to make the internal surface area accessible for applications like gas adsorption.

Section 3: Luminescent Pyrazine Derivatives: From Fluorescent Sensors to OLEDs

The electron-withdrawing nature of the pyrazine ring makes it a key component in the design of luminescent materials.[14] When incorporated into "push-pull" molecular architectures, pyrazine can facilitate intramolecular charge transfer (ICT), leading to materials with interesting photophysical properties.[14] These properties are harnessed in applications such as fluorescent sensors for metal ions and in the development of efficient OLEDs.[15][16][17]

Application Note 3.1: "Turn-On" Fluorescent Sensors for Metal Ion Detection

Pyrazine-based compounds can be designed to be weakly fluorescent in their free state. Upon chelation with a specific metal ion, conformational changes or the suppression of photoinduced electron transfer (PET) can lead to a significant enhancement in fluorescence intensity, creating a "turn-on" sensor.[16][17] For example, a pyrazine derivative bearing a furan unit has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺.[16]

Protocol 3.1: Characterization of a Pyrazine-Based Fluorescent Sensor

This protocol outlines the steps to evaluate the performance of a newly synthesized pyrazine-based fluorescent sensor for a target analyte (e.g., a metal ion).

Materials:

  • Synthesized pyrazine-based sensor compound

  • A suitable solvent (e.g., acetonitrile, DMSO/water mixture)

  • Stock solutions of various metal perchlorates or chlorides

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sensor in the chosen solvent. Also, prepare stock solutions of the metal ions to be tested.

  • UV-Vis and Fluorescence Spectra: Record the UV-Vis absorption and fluorescence emission spectra of the free sensor solution.

  • Titration Experiment: To a solution of the sensor, incrementally add small aliquots of the target metal ion stock solution. After each addition, record the fluorescence spectrum.

  • Selectivity Study: Repeat the titration experiment with a range of other metal ions to assess the sensor's selectivity.

  • Determination of Detection Limit: Calculate the limit of detection (LOD) based on the fluorescence response at low analyte concentrations.

  • Binding Stoichiometry: Use a Job's plot or mole-ratio method to determine the binding stoichiometry between the sensor and the metal ion.

Causality of Experimental Choices:

  • Choice of Solvent: The solvent system can significantly influence the photophysical properties of the sensor and its interaction with the analyte. It should be chosen to ensure the solubility of both the sensor and the analyte.

  • Titration Experiment: This allows for the determination of the sensor's response to varying concentrations of the analyte and the calculation of the binding constant.

Section 4: Pyrazine-Based Polymers for Emerging Applications

The versatility of pyrazine extends beyond electronics and MOFs. Pyrazine-based polymers are being explored for a range of other advanced applications.

Application Note 4.1: Corrosion Inhibition

Pyrazine and its derivatives have been reported as effective corrosion inhibitors for various metals and alloys, including steel.[18][19] The nitrogen atoms in the pyrazine ring can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion processes.[18][20] These compounds are considered "mixed-type" inhibitors and their adsorption can be described by the Langmuir isotherm.[19][21]

Application Note 4.2: Proton-Conducting Materials

Pyrazine-linked conjugated microporous polymers (CMPs) have been developed as high-performance proton-conducting materials, which are critical for proton-exchange membrane fuel cells (PEMFCs).[22][23][24][25] The nitrogen sites on the pyrazine units can serve as binding sites for proton carriers like phosphoric acid, facilitating efficient proton transport.[22][23][24]

Visualizations

Molecular Design Strategy for Low-Bandgap Polymers

G cluster_0 Molecular Design cluster_1 Desired Properties Electron-Donating_Unit Electron-Donating Unit (e.g., Benzodithiophene) Conjugated_Polymer Low-Bandgap Conjugated Polymer Electron-Donating_Unit->Conjugated_Polymer Copolymerization Pyrazine_Unit Pyrazine Unit (Electron-Accepting) Pyrazine_Unit->Conjugated_Polymer Copolymerization Tunable_Bandgap Tunable Bandgap Conjugated_Polymer->Tunable_Bandgap Broad_Absorption Broad Solar Spectrum Absorption High_PCE High Power Conversion Efficiency Broad_Absorption->High_PCE Tunable_Bandgap->Broad_Absorption

Caption: Design of pyrazine-based low-bandgap polymers for organic solar cells.

Experimental Workflow for MOF Synthesis and Characterization

G Start Start: Precursor Selection Mixing Mixing of Metal Salt and Pyrazine Ligand Start->Mixing Solvothermal Solvothermal Reaction (Autoclave) Mixing->Solvothermal Crystallization MOF Crystal Formation Solvothermal->Crystallization Washing Washing and Solvent Exchange Crystallization->Washing Activation Activation (Drying under Vacuum) Washing->Activation Characterization Characterization (XRD, SEM, Gas Adsorption) Activation->Characterization Application Application Testing Characterization->Application

Caption: General workflow for the synthesis and characterization of pyrazine-based MOFs.

Conclusion

The applications of pyrazine-based compounds in material science are vast and continue to expand. From enhancing the efficiency of solar cells to creating highly selective sensors and robust porous materials, the unique electronic and structural properties of the pyrazine ring provide a powerful tool for materials chemists and engineers. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and innovate in this exciting field. The continued development of novel pyrazine-based materials holds the key to addressing many of the technological challenges of our time.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support guide for researchers, scientists, and drug development professionals.

A Foreword from the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylpyrazine-2-carboxylic acid. This molecule, a key intermediate in pharmaceutical and flavor chemistry, presents a synthesis pathway that, while well-established, is sensitive to subtle variations in reaction conditions. Low yields, competing side reactions, and purification challenges are common hurdles that can impede research and development timelines.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most pressing issues encountered in the lab. My goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each step, this resource aims to empower you to not only troubleshoot your current synthesis but also to intelligently adapt and optimize the methodology for your specific experimental context.

Troubleshooting and FAQs

Q1: My final yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is the most frequently reported issue and can stem from multiple stages of the synthesis and work-up process. The causes can be broadly categorized into three areas: incomplete reaction, competing side reactions, and losses during product isolation.

Before diving into specific reaction parameters, it's crucial to systematically evaluate your process. The following decision tree provides a logical workflow for diagnosing the root cause of low yield.

G start Low Yield of this compound check_reaction Is the reaction going to completion? (Monitor by TLC/GC-MS) start->check_reaction check_side_products Are significant side products observed? check_reaction->check_side_products Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_workup Are there losses during work-up/purification? check_side_products->check_workup No side_reactions Competing Side Reactions check_side_products->side_reactions Yes workup_loss Product Loss During Isolation check_workup->workup_loss Yes solution_time_temp Increase reaction time or temperature. Verify reagent quality/activity. incomplete_reaction->solution_time_temp solution_conditions Adjust stoichiometry. Optimize temperature control. Consider alternative oxidants. side_reactions->solution_conditions solution_purification Optimize pH for precipitation. Improve extraction efficiency. Refine chromatography conditions. workup_loss->solution_purification

Caption: Troubleshooting workflow for low yield synthesis.

To effectively use this workflow, begin by monitoring your reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you determine if the starting material is being consumed and at what rate.

Q2: I am using the common route of oxidizing 2,3-dimethylpyrazine with potassium permanganate (KMnO₄). What are the critical parameters affecting my yield?

This is a classic and effective synthesis route, but its success hinges on careful control of the reaction conditions. The primary reaction involves the oxidation of one of the methyl groups to a carboxylic acid.

ReactionPathway reactant 2,3-Dimethylpyrazine intermediate [Oxidation Intermediate] reactant->intermediate KMnO₄, H₂O, Heat product This compound intermediate->product Oxidation side_product Pyrazine-2,3-dicarboxylic Acid (Over-oxidation) product->side_product Excess KMnO₄ Harsh Conditions decarboxylated 2-Methylpyrazine (Decarboxylation) product->decarboxylated Heat side_product->decarboxylated Heat

Caption: Oxidation pathway and common side reactions.

Here are the critical parameters to optimize:

  • Stoichiometry of KMnO₄: Using a significant excess of potassium permanganate can lead to the over-oxidation of both methyl groups, forming pyrazine-2,3-dicarboxylic acid. This dicarboxylic acid is prone to decarboxylation under heating, which can further reduce the yield of the desired product.[1] A molar ratio of KMnO₄ to 2,3-dimethylpyrazine between 2.0 and 3.0 is a typical starting point.

  • Temperature Control: The oxidation reaction is highly exothermic. Adding the KMnO₄ solution too quickly can cause the temperature to rise uncontrollably, promoting side reactions and potential decarboxylation of the target molecule.[1] It is crucial to add the oxidant portion-wise or as a solution via a dropping funnel, maintaining the reaction temperature within a specified range (e.g., 80-95°C) using an ice bath for cooling as needed.

  • Reaction Time: The reaction must be allowed to proceed to completion. Incomplete reactions are a common source of low yields.[2] Monitor the disappearance of the purple permanganate color as an indicator of consumption. After the addition is complete, a reflux period of 1-4 hours is often necessary.[3]

  • Quenching and Work-up: After the reaction, the brown manganese dioxide (MnO₂) precipitate must be removed. This is typically done by hot filtration. The pH of the filtrate is then adjusted to the isoelectric point of the carboxylic acid (typically pH 2-3) to precipitate the product. Incomplete precipitation will lead to significant loss of product in the aqueous phase.

Q3: My reaction mixture turns dark red or brown, and the final product is impure. What is causing this?

The appearance of dark, often intractable, colors is usually a sign of side reactions.

  • Aldol-type Condensations: If the synthesis route involves precursors like pyruvic aldehyde, side reactions such as aldol condensations can occur, leading to the formation of colored, polymeric byproducts.[1] This is especially prevalent under basic conditions.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh acidic or basic conditions, particularly at elevated temperatures during work-up.[2] Prolonged exposure to strong acids or bases can lead to decomposition and discoloration.

  • Oxidant Choice: While KMnO₄ is common, other oxidants can be used. However, the choice of oxidant and reaction conditions is critical. For instance, some oxidation reactions might require specific catalysts like copper, which can also influence the color of the reaction mixture.[1]

Solution: To mitigate these issues, ensure precise control over pH and temperature. If aldol condensation is suspected, adjusting the order of reagent addition or using milder reaction conditions may be necessary. For purification, treating the crude product with activated carbon can sometimes help remove colored impurities before recrystallization.

Q4: How can I effectively purify my crude product and what are the expected analytical results?

Purification is critical for obtaining high-quality this compound. A multi-step approach is often most effective.

Purification Protocol:

  • Initial Filtration: After the reaction is complete and quenched (e.g., with ethanol to destroy excess KMnO₄), the hot solution should be filtered to remove the MnO₂ precipitate. Washing the filter cake with hot water is essential to recover any adsorbed product.

  • Acidification & Precipitation: Cool the filtrate and carefully acidify with an acid like H₂SO₄ or HCl to a pH of ~2-3 to precipitate the product. Verify the pH with a pH meter for accuracy.

  • Recrystallization: The crude, filtered product can be further purified by recrystallization from a suitable solvent, typically water or an ethanol/water mixture.

  • Column Chromatography: For very high purity requirements or to remove persistent impurities, column chromatography on silica gel can be employed.[2] A solvent system such as petroleum ether/ethyl acetate or dichloromethane can be effective.[2]

Analytical Data:

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Method Expected Result
Melting Point 164-172 °C[4]
¹H NMR (CDCl₃) δ ~2.8 (s, 3H, -CH₃), δ ~8.6 (s, 1H, pyrazine-H), δ ~8.8 (s, 1H, pyrazine-H), δ ~11.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ ~22 (-CH₃), δ ~142, ~145, ~147, ~151 (pyrazine carbons), δ ~166 (-COOH)
Mass Spec (ESI) [M+H]⁺: m/z 139.045

Experimental Protocol: Synthesis via Oxidation of 2,3-Dimethylpyrazine

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,3-Dimethylpyrazine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.5 eq)

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (for quenching, if needed)

  • Celatom® or filter aid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2,3-dimethylpyrazine (1.0 eq) in deionized water. Heat the mixture to 80°C with stirring.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (2.5 eq) in deionized water. Gently heat if necessary to ensure complete dissolution.

  • Oxidation: Slowly add the KMnO₄ solution to the flask via the dropping funnel over 2-3 hours. Maintain the internal reaction temperature between 85-95°C. Use a water or ice bath to control the exothermic reaction. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 95°C for an additional 2 hours to ensure the reaction goes to completion. The mixture will be a thick brown slurry of manganese dioxide (MnO₂).

  • Quenching & Filtration: Cool the reaction mixture to ~60°C. If any purple color remains, add a small amount of sodium bisulfite until the color disappears. Add a filter aid (e.g., Celatom®) to the slurry and perform a vacuum filtration through a Büchner funnel while the mixture is still hot. Wash the MnO₂ filter cake thoroughly with several portions of hot water to recover all the product.

  • Product Precipitation: Combine the filtrate and washes. Cool the solution in an ice bath and slowly add concentrated H₂SO₄ with stirring until the pH reaches 2.5. A precipitate should form.

  • Isolation: Allow the mixture to stand in the cold for at least 1 hour to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the crude this compound.

  • Purification (Optional): Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture for higher purity.

References

Technical Support Center: Synthesis & Purification of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-Methylpyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery to materials science.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore common challenges encountered during its synthesis and offer robust, field-tested solutions to help you improve the purity, yield, and consistency of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product has a low and/or broad melting point (e.g., below 165 °C). What is the likely cause?

A low or broad melting point is a classic indicator of impurities. The reported melting point for pure this compound is in the range of 168-171 °C[1] or even up to 177 °C[2]. A significant deviation suggests the presence of contaminants that are depressing the melting point.

  • Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy to break it down.

  • Common Culprits:

    • Unreacted Starting Materials: If synthesizing via oxidation of 2,3-dimethylpyrazine, residual starting material is a common impurity.

    • Side-Products: Over-oxidation can lead to pyrazine-2,3-dicarboxylic acid. The formation of isomeric pyrazine carboxylic acids is also possible if the starting material contains other dimethylpyrazine isomers.[3][4]

    • Residual Solvents: Trapped solvent molecules from the reaction or a previous purification step can also lower the melting point.

  • Recommended Action: Proceed with a rigorous purification step. Recrystallization is typically the most effective method. If that fails, an acid-base extraction can remove neutral impurities.

Q2: My reaction yields a dark, oily residue instead of a crystalline solid. How can I isolate my product?

The formation of an "oil" or non-crystalline solid indicates that the product is highly impure, preventing it from forming a stable crystal lattice. This is common when significant amounts of side-products or residual solvents are present.

  • Causality: Impurities can act as "solvents" for the desired product, preventing crystallization. "Shock cooling" a hot, saturated solution can also cause a product to "oil out" instead of forming crystals.[5]

  • Recommended Action:

    • Initial Cleanup: First, try to remove the solvent under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to ensure all volatile components are gone.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This may wash away non-polar impurities and induce crystallization of your product.

    • Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid from neutral or basic impurities. See the detailed protocol below.

    • Controlled Recrystallization: If a solid is obtained, proceed with a careful recrystallization. Avoid rapid cooling.[5]

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

NMR spectroscopy is a powerful tool for identifying structural impurities. Compare your spectrum to a reference spectrum for pure this compound.

  • Common Impurity Signatures:

    • 2,3-Dimethylpyrazine (Starting Material): Look for two sharp singlets corresponding to the two methyl groups and two aromatic protons.

    • Pyrazine-2,3-dicarboxylic acid (Over-oxidation Product): The spectrum would lack a methyl signal and show a characteristic downfield shift for the aromatic protons due to the second electron-withdrawing carboxylic acid group.

    • Solvents: Identify common lab solvents like Ethyl Acetate, Dichloromethane (DCM), or Tetrahydrofuran (THF) by their characteristic peaks.

  • Recommended Action:

    • Quantify Impurity: Use integration to estimate the molar ratio of the impurity relative to your product.

    • Targeted Purification: Based on the likely identity of the impurity, choose the best purification method. For example, if unreacted starting material is the issue, an acid-base extraction is ideal as the neutral 2,3-dimethylpyrazine will remain in the organic layer.

Q4: The product remains colored (yellow to brown) even after initial isolation. What should I do?

A persistent color often indicates the presence of highly conjugated, chromophoric impurities, which can arise from side reactions or degradation.

  • Causality: These impurities are often present in very small quantities but have strong light absorption properties. They can become trapped in the crystal lattice of your product during crystallization.

  • Recommended Action: Use decolorizing carbon (charcoal) during recrystallization.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a very small amount of activated charcoal (e.g., 1-2% by weight of your compound).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound?

For most common impurities, recrystallization is the most effective and straightforward method.[5] Given the carboxylic acid functionality, a solvent system containing a polar protic solvent is often successful.[6] If significant neutral or basic impurities are present, performing an acid-base extraction prior to the final recrystallization is highly recommended.

Q2: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • General Guidance for Carboxylic Acids: Mixtures of ethanol, methanol, and water are excellent starting points.[6]

  • Screening Procedure:

    • Place ~20-30 mg of your crude solid into a small test tube.

    • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.

    • Heat the mixture to the solvent's boiling point. The solid should dissolve completely. If it doesn't, add more solvent dropwise until it does.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent/SystemSuitability for this compoundRationale & Notes
WaterModerateSlightly soluble in water.[1] May work for a final wash but might not be ideal as the primary solvent due to moderate solubility.
Ethanol/WaterHighExcellent choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Clarify with a drop of ethanol and allow to cool.
AcetonitrileModerateHas been used for recrystallizing related pyrazine derivatives.[7]
Ethyl AcetateLowOften dissolves the compound too well at room temperature, leading to poor recovery.
Hexanes/EtherInsolubleUseful for trituration or as an anti-solvent, but not as the primary dissolving solvent.

Q3: What are the key analytical techniques to confirm the purity of my final product?

A combination of methods provides the most confidence in your product's purity.

  • Melting Point: Should be sharp (e.g., a 1-2 °C range) and match the literature value (168-171 °C).[1]

  • ¹H and ¹³C NMR: Confirms the chemical structure and absence of proton- or carbon-containing impurities.

  • HPLC/LC-MS: Provides a quantitative measure of purity (e.g., >97%) and can detect non-volatile impurities that NMR might miss.[8]

  • FT-IR: Confirms the presence of key functional groups (C=O of the carboxylic acid, C=N of the pyrazine ring).[9]

Diagrams: Workflows & Logic

A logical workflow is essential for systematically achieving high purity.

G cluster_0 Synthesis & Purification Workflow synthesis Crude Synthesis (e.g., Oxidation of 2,3-dimethylpyrazine) workup Aqueous Workup (Quench, Neutralize) synthesis->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction crude_product Crude Solid Product extraction->crude_product purification Purification Step (See Decision Tree) crude_product->purification pure_product Pure Crystalline Product (>97%) purification->pure_product analysis Purity Analysis (MP, NMR, HPLC) pure_product->analysis G start Analyze Crude Product (Melting Point, NMR) mp_check Melting Point Low / Broad? start->mp_check color_check Product Colored? mp_check->color_check No (Sharp MP) nmr_check NMR shows neutral impurities (e.g., starting material)? mp_check->nmr_check Yes charcoal Recrystallize with Activated Charcoal color_check->charcoal Yes end_node Pure Product (Verify with Analysis) color_check->end_node No recrystallize Perform Recrystallization (e.g., Ethanol/Water) recrystallize->color_check charcoal->end_node nmr_check->recrystallize No acid_base Perform Acid-Base Extraction nmr_check->acid_base Yes final_xtal Final Recrystallization acid_base->final_xtal final_xtal->color_check

References

Technical Support Center: Synthesis of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Methylpyrazine-2-carboxylic acid (MPCA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of MPCA. The most common synthetic routes involve the selective oxidation of 2,3-dimethylpyrazine or the hydrolysis of a corresponding amide or ester.

Q1: What is the most common side product when synthesizing MPCA via oxidation of 2,3-dimethylpyrazine, and how can I minimize it?

A1: The most prevalent side reaction is over-oxidation , leading to the formation of pyrazine-2,3-dicarboxylic acid . This occurs when the oxidizing agent is too harsh or the reaction conditions (temperature, time) are not carefully controlled, causing oxidation of both methyl groups.

Troubleshooting & Prevention:

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can readily lead to the di-acid. Consider using milder or more selective oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for oxidizing methyl groups adjacent to a heteroaromatic ring, though its toxicity is a significant drawback. Controlled oxidation using agents like nitric acid or potassium dichromate under carefully monitored conditions can also be effective.

  • Stoichiometry Control: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation. It is often preferable to run the reaction with a slight excess of the starting material and separate it later.

  • Temperature and Time Management: Run the reaction at the lowest effective temperature and monitor its progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized to prevent further oxidation.

The diagram below illustrates the competing reaction pathways.

G cluster_main Oxidation of 2,3-Dimethylpyrazine start 2,3-Dimethylpyrazine product This compound (Desired Product) start->product Controlled Oxidation (e.g., 1.0-1.2 eq. oxidant, low temp) side_product Pyrazine-2,3-dicarboxylic Acid (Side Product) start->side_product Harsh Conditions (e.g., excess oxidant, high temp) product->side_product Over-oxidation

Caption: Competing oxidation pathways for 2,3-dimethylpyrazine.

Q2: My reaction mixture turns into a dark, intractable tar during the synthesis. What causes this and how can it be prevented?

A2: Tar formation is typically a result of decomposition or polymerization of the pyrazine ring under excessively harsh conditions. Pyrazine derivatives can be sensitive to strong acids and high temperatures, leading to complex, undefined side reactions.

Troubleshooting & Prevention:

  • Avoid Strong Mineral Acids: When using acid-catalyzed reactions, such as certain oxidations or ester hydrolysis, opt for milder acids or buffer the system if possible. For instance, in Fischer esterification, using a catalyst like p-toluenesulfonic acid (TsOH) is often gentler than concentrated sulfuric acid[1].

  • Temperature Control: Maintain strict temperature control. Use an ice bath to manage exotherms, especially during the addition of potent reagents like strong oxidants or acids.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation from atmospheric oxygen, which can be exacerbated at higher temperatures.

Q3: I am hydrolyzing methyl 3-methylpyrazine-2-carboxylate, but I'm experiencing low yield due to suspected decarboxylation. Is this a common issue?

A3: Yes, decarboxylation of the final product, this compound, is a significant potential side reaction, particularly under harsh acidic or basic conditions combined with heat[2][3]. The carboxylic acid group on the electron-deficient pyrazine ring can be labile.

Troubleshooting & Prevention:

  • Hydrolysis Conditions:

    • Base-mediated (Saponification): Use a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture at room temperature or with gentle heating. Avoid prolonged heating at high temperatures.

    • Acid-mediated: This route is more prone to decarboxylation. If necessary, use dilute acid and the lowest possible temperature.

  • Workup Procedure: After saponification, the reaction mixture will contain the carboxylate salt. This salt is much more stable towards decarboxylation. To isolate the acid, cool the aqueous solution in an ice bath before acidifying. Acidify slowly with a dilute acid (e.g., 1M HCl) only until the product precipitates (typically pH 2-3), without letting the temperature rise significantly.

  • Avoid Distillation: Do not attempt to purify the final carboxylic acid product by distillation, as the required temperatures will almost certainly induce decarboxylation. Recrystallization is the preferred method.

The workflow below outlines a general approach to synthesis and troubleshooting.

G cluster_workflow Synthesis & Troubleshooting Workflow A Select Synthetic Route (e.g., Oxidation, Hydrolysis) B Perform Reaction (Controlled Conditions) A->B C Reaction Workup & Product Isolation B->C D Analyze Product Purity (TLC, HPLC, NMR) C->D E Pure Product? D->E F Identify Side Product(s) (MS, NMR) E->F No H Final Product Characterization E->H Yes G Consult Troubleshooting Guide (Adjust Conditions) F->G G->B

Caption: A logical workflow for synthesis and troubleshooting.

Q4: During the workup of my amide hydrolysis, I am struggling to separate my product from the unreacted starting material. What purification strategies are effective?

A4: The difference in acidity between the carboxylic acid product and the amide starting material is the key to their separation.

Troubleshooting & Purification Protocol:

  • Dissolution: After the reaction, dissolve the crude mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The acidic product (MPCA) will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral or weakly basic amide starting material will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted amide and can be discarded or recovered.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2-3), at which point the this compound will precipitate out as a solid.

  • Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Troubleshooting Summary Table

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield, Di-acid Impurity Present Over-oxidation of 2,3-dimethylpyrazine.Reduce oxidant stoichiometry; lower reaction temperature; monitor reaction closely and quench promptly.
Reaction Mixture is a Dark Tar Decomposition of pyrazine ring.Avoid strong mineral acids; ensure strict temperature control; use an inert atmosphere.
Product Loss During Workup Decarboxylation of the carboxylic acid.Use milder hydrolysis conditions (e.g., LiOH at RT); cool solution before acidification; avoid excessive heat.
Incomplete Hydrolysis of Ester/Amide Insufficient reaction time or temperature; poor reagent choice.Increase reaction time; use a stronger base (e.g., NaOH over NaHCO₃); ensure proper solvent system for solubility.
Formation of N-Oxide Impurities Side reaction during oxidation.[4][5]Choose an oxidant less prone to N-oxidation; modify reaction conditions. Purification via chromatography may be needed.

Experimental Protocol: Saponification of Methyl 3-Methylpyrazine-2-carboxylate

This protocol provides a reliable method for hydrolyzing the ester to the desired carboxylic acid while minimizing side reactions.

Materials:

  • Methyl 3-methylpyrazine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-methylpyrazine-2-carboxylate (1.0 eq.) in a 3:1 mixture of THF and deionized water.

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material spot has disappeared (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous solution with deionized water and wash once with ethyl acetate to remove any non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5 °C using an ice bath.

  • Acidification: While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 2-3. A solid precipitate of this compound should form.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the product under high vacuum to a constant weight. The purity can be assessed by NMR and melting point analysis.

By understanding the chemical principles behind these side reactions and implementing the suggested control measures, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Pyrazine Synthesis

The pyrazine ring is a cornerstone scaffold in pharmaceuticals, agrochemicals, and flavor chemistry, making the efficient synthesis of its derivatives a critical endeavor for researchers.[1] However, the path to obtaining a desired pyrazine derivative in high yield and purity is often fraught with challenges, including low yields, competing side reactions, and difficult purifications.[2] Classical synthesis methods, while foundational, can involve harsh conditions, while modern catalytic approaches require careful optimization.[3][4]

This technical support center is designed to serve as a practical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered during the synthesis and optimization of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the pyrazine ring?

A1: The foundational routes to the pyrazine core are among the oldest and most established in heterocyclic chemistry. The three most common methods are:

  • Condensation of 1,2-Diamines with α-Dicarbonyl Compounds: This is a versatile and widely used method where an ethylenediamine derivative reacts with a 1,2-dicarbonyl compound (like glyoxal or diacetyl) to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[5][6]

  • Gutknecht Pyrazine Synthesis (1879): This method involves the self-condensation (dimerization) of α-amino ketones to form dihydropyrazines, which are then oxidized. The requisite α-amino ketones are often generated in situ from precursors like α-oximino ketones or α-halo ketones.[3][7][8]

  • Staedel–Rugheimer Pyrazine Synthesis (1876): In this approach, an α-halo ketone (e.g., 2-chloroacetophenone) is first reacted with ammonia to generate an α-amino ketone intermediate, which then undergoes condensation and oxidation to yield the pyrazine product.[7][9][10]

Q2: What modern synthetic strategies are used for creating substituted pyrazines?

A2: Modern organic synthesis has introduced more sophisticated and often milder methods for constructing and functionalizing the pyrazine ring. These include:

  • Catalytic Dehydrogenative Coupling: This sustainable approach often uses earth-abundant metal catalysts, such as manganese pincer complexes, to catalyze the self-coupling of β-amino alcohols, producing symmetrical 2,5-disubstituted pyrazines with hydrogen gas and water as the only byproducts.[4][11]

  • Cross-Coupling Reactions: For pre-functionalized pyrazines, palladium-catalyzed reactions are powerful tools. Starting from a versatile building block like 2,5-dichloropyrazine, various substituents can be introduced via Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds) cross-coupling reactions.[12]

  • Biomimetic Synthesis: Inspired by biosynthetic pathways, this strategy can involve the dimerization of amino acid-derived α-amino aldehydes to form 2,5-disubstituted pyrazines in a one-pot operation that includes hydrogenolysis, dimerization, and oxidation.[1][13][14]

Q3: What are the most critical parameters to control during the optimization of a pyrazine synthesis reaction?

A3: Pyrazine formation is highly sensitive to reaction conditions. The key parameters that require careful optimization are:

  • Temperature: Temperature influences both reaction rate and selectivity. For instance, in some gas-phase dehydrogenations, temperatures below 300°C may lead to incomplete reaction and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[3]

  • Solvent: The choice of solvent can dramatically affect yield. In one study on dehydrogenative coupling, switching the solvent from toluene to 1,4-dioxane was shown to be critical for success.[4][5]

  • Catalyst and Base: The selection of the catalyst and base, along with their loading, is crucial. For certain manganese-catalyzed reactions, potassium hydride (KH) has been demonstrated to be a more effective base than others like sodium methoxide.[3][4][5]

  • Reactant Purity and Ratio: The purity of starting materials is paramount, as impurities can initiate unwanted side reactions.[15] The molar ratio of reactants can also significantly impact the yield and the distribution of pyrazine products.[16]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction yield is very low or I'm getting no product at all.

This is the most common issue in pyrazine synthesis. A systematic approach is necessary to diagnose the root cause.

  • Potential Cause A: Incomplete Reaction

    • Why it happens: The condensation, cyclization, or oxidation step may not be reaching completion due to insufficient activation energy or reaction time.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has run to completion.

      • Increase Temperature: Carefully increase the reaction temperature in increments. Be aware that excessive heat can also lead to degradation.[5]

      • Ensure Proper Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Why it happens: The solvent polarity, base strength, or catalyst activity may not be ideal for your specific substrates, leading to a slow or stalled reaction.

    • Solution:

      • Screen Solvents: Test a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMSO).[4] In some enzymatic syntheses, tert-amyl alcohol has been shown to give higher yields than other common solvents like THF or acetonitrile.[17]

      • Screen Bases/Catalysts: The choice of base can be critical. If using a common base like tBuOK or NaOMe yields poor results, consider a stronger, non-nucleophilic base like KH.[4] For catalytic reactions, ensure the catalyst is active and test different catalyst loadings.

  • Potential Cause C: Degradation of Reactants or Products

    • Why it happens: Pyrazine derivatives or the intermediates leading to them can be sensitive to harsh conditions, such as highly acidic or basic environments, especially during workup.

    • Solution:

      • Use Milder Reagents: Where possible, opt for milder reaction and workup conditions.

      • Inert Atmosphere: If intermediates are suspected to be air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]

  • Potential Cause D: Poor Quality of Starting Materials

    • Why it happens: Impurities in the starting 1,2-diamine or 1,2-dicarbonyl compounds can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired pyrazine.[15]

    • Solution:

      • Verify Purity: Check the purity of your starting materials by NMR, GC-MS, or melting point.

      • Purify Reactants: If necessary, purify starting materials by distillation, recrystallization, or column chromatography before use.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in pyrazine synthesis.

G start Low Pyrazine Yield check_completion Is reaction going to completion? (Monitor by TLC/GC) start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes action_time_temp Increase reaction time or temperature check_completion->action_time_temp No check_purity Are starting materials pure? check_conditions->check_purity Yes action_screen Screen solvents, bases, and/or catalysts check_conditions->action_screen No check_degradation Is product or intermediate stable? check_purity->check_degradation Yes action_purify Purify starting materials (distill, recrystallize) check_purity->action_purify No action_milder Use milder workup conditions or inert atmosphere check_degradation->action_milder No end_node Yield Improved check_degradation->end_node Yes action_time_temp->check_conditions action_screen->check_purity action_purify->check_degradation action_milder->end_node

Caption: Troubleshooting workflow for low pyrazine yield.

Problem 2: My final product is contaminated with imidazole byproducts.

  • Why it happens: Imidazole formation is a common side reaction in syntheses involving ammonia or primary amines, particularly when certain sugars or dicarbonyl compounds are used as starting materials.[15][18] During workup, imidazoles may co-extract with your pyrazine product, especially when using moderately polar solvents like ethyl acetate or MTBE.[19]

  • Solution:

    • Optimize Extraction Solvent: For liquid-liquid extraction, using a nonpolar solvent like hexane can selectively extract pyrazines while leaving the more polar imidazole derivatives in the aqueous layer.[18][19]

    • Purification via Silica Gel Chromatography: Imidazoles are generally more polar than their pyrazine counterparts and will be retained more strongly on silica gel. Passing the crude product through a short plug or a full column of silica can effectively remove these impurities.[18] A solvent system like 90:10 hexane:ethyl acetate is often effective for eluting the desired pyrazines while retaining the imidazoles.[18]

    • Distillation: If the pyrazine products are sufficiently volatile, distillation can be an effective method to separate them from non-volatile imidazole byproducts.[18][19]

Problem 3: I'm struggling to purify my pyrazine derivative by column chromatography.

  • Why it happens: The target pyrazine may have a very similar polarity to a byproduct or unreacted starting material, leading to poor separation (co-elution) on a silica gel column.

  • Solution:

    • Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial. Avoid strong, single-solvent systems. Instead, use a binary system (e.g., hexane/ethyl acetate) and perform a gradient elution. A very shallow gradient can significantly improve the resolution of closely eluting compounds.[15]

    • Reduce Sample Loading: Overloading the column is a common cause of poor separation. Decrease the amount of crude material loaded onto the column relative to the amount of stationary phase.

    • Consider Alternative Stationary Phases: If separation on silica gel is intractable, consider using a different stationary phase. C18-bonded (reverse-phase) silica can be effective, especially for purifying products from aqueous reaction mixtures.[18][19]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,5-diphenylpyrazine Synthesis[4]

This table summarizes the effect of different catalysts, bases, and solvents on the manganese-catalyzed dehydrogenative self-coupling of 2-phenylglycinol.

EntryCatalyst (2 mol %)Base (3 mol %)SolventYield (%)
1PNN-Mn (2)KHToluene99
2PNN-Mn (2)KHTHF25
3PNN-Mn (2)KH1,4-Dioxane95
4PNN-Mn (2)tBuOKToluene10
5PNN-Mn (2)NaOMeToluene15
6PNNH-Mn (4)KHToluene23
7PNHP-Mn (5)KHToluene64

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL), 150 °C, 24 h. Yields determined by GC-MS.

Expertise & Experience Insight: The data clearly demonstrates the profound impact of the base and solvent on this transformation. The combination of the PNN-Mn catalyst with a strong, non-nucleophilic base like potassium hydride (KH) in a high-boiling, non-coordinating solvent like toluene provides a near-quantitative yield. This highlights the importance of a systematic screen of reaction parameters.

Experimental Protocols

Protocol 1: Gutknecht Synthesis of a Substituted Pyrazine [3][6][8]

This protocol describes a general workflow for the Gutknecht synthesis, which relies on the self-condensation of an α-amino ketone generated in situ.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Dimerization & Oxidation ketone Starting Ketone oximino α-Oximino Ketone ketone->oximino e.g., NaNO₂, HCl amino_ketone α-Amino Ketone (Intermediate) oximino->amino_ketone e.g., H₂/Pd or Zn/H⁺ dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-Condensation pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation (e.g., Air, CuSO₄)

Caption: Workflow of the Gutknecht pyrazine synthesis.

  • Step 1: Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol or acetic acid).

    • Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) in water, followed by the slow addition of hydrochloric acid (HCl) to generate nitrous acid in situ.

    • Stir the reaction until the starting ketone is fully consumed (monitor by TLC). The α-oximino ketone often precipitates and can be isolated by filtration.

  • Step 2: Reduction to the α-Amino Ketone:

    • The α-oximino ketone is reduced to the corresponding α-amino ketone. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a reducing metal like zinc in acetic acid. This intermediate is often unstable and is used directly in the next step without isolation.

  • Step 3: Self-Condensation and Oxidation:

    • The solution containing the α-amino ketone intermediate is neutralized or made slightly basic, which induces spontaneous self-condensation (dimerization) to form a dihydropyrazine.

    • The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be accomplished by bubbling air through the reaction mixture or by adding a chemical oxidizing agent like copper(II) sulfate (CuSO₄) and heating.[6][8]

  • Step 4: Workup and Purification:

    • After cooling, neutralize the reaction mixture.

    • Extract the pyrazine product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization.[5]

Protocol 2: Purification of Pyrazines by Packed Silica Column Chromatography [5][18]

This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.

  • Materials:

    • Crude pyrazine extract dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).

    • Silica gel (230-400 mesh).

    • Glass column.

    • Eluent: A mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. A common starting point is 95:5 or 90:10 hexane:ethyl acetate.

    • Collection vials or test tubes.

  • Procedure:

    • Column Packing: Pack the glass column with a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane). Ensure the packed bed is stable and free of cracks or air bubbles.

    • Sample Loading: Concentrate the crude pyrazine extract to a small volume. In a separate flask, adsorb the concentrated crude mixture onto a small amount of silica gel and evaporate the solvent completely to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

    • Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 hexane:ethyl acetate). Maintain a constant flow rate.

    • Fraction Collection: Collect fractions of the eluate in separate vials. The volume of each fraction should be appropriate for the scale of the column (e.g., 10-20 mL for a medium-sized column).

    • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified pyrazine derivative. Stain the TLC plates with a suitable agent (e.g., potassium permanganate) if the compounds are not UV-active.

    • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified pyrazine.[5]

References

Technical Support Center: Characterization of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-Methylpyrazine-2-carboxylic acid (3-MPCA). As a key intermediate in pharmaceutical synthesis and a component in flavor and fragrance research, the accurate characterization of this molecule is paramount. However, its specific chemical nature—a heterocyclic aromatic ring coupled with a carboxylic acid—presents a unique set of analytical challenges. This guide is designed to provide you, our fellow scientists and researchers, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the properties, handling, and behavior of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of 3-MPCA is the first step in designing any experiment. These values dictate everything from solvent selection to the choice of analytical technique. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₆H₆N₂O₂ [1][2]
Molar Mass 138.12 g/mol [1]
Appearance White to off-white solid/crystalline powder [1]
Melting Point 168 - 171 °C[1]; 177 °C (decomposes)[3] [1][3]

| pKa | ~3.6 (for the carboxylic acid group) |[1] |

Q2: How should I properly store and handle this compound to ensure its stability?

This compound should be stored in a cool, dry place in a well-sealed, chemical-resistant container.[1] The primary concerns are moisture absorption and exposure to air, which can promote degradation.[1] Due to the potential for thermal decomposition of pyrazine carboxylic acids, it is also crucial to store it away from sources of heat and ignition.[1][4]

Q3: What is the expected solubility profile for 3-MPCA?

Solubility is one of the most significant practical challenges. The molecule's polarity is dominated by the carboxylic acid group, but the pyrazine ring also contributes to its characteristics. Its solubility is a classic case of "like dissolves like."

Table 2: Solubility Profile of this compound

Solvent Solubility Rationale & Expert Insight
Water Slightly soluble The carboxylic acid group can form hydrogen bonds with water, but the aromatic pyrazine ring limits overall solubility.[1][5] For analytical purposes, aqueous solutions may require pH adjustment.
Non-Polar Solvents (e.g., Hexane, Toluene) Low to negligible The lack of polar functional groups in these solvents prevents effective interaction with the polar carboxylic acid.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF) Soluble These solvents are highly effective as they can accept hydrogen bonds and have a high dielectric constant, which helps solvate the molecule. DMSO is an excellent choice for NMR studies.[1]
Polar Protic Solvents (e.g., Methanol, Ethanol) Soluble to moderately soluble These solvents can act as both hydrogen bond donors and acceptors. However, be aware that in the presence of an acid catalyst, there is a risk of esterification with the carboxylic acid, especially upon heating.[6][7]
Aqueous Base (e.g., 5% NaOH) Soluble The carboxylic acid (pKa ~3.6) is readily deprotonated by the base to form the highly polar and water-soluble carboxylate salt. This is a common strategy for sample preparation.

| Aqueous Acid (e.g., 5% HCl) | Slightly soluble | The pyrazine nitrogen atoms are weakly basic and can be protonated, but this effect is less pronounced than the deprotonation of the carboxylic acid in base. |

Q4: Is 3-MPCA prone to thermal degradation?

Yes. Studies on related pyrazine carboxylic acids show they can undergo exothermic decarboxylation (loss of CO₂) upon heating.[4] A reported melting point of 177 °C with decomposition suggests that thermal stress can lead to degradation.[3] This is a critical consideration for techniques like Gas Chromatography (GC), where high inlet temperatures could cause the analyte to break down, or in thermal analysis (TGA/DSC).

Section 2: Troubleshooting Guide for Common Analytical Challenges

This section provides in-depth, cause-and-effect solutions to specific problems encountered during the analysis of 3-MPCA.

Chromatography (HPLC/UPLC)

Q: My HPLC peak for 3-MPCA is showing significant tailing. What is the cause and how can I fix it?

Peak tailing is the most common chromatographic issue for this compound. It typically stems from three root causes: secondary ionic interactions with the column, inappropriate mobile phase pH, or metal chelation.

The Causality: Your analyte has a carboxylic acid group (pKa ~3.6) and two weakly basic nitrogen atoms in the pyrazine ring. When the mobile phase pH is close to the pKa, the compound exists as a mixture of its ionized (carboxylate) and non-ionized (carboxylic acid) forms, leading to poor peak shape. Furthermore, residual, acidic silanol groups on standard silica columns can interact strongly with the basic nitrogens of the pyrazine ring, causing tailing.

Troubleshooting Workflow:

References

Technical Support Center: Degradation Pathways of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability and degradation of this important heterocyclic compound. As a versatile building block in medicinal chemistry, understanding its stability profile is paramount for successful drug development and formulation.[1]

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly format, grounded in scientific principles and practical laboratory experience. We will explore the potential degradation pathways of this compound under various stress conditions and provide protocols for investigating its stability.

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it should be stored in a cool, dry place.[1] The container should be well-sealed to protect it from moisture and atmospheric oxygen, which can contribute to degradation over time.[1] It is also advisable to store it away from sources of heat, light, and strong oxidizing agents.[1]

Q2: My sample of this compound has changed color. What could be the cause?

A2: A change in color, such as yellowing or darkening, is often an indicator of degradation. This can be caused by exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with oxidizing agents. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Forced Degradation Studies

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.

For this compound, this information is vital for predicting its shelf-life, ensuring the safety and efficacy of potential drug products, and meeting regulatory requirements.

Q4: What are the typical stress conditions used in forced degradation studies?

A4: Common stress conditions include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide (H₂O₂).

  • Photolysis: Exposure to UV and visible light.

  • Thermal Stress: Heating the sample, both in solid form and in solution.

Troubleshooting Degradation Studies

This section provides a structured approach to investigating the degradation of this compound under various stress conditions.

Hydrolytic Degradation

Issue: Unexpected peaks are observed in the chromatogram after exposing this compound to acidic or basic conditions.

Underlying Science: While the pyrazine ring and the carboxylic acid group are generally stable to hydrolysis, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to decarboxylation or other reactions. For derivatives, such as esters or amides of this compound, hydrolysis of the ester or amide linkage is a primary degradation pathway.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
A new peak with a shorter retention time appears.Decarboxylation: Loss of the carboxylic acid group to form 3-methylpyrazine.Confirm the identity of the new peak by co-injection with a 3-methylpyrazine standard or by using mass spectrometry (MS) detection.
The main peak area decreases significantly with no major new peaks.Formation of highly polar degradants or complete degradation: The degradation products may not be retained on a standard reverse-phase HPLC column, or the molecule may have degraded into small, non-chromophoric fragments.Use a more polar-retentive column or a different analytical technique like ion chromatography. Ensure mass balance is assessed.
For an ester or amide derivative, a peak corresponding to this compound appears.Hydrolysis of the ester or amide bond. This is an expected degradation pathway. Quantify the formation of the parent acid over time to determine the rate of hydrolysis.

Experimental Protocol: Acid and Base Hydrolysis Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at 4°C.

  • Neutralization: At specified time points, withdraw aliquots of the acidic and basic solutions and neutralize them (base with acid, and acid with base) to quench the reaction.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products formed.

Hypothesized Hydrolytic Degradation Pathway:

MPCA This compound Decarboxylated 3-Methylpyrazine MPCA->Decarboxylated Harsh Acid/Heat (Decarboxylation) RingOpening Ring-Opened Products MPCA->RingOpening Extreme pH/Heat

Caption: Potential hydrolytic degradation of this compound.

Oxidative Degradation

Issue: Multiple new peaks appear after treating this compound with hydrogen peroxide.

Underlying Science: The pyrazine ring is an electron-deficient system, which can influence its susceptibility to oxidation. The methyl group is a potential site for oxidation, which could lead to the formation of a hydroxymethyl or carboxylic acid derivative. The pyrazine ring itself could also be oxidized to an N-oxide.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
A new, more polar peak is observed.Oxidation of the methyl group: Formation of (2-carboxypyrazin-3-yl)methanol or pyrazine-2,3-dicarboxylic acid.Use LC-MS to determine the mass of the new peak and compare it to the expected masses of the oxidized products.
A peak with a slightly different retention time appears.N-oxide formation: Oxidation of one of the nitrogen atoms in the pyrazine ring.N-oxides can sometimes be distinguished by their mass spectra. Fragmentation patterns may show a characteristic loss of an oxygen atom.
The sample turns dark, and a complex chromatogram is obtained.Extensive oxidation and ring opening. Reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂) or shorten the exposure time to achieve a target degradation of 5-20%.

Experimental Protocol: Oxidative Degradation Study

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Add hydrogen peroxide to the solution to a final concentration of 3% (v/v). Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample at various time points by a stability-indicating HPLC method.

Hypothesized Oxidative Degradation Pathway:

MPCA This compound Hydroxymethyl (2-Carboxypyrazin-3-yl)methanol MPCA->Hydroxymethyl H₂O₂ N_Oxide This compound N-oxide MPCA->N_Oxide H₂O₂ Dicarboxylic Pyrazine-2,3-dicarboxylic acid Hydroxymethyl->Dicarboxylic H₂O₂

Caption: Potential oxidative degradation pathways.

Photodegradation

Issue: The concentration of this compound decreases upon exposure to light, but no clear degradation peaks are seen.

Underlying Science: Aromatic heterocyclic compounds can absorb UV light, which may provide the energy to initiate degradation reactions. These reactions can be complex and may lead to polymerization or the formation of products that do not have a strong chromophore for UV detection.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Loss of parent compound with no new peaks.Formation of non-UV active products or polymerization. Use a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) in conjunction with HPLC to detect potential non-chromophoric degradants.
A broad hump appears in the baseline of the chromatogram.Polymerization of degradation products. This can be difficult to characterize. Gel permeation chromatography (GPC) may provide information on the molecular weight distribution of the polymeric material.

Experimental Protocol: Photostability Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a photochemically inert solvent and also place the solid compound in a transparent container.

  • Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals using a stability-indicating HPLC method.

Thermal Degradation

Issue: When heated, the sample of this compound shows a loss of mass, but analysis of the residue shows high purity.

Underlying Science: For some compounds, especially those that can sublime, the primary response to heat may be a phase change rather than chemical decomposition. At higher temperatures, decarboxylation is a common degradation pathway for carboxylic acids.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Mass loss observed by Thermogravimetric Analysis (TGA) with little change in purity of the remaining solid.Sublimation. Confirm by performing a sublimation experiment under vacuum and collecting the sublimate for analysis.
A new peak corresponding to 3-methylpyrazine is observed.Thermal decarboxylation. This is a likely degradation pathway at elevated temperatures. Quantify the formation of 3-methylpyrazine by GC-MS or HPLC.

Experimental Protocol: Thermal Degradation Study

  • Solid State: Place the solid this compound in a controlled temperature oven (e.g., 80°C) for a set period.

  • Solution State: Prepare a solution of the compound and heat it under reflux for a defined time.

  • Analysis: Analyze the stressed samples and corresponding controls by a stability-indicating HPLC method. For volatile degradants, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a suitable technique.

Microbial Degradation

Issue: A decrease in the concentration of this compound is observed in a non-sterile aqueous solution over time.

Underlying Science: Certain microorganisms can utilize pyrazine derivatives as a source of carbon and/or nitrogen.[2] A common initial step in the microbial degradation of aromatic rings is hydroxylation.[2]

Troubleshooting Guide:

Observation Potential Cause Recommended Action
A more polar peak appears in the chromatogram.Microbial hydroxylation of the pyrazine ring. Based on related compounds, formation of a hydroxy-3-methylpyrazine-2-carboxylic acid is possible.[2] LC-MS would be essential for identifying the mass of this potential metabolite.
The solution becomes turbid.Microbial growth. Confirm microbial contamination by plating a sample of the solution on a suitable growth medium. To prevent this, use sterile solutions and aseptic techniques, or add a bacteriostatic agent if compatible with the experiment.

Hypothesized Microbial Degradation Pathway:

MPCA This compound Hydroxylated Hydroxy-3-methylpyrazine- 2-carboxylic acid MPCA->Hydroxylated Microbial Hydroxylation RingFission Further Degradation (Ring Fission Products) Hydroxylated->RingFission Enzymatic Processes

Caption: Potential initial step in microbial degradation.

Developing a Stability-Indicating HPLC Method

A crucial aspect of studying degradation pathways is having a reliable analytical method that can separate the parent compound from all potential degradation products.

Workflow for Method Development:

Start Start: Develop Stability-Indicating HPLC Method ForcedDeg Perform Forced Degradation Studies (Acid, Base, H₂O₂, Heat, Light) Start->ForcedDeg Pool Pool and Dilute Stressed Samples ForcedDeg->Pool InitialScreen Initial Chromatographic Screening (e.g., C18 column, gradient elution) Pool->InitialScreen ResolutionCheck Check Resolution Between Parent and Degradant Peaks InitialScreen->ResolutionCheck Optimize Optimize Method: - Mobile Phase (pH, Organic Modifier) - Column Chemistry (e.g., Phenyl, Cyano) - Gradient Profile - Temperature ResolutionCheck->Optimize Resolution < 1.5 Validation Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) ResolutionCheck->Validation Resolution ≥ 1.5 Optimize->InitialScreen Re-screen End End: Validated Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Preventing Byproduct Formation in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the synthesis of pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine synthesis. Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and flavor chemistry.[1] However, their synthesis is often plagued by the formation of undesirable byproducts, leading to low yields and purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab. Each issue is followed by a detailed explanation of potential causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired Pyrazine Product

Question: I'm consistently obtaining a low yield of my target pyrazine. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[2][3]

Potential Causes & Solutions:

  • Incomplete Reaction: The initial condensation or the final oxidation/aromatization step may not be reaching completion.

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[3] For instance, in dehydrogenative coupling reactions, optimizing the reaction time can be critical to achieving quantitative product formation.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is paramount and highly specific to the chosen synthetic route.

    • Solution:

      • Solvent Screening: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. For example, in certain dehydrogenative coupling reactions, switching from toluene to 1,4-dioxane has been shown to improve yields.[3]

      • Base Selection: The strength and nature of the base can be critical. In some syntheses, potassium hydride (KH) has proven more effective than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[4]

      • Catalyst Optimization: Ensure your catalyst is active and the loading is optimized. For manganese-catalyzed reactions, a 2 mol% loading has been found to be optimal in specific cases.[4]

  • Product Degradation: Pyrazines can be susceptible to degradation under harsh reaction or workup conditions.

    • Solution: If you suspect product instability, consider using milder reaction conditions. For example, avoid excessively high temperatures, as temperatures exceeding 450°C can lead to the breakdown of the pyrazine ring.[4][5] During workup, use milder acids or bases for extraction and neutralization if your product is sensitive.

  • Inefficient Workup and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Pyrazines can have some water solubility. Ensure you are performing multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous phase.

Troubleshooting Workflow for Low Pyrazine Yield

LowYieldTroubleshooting start Low Pyrazine Yield check_params Verify Reaction Parameters (Temp, Time, pH) start->check_params sub_optimal Suboptimal Conditions? check_params->sub_optimal check_reactants Evaluate Reactants (Purity, Ratio, Type) reactant_issue Reactant Quality Issue? check_reactants->reactant_issue check_workup Review Workup & Purification workup_loss Product Loss During Workup? check_workup->workup_loss sub_optimal->check_reactants No adjust_params Adjust Parameters: - Optimize Temperature - Vary Reaction Time - Screen Solvents/Bases/Catalysts sub_optimal->adjust_params Yes end Improved Yield adjust_params->end reactant_issue->check_workup No purify_reactants Use High-Purity Reactants Verify Stoichiometry reactant_issue->purify_reactants Yes purify_reactants->end optimize_workup Optimize Extraction & Purification (e.g., multiple extractions) workup_loss->optimize_workup Yes workup_loss->end No optimize_workup->end

Caption: A decision tree for troubleshooting low pyrazine yields.

Issue 2: Formation of Isomeric Pyrazine Byproducts

Question: My reaction is producing a mixture of pyrazine isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common problem when using unsymmetrical 1,2-dicarbonyl compounds or α-amino ketones.[6] Controlling the regioselectivity is key to obtaining a single, desired product.

Strategies for Controlling Regioselectivity:

  • Choice of Reagents: The most straightforward approach is to use symmetrical starting materials if your target molecule allows for it.

    • Solution 1: Employ a symmetrical 1,2-dicarbonyl compound like glyoxal or biacetyl to yield a single product.[6]

    • Solution 2: Utilize a 1,2-diketone mono-Schiff base. The differing reactivity of the carbonyl and imino groups can lead to the exclusive formation of one regioisomer.[6]

  • Reaction Additives: Certain additives can influence the reaction pathway and favor the formation of a specific isomer.

    • Solution: In the reaction of α-amino acid amides with methylglyoxal, the addition of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer, while its absence leads to the 5-methyl isomer as the major product.[6] This is likely due to the reversible formation of a bisulfite adduct with one of the carbonyl groups, altering its reactivity.

Issue 3: Polymerization and Formation of Dark-Colored Byproducts

Question: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's causing this and how can I prevent it?

Answer:

The formation of dark, polymeric materials is often a sign of side reactions like aldol condensation or product degradation.[4]

Potential Causes & Prevention:

  • Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, they can undergo self-condensation under basic or acidic conditions.[4]

    • Prevention: Use high-purity, freshly distilled starting materials and solvents. Ensure your reaction is free from aldehydic or ketonic impurities.

  • Air Oxidation of Intermediates: Dihydropyrazine intermediates are often sensitive to air oxidation, which can lead to complex side reactions and discoloration.[4][7]

    • Prevention: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is particularly important for syntheses that proceed via a dihydropyrazine intermediate, such as the Gutknecht synthesis.[4]

  • Excessive Heat: High reaction temperatures can promote polymerization and decomposition pathways.

    • Prevention: Lower the reaction temperature and monitor for the minimum temperature required for a reasonable reaction rate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazine synthesis and their associated byproducts?

A1: The most prevalent methods include:

  • Condensation of 1,2-diamines and 1,2-dicarbonyl compounds: This is a classic and widely used method.[3] The primary byproducts are often related to the purity of the starting materials and can include products from self-condensation if an unsymmetrical dicarbonyl is used.

  • Maillard Reaction: This reaction between amino acids and reducing sugars is common in food chemistry but also used for synthesis. It can produce a complex mixture of pyrazines, and frequent byproducts include Strecker aldehydes.[5]

  • Dehydrogenative Coupling of β-amino alcohols: This method uses a catalyst to form symmetrical 2,5-substituted pyrazines.[1][3] Byproducts are often minimal, with water and hydrogen gas being the main ones, making it an environmentally benign option.[1]

  • Gutknecht Synthesis: This involves the self-condensation of α-amino ketones.[4] A key challenge is the potential for various side reactions if the intermediate α-amino ketone is not handled carefully.

Q2: How does temperature affect pyrazine yield and byproduct formation?

A2: Temperature is a double-edged sword in pyrazine synthesis.

  • Increasing Temperature: Generally, higher temperatures increase the reaction rate and can lead to higher yields of pyrazines.[5] For example, in certain syntheses, raising the temperature from 100°C to 140°C has shown increased yield.[5]

  • Excessive Temperature: However, excessively high temperatures (e.g., above 450°C) can cause the pyrazine ring to break down, leading to a significant drop in yield and the formation of degradation products.[4][5] It is crucial to find the optimal temperature that balances reaction rate and product stability.

Q3: Can the choice of catalyst help in reducing byproduct formation?

A3: Absolutely. The catalyst can have a profound impact on selectivity. For instance, using a copper oxide/copper chromite catalyst in the reaction of ethylenediamine can yield pyrazine with very high selectivity (98–100%).[5] Similarly, manganese pincer complexes have been used for the clean, dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines with only water and hydrogen gas as byproducts.[1]

Q4: What is the role of pH in pyrazine synthesis?

A4: The pH of the reaction medium is a critical parameter, especially in aqueous systems like the Maillard reaction. Pyrazine formation is generally favored in neutral to alkaline conditions (pH 7-10).[2] An improper pH can inhibit key steps in the formation pathway, leading to low or no product.[2]

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation

This protocol describes a general method for the synthesis of 2,3-diphenylpyrazine from benzil and ethylene diamine.

Materials:

  • Benzil

  • Ethylene diamine

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[3]

  • Continue stirring at room temperature and monitor the reaction by TLC until completion.

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2,3-diphenylpyrazine.[3]

Protocol 2: Purification of Pyrazines from Polar Impurities

This protocol is suitable for removing polar byproducts like imidazoles from a crude pyrazine product mixture using a silica plug.

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., dichloromethane, DCM)

  • Silica gel (5-7 g)

  • Short column (e.g., 60 x 10 mm)

  • Eluent: Dichloromethane (DCM) or a 90:10 hexane:ethyl acetate mixture

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column.

  • Concentrate the crude pyrazine extract if necessary to reduce the volume.

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with the chosen solvent system.

  • Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on pyrazine synthesis, drawn from various literature sources. This data should serve as a starting point for your optimization experiments.

ParameterTypical RangeImpact on Yield & ByproductsReference
Temperature 100°C - 180°CHigher temperatures generally favor pyrazine formation, but excessive heat (>450°C) can cause degradation.[2][4]
pH 7.0 - 10.0Pyrazine formation is favored in neutral to alkaline conditions.[2]
Reaction Time 30 - 150 minutesOptimal time depends on temperature and reactants. Prolonged heating can lead to product degradation.[2]
Catalyst Loading (Mn-pincer) ~2 mol%Optimal loading is crucial for efficiency and scalability.[4]
Solvent (Dehydrogenative Coupling) Toluene, 1,4-DioxaneSolvent choice can significantly impact yield.[3]

Mechanistic Insights

Understanding the reaction mechanism is crucial for controlling byproduct formation. Below is a simplified representation of the common condensation pathway for pyrazine synthesis.

PyrazineFormation cluster_reactants Reactants cluster_products Products diamine 1,2-Diamine intermediate Dihydropyrazine Intermediate diamine->intermediate Condensation byproducts Byproducts (e.g., Isomers, Polymers) diamine->byproducts Self-Condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate Condensation dicarbonyl->byproducts Self-Condensation pyrazine Pyrazine intermediate->pyrazine Oxidation/ Aromatization intermediate->byproducts Side Reactions (e.g., Polymerization)

Caption: A simplified workflow of pyrazine synthesis via condensation.

By carefully controlling each step of your synthesis, from reactant purity to reaction conditions and workup, you can significantly minimize byproduct formation and improve the yield and purity of your desired pyrazine derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyrazine-2-carboxylic acid. As a critical heterocyclic building block in the pharmaceutical industry, successful and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during scale-up operations.

Section 1: Synthesis Strategy & Core Workflow

The most common and industrially viable route for synthesizing this compound on a large scale involves the selective oxidation of a readily available precursor, 2,3-dimethylpyrazine. This method is favored for its straightforward approach and use of accessible starting materials. The primary challenge lies in controlling the oxidation to prevent the formation of the over-oxidized byproduct, pyrazine-2,3-dicarboxylic acid.[2][3]

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow: Reaction, Work-up, and Purification. Effective management of each stage is critical for achieving high yield and purity at scale.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up cluster_2 Phase 3: Purification A Starting Material (2,3-Dimethylpyrazine) B Controlled Oxidation (e.g., with KMnO4) A->B Add Oxidant Control Temp C Quench Reaction & Filter MnO2 B->C Terminate Reaction D Acidify Filtrate to Precipitate Product C->D Isolate Crude Acid E Crude Product Isolation F Recrystallization from Suitable Solvent E->F Remove Impurities G Final Product (>99% Purity) F->G Dry & Characterize

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for this compound?

A: The oxidation of 2,3-dimethylpyrazine is the most frequently cited and industrially practical route.[2] The starting material is commercially available, and the reaction involves a single, well-understood transformation. The key to scalability is precise control over reaction conditions, particularly temperature and oxidant stoichiometry, to maximize the yield of the mono-acid and minimize byproduct formation. Alternative routes, such as those starting from pyruvaldehyde and diamines, often involve more steps and can present greater purification challenges on a large scale.[4]

Q2: What are the critical process parameters to monitor during scale-up?

A: When scaling up the oxidation of 2,3-dimethylpyrazine, the following parameters are critical:

  • Temperature Control: The oxidation is highly exothermic. Inadequate heat dissipation can lead to runaway reactions and favor over-oxidation. A robust reactor cooling system is essential.

  • Rate of Addition: The oxidizing agent (e.g., potassium permanganate solution) must be added slowly and controllably to manage the exotherm.[3]

  • Agitation: Efficient stirring is crucial to ensure homogenous mixing of the reactants and uniform temperature distribution, preventing localized "hot spots."

  • Stoichiometry: Precise control of the molar equivalents of the oxidant is necessary. An excess will lead to the formation of pyrazine-2,3-dicarboxylic acid, while an insufficient amount will result in incomplete conversion.

Q3: How does the choice of oxidizing agent impact the reaction?

A: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for this transformation.[2][3] It is effective but can be non-selective if conditions are not carefully controlled. Other catalytic systems, such as those involving vanadate and H₂O₂, have been explored for alkane oxidation and may offer milder conditions, though their scalability and cost-effectiveness for this specific substrate may require further process development.[5] For most applications, KMnO₄ remains the standard choice due to its proven efficacy and economic viability.

Section 3: Detailed Experimental Protocol (Illustrative Example)

This protocol describes the synthesis of this compound via the oxidation of 2,3-dimethylpyrazine at a laboratory scale, with considerations for scale-up.

Materials:

  • 2,3-Dimethylpyrazine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (approx. 2.0 eq)

  • Water (as solvent)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for acidification)

  • Sodium Metabisulfite (for quenching excess KMnO₄)

  • Ethanol/Water mixture (for recrystallization)

Procedure:

  • Reaction Setup: In a reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 2,3-dimethylpyrazine and water. Begin vigorous stirring and cool the mixture to 0-5 °C using an ice bath.

  • Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate in water.

  • Controlled Addition: Slowly add the KMnO₄ solution to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until TLC or HPLC analysis shows complete consumption of the starting material. The reaction mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).

  • Quenching: Cool the mixture again and add a solution of sodium metabisulfite to quench any unreacted KMnO₄. The brown color should dissipate.

  • Filtration: Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water to recover any trapped product.

  • Acidification & Precipitation: Combine the filtrate and washes. Cool the solution in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is approximately 2-3.[6] The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[7]

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Problem Area 1: Low or Inconsistent Yields

Q: My final yield is significantly lower than the literature suggests. What are the most common causes?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The primary cause is often insufficient oxidant or reaction time.[7] Verify the purity and molar quantity of your starting materials. Use in-process analytics (TLC/HPLC) to confirm the complete consumption of 2,3-dimethylpyrazine before proceeding to work-up.

  • Product Loss During Work-up: Significant product can be lost if the MnO₂ filter cake is not washed adequately. The product can also be lost if the pH during precipitation is not optimal; this compound has some solubility in water, which increases at higher pH values.[8] Ensure acidification is complete (pH 2-3).

  • Sub-optimal Temperature: If the temperature is too low, the reaction rate may be too slow to reach completion within a practical timeframe. A careful balance between managing the exotherm and ensuring a sufficient reaction rate is needed.

Q: My reaction stalls, leaving a significant amount of starting material. Should I add more oxidant?

A: Adding more oxidant late in the reaction can be risky, as it may lead to a sudden exotherm and promote over-oxidation. First, verify that the reaction temperature and agitation are adequate. If the reaction has been running for an extended period at the target temperature with no change, it's possible the initial charge of oxidant was insufficient. A safer approach for future batches is to re-evaluate the stoichiometry of the oxidant based on a careful assay of the 2,3-dimethylpyrazine starting material.

Problem Area 2: Side Product Formation & Purity Issues

Q: My final product is contaminated with pyrazine-2,3-dicarboxylic acid. How can I prevent this?

A: This is a classic problem of over-oxidation. The key to prevention is strict control over the reaction conditions:

  • Temperature Control: This is the most critical factor. Runaway temperatures dramatically increase the rate of the second oxidation step. Maintain the recommended temperature profile throughout the addition and reaction period.

  • Stoichiometry: Use the minimum amount of oxidant required for full conversion of the starting material. A slight excess is sometimes used to drive the reaction to completion, but this must be carefully optimized. A typical range is 2.0-2.2 equivalents of KMnO₄.

  • Rate of Addition: A slow, controlled addition of the oxidant prevents a localized high concentration, which can also lead to over-oxidation.

Q: How can I remove the dicarboxylic acid impurity from my final product?

A: Separation can be achieved by leveraging the difference in solubility and pKa between the mono- and di-acid.

  • Controlled pH Precipitation: The dicarboxylic acid is more acidic than the mono-acid. A carefully controlled fractional precipitation by slowly lowering the pH may allow for separation, though this can be difficult to manage on a large scale.

  • Recrystallization: A well-chosen recrystallization solvent system is often the most effective method. The dicarboxylic acid generally has different solubility profiles, which can be exploited for purification.[7]

Troubleshooting Workflow for Purity Issues

G Start Purity Issue Detected (e.g., by HPLC/NMR) Impurity_ID Identify Impurity Start->Impurity_ID Over_Ox Over-oxidation Product (Pyrazine-2,3-dicarboxylic acid) Impurity_ID->Over_Ox Di-acid Start_Mat Unreacted Starting Material (2,3-Dimethylpyrazine) Impurity_ID->Start_Mat SM Other Other/Unknown Impurity Impurity_ID->Other Unknown Action_Ox Review Reaction Control: 1. Check Temperature Profile 2. Verify Oxidant Stoichiometry 3. Slow Down Addition Rate Over_Ox->Action_Ox Action_SM Review Reaction Progress: 1. Extend Reaction Time 2. Increase Temperature Slightly 3. Confirm Reagent Purity Start_Mat->Action_SM Action_Purify Optimize Purification: 1. Screen Recrystallization Solvents 2. Consider pH-based Extraction 3. Evaluate Chromatography Other->Action_Purify

Caption: Decision tree for troubleshooting purity issues in the synthesis.

Problem Area 3: Reaction Control & Safety at Scale

Q: The oxidation with KMnO₄ is highly exothermic. How can I safely manage this on a multi-kilogram scale?

A: Managing the exotherm is the most critical safety and process control challenge.

  • Reactor Capability: Ensure your reactor has sufficient cooling capacity for the batch size. Perform a heat-flow calorimetry study on a small scale to understand the thermal output before proceeding to a large scale.

  • Reverse Addition: Consider adding the substrate (2,3-dimethylpyrazine) to the oxidant solution. While less common, this can sometimes help control the reaction.

  • Semi-Batch Process: The standard approach is a semi-batch process where the oxidant is added slowly over time. The rate of addition becomes your primary tool for controlling the rate of heat generation.

  • Emergency Preparedness: Have an emergency quenching plan. A pre-chilled solution of a reducing agent like sodium metabisulfite should be readily available.

Q: What are the key safety precautions for handling pyrazines and oxidizing agents?

A:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, lab coats, and chemically resistant gloves.[9][10]

  • Ventilation: Handle pyrazines and reagents in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[11][12]

  • Incompatible Materials: Keep pyrazines away from strong acids and oxidizing agents, except under controlled reaction conditions.[9][13] Store oxidizing agents like KMnO₄ away from organic materials and reducing agents to prevent fire or explosion hazards.

  • Static Discharge: Pyrazine dust can be flammable. When handling large quantities of solids, ensure equipment is properly grounded to prevent static discharge.[11][12]

  • Waste Disposal: Quench all reaction residues containing residual oxidant before disposal. Dispose of chemical waste according to local environmental regulations.[10]

Section 5: Data Summary Table

The following table summarizes typical parameters for the controlled oxidation of 2,3-dimethylpyrazine. These values should be optimized for your specific equipment and scale.

ParameterTypical RangeRationale & Key Considerations
Substrate Conc. 5-15% w/v in waterBalances reaction rate with slurry manageability. Higher concentrations can lead to thick slurries that are difficult to stir and cool.
KMnO₄ Stoichiometry 2.0 - 2.2 equivalentsFine-tuning is required to maximize conversion while minimizing over-oxidation. Dependent on substrate purity.
Addition Temperature 0 - 10 °CCrucial for controlling the initial exotherm and preventing runaway reactions.
Reaction Temperature 10 - 30 °CAfter addition, allowing the temperature to rise slightly can help drive the reaction to completion.
Acidification pH 2.0 - 3.0Ensures complete protonation and precipitation of the carboxylic acid product.[6]
Recrystallization Solvent Ethanol/Water, AcetoneChosen to maximize the solubility difference between the product and key impurities.[3][7]

References

Technical Support Center: Analysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of pyrazine compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during experimental work. This resource is structured in a question-and-answer format to directly address specific issues, grounding all recommendations in established scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation Pitfalls

Question 1: I am seeing low recovery and poor reproducibility when extracting pyrazines from a complex food matrix (e.g., coffee, roasted nuts). What am I doing wrong?

Answer: This is a classic challenge stemming from the complex nature of food matrices and the volatile to semi-volatile properties of pyrazines. The issue likely lies in your extraction methodology.

  • Causality: Pyrazines are often present at trace levels and are formed during thermal processing like the Maillard reaction. The food matrix contains numerous interfering compounds (fats, sugars, proteins) that can hinder extraction efficiency and introduce variability. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method due to its simplicity and solvent-free nature, but it requires careful optimization.

  • Troubleshooting Steps:

    • SPME Fiber Selection: The choice of fiber coating is critical. For the broad range of pyrazines, a combination fiber is often most effective. The 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recommended as it demonstrates high extraction efficiency for various pyrazine compounds.

    • Extraction Temperature and Time: These parameters must be optimized to ensure equilibrium is reached between the sample, the headspace, and the fiber coating. Insufficient temperature will result in poor volatilization, while excessive heat can degrade the sample or the fiber.

      • Recommendation: Start with an equilibration temperature of 60°C for 15-30 minutes, followed by an extraction time of 40-60 minutes. This needs to be systematically optimized for your specific matrix using a design of experiments (DOE) approach if possible.

    • Matrix Modification: The addition of salt (e.g., NaCl) to the sample vial can increase the ionic strength of the aqueous phase, which "salts out" the volatile pyrazines, driving them into the headspace and improving extraction efficiency.

Protocol 1: Optimized HS-SPME for Pyrazine Analysis in a Solid Matrix

  • Sample Preparation: Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard solution. For highest accuracy, a deuterated analog like 2,6-Dimethylpyrazine-d6 is recommended.

  • Matrix Modification: Add 1-4 grams of sodium chloride (NaCl) to the vial.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum.

  • Equilibration & Extraction: Place the vial in an autosampler with an agitator. Equilibrate the sample at 60°C for 15 minutes, then expose the DVB/CAR/PDMS SPME fiber to the headspace for 50 minutes under agitation.

  • Desorption: Transfer the fiber to the GC inlet, heated to 250°C, for desorption in splitless mode for 3-5 minutes.

Section 2: Chromatographic Analysis Pitfalls (GC & HPLC)

Question 2: I am struggling to separate isomeric pyrazines using GC-MS. Their mass spectra are nearly identical. How can I resolve them?

Answer: This is one of the most significant challenges in pyrazine analysis. Many positional isomers of alkylpyrazines produce virtually indistinguishable mass spectra under electron ionization (EI), making chromatographic separation the only viable solution for unambiguous identification.

  • Causality: Positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) have the same mass and similar fragmentation patterns. Their structural similarity also means they have very close boiling points and polarities, leading to co-elution on standard GC columns.

  • Troubleshooting & Optimization:

    • Column Selection: Move beyond standard non-polar columns (like DB-1 or HP-5ms). A more polar stationary phase provides different selectivity and can resolve these isomers.

      • Recommendation: A polyethylene glycol (PEG) column, often known by trade names like DB-WAX or ZB-WAXplus, is highly effective for separating pyrazine isomers. These columns offer different interaction mechanisms (hydrogen bonding, dipole-dipole) compared to non-polar phases.

    • GC Method Optimization: A slow, methodical approach is needed.

      • Slow the Temperature Ramp: A shallow oven temperature gradient (e.g., 2-5 °C/min) significantly improves the resolution of closely eluting compounds.

      • Optimize Carrier Gas Flow: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's internal diameter (~1.0-1.2 mL/min for a 0.25 mm ID column) to maximize efficiency.

    • Use Retention Indices (RI): Do not rely on mass spectral library matches alone. The most reliable method for identifying pyrazine isomers is to calculate the Retention Index for your peaks and compare them against those from authentic standards or reliable databases. Co-injecting an authentic standard is the gold standard for confirming peak identity.

Table 1: Recommended GC Columns for Pyrazine Isomer Separation

Column TypeStationary PhasePrimary Separation MechanismRecommended For
Standard Non-Polar 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)van der Waals forces (Boiling Point)General screening, not ideal for isomers.
Polar Polyethylene Glycol (e.g., DB-WAX, ZB-WAXplus)Hydrogen Bonding, Dipole-DipoleExcellent resolution of positional isomers.
Mid-Polar 50% Phenyl-Methylpolysiloxane (e.g., DB-17)Dipole-Dipole, Pi-Pi InteractionsGood alternative for resolving specific isomers.

Question 3: My peaks are tailing badly during HPLC analysis of pyrazine derivatives. What is the cause?

Answer: Peak tailing in reversed-phase HPLC for pyrazine analysis is often due to secondary interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol groups on the silica-based column packing.

  • Causality: Standard C18 columns can have residual, un-capped silanol groups (Si-OH) on the silica surface. The lone pair of electrons on the pyrazine nitrogens can interact strongly with these acidic sites, causing some molecules to be retained longer than others, resulting in a tailed peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competitive agent to the mobile phase to saturate the active silanol sites. A small amount of a basic modifier like triethylamine (TEA) or using a buffered mobile phase (e.g., phosphate buffer at a slightly acidic pH of 3-4) can significantly improve peak shape.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology. These columns have a much lower concentration of active silanol groups, minimizing the potential for secondary interactions.

    • Optimize Mobile Phase Composition: The separation of chemically related pyrazines can be challenging due to their similar polarities. A systematic optimization of the mobile phase, often using a shallow gradient, is crucial for improving resolution.

Section 3: Quantification Pitfalls

Question 4: My quantitative results are inconsistent, especially across different sample batches. I suspect matrix effects. How can I overcome this?

Answer: Your suspicion is likely correct. Matrix effects are a major pitfall in the quantitative analysis of trace compounds like pyrazines, causing either ion suppression or enhancement in the mass spectrometer. The most robust way to compensate for this is through Stable Isotope Dilution Analysis (SIDA).

  • Causality: Co-extracted, non-target compounds from the sample matrix can affect the ionization efficiency of the target analyte in the MS source. Since the concentration of these interfering compounds can vary from sample to sample, it leads to poor accuracy and precision.

  • The Gold Standard Solution: SIDA

    • Principle: SIDA uses a stable isotope-labeled (e.g., deuterium, ¹³C) version of the analyte as an internal standard (IS). For example, to quantify 2,6-dimethylpyrazine, you would use 2,6-dimethylpyrazine-d6.

    • Why it Works: The deuterated standard is chemically and physically almost identical to the native analyte. It co-elutes from the GC column and experiences the exact same matrix effects (ion suppression/enhancement) during ionization. By measuring the ratio of the native analyte to the labeled standard, any variations due to matrix effects or sample preparation losses are effectively cancelled out.

  • Comparison of Quantification Methods:

Table 2: Comparison of Internal Standard (IS) Methods for Pyrazine Quantification

ParameterTraditional IS (e.g., an unrelated compound)Stable Isotope Dilution Analysis (SIDA)Justification
Matrix Effect Compensation Poor to ModerateExcellent The deuterated IS behaves identically to the analyte in the MS source.
Recovery Correction ModerateExcellent The deuterated IS corrects for losses at every step (extraction, cleanup, injection).
Precision (%RSD) < 15%< 5%The closer co-elution and identical behavior lead to much higher precision.
Accuracy Prone to biasHigh (Considered "Gold Standard") Directly compensates for sample-specific interferences.
Cost/Availability LowHighLabeled standards can be expensive and not always commercially available.
Visualizations & Workflows

A clear understanding of the analytical process and troubleshooting logic is essential for success.

Diagram 1: General Workflow for Pyrazine Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Vial Weighing into Vial Homogenization->Vial IS Spike with IS (SIDA Recommended) Vial->IS SPME HS-SPME Extraction (Optimized Temp/Time) IS->SPME GC GC Separation (Polar Column for Isomers) SPME->GC MS MS Detection (Scan or SIM Mode) GC->MS Integration Peak Integration MS->Integration Identification Compound Identification (MS Spectra + Retention Index) Integration->Identification Quant Quantification (Ratio to IS) Identification->Quant

Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

Diagram 2: Troubleshooting Isomer Co-elution in GC-MS

Start Problem: Isomers Co-eluting? CheckColumn Are you using a polar column (e.g., WAX)? Start->CheckColumn CheckMethod Is the oven ramp slow enough (2-5 °C/min)? CheckColumn->CheckMethod Yes Sol_Column Action: Switch to a polar (WAX) column. CheckColumn->Sol_Column No CheckRI Are you using Retention Indices (RI) for ID? CheckMethod->CheckRI Yes Sol_Method Action: Decrease oven ramp rate. CheckMethod->Sol_Method No Sol_RI Action: Calculate RIs and compare to databases/standards. CheckRI->Sol_RI No Success Problem Resolved CheckRI->Success Yes Sol_Column->Success Sol_Method->Success Sol_RI->Success

Caption: A logical flow diagram for troubleshooting pyrazine isomer co-elution.

enhancing the stability of 3-Methylpyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methylpyrazine-2-carboxylic Acid

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on maintaining the stability of this compound in solution. We understand that experimental success hinges on the integrity of your reagents. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: What are the primary chemical properties I should be aware of?

Understanding the fundamental properties of this compound (CAS: 41110-28-5) is the first step to ensuring its stability.[1][2]

PropertyValueSignificance for Stability
Molecular Formula C₆H₆N₂O₂The pyrazine ring and carboxylic acid group are key reactive sites.
Molar Mass 138.12 g/mol Essential for accurate concentration calculations.[3]
Appearance White to off-white solidA change in color (e.g., yellowing) in solution can indicate degradation.
Melting Point ~170 °C (decomposes)Indicates thermal sensitivity; avoid high temperatures.[1][3][4]
pKa ~3.1 - 3.6Critically influences solubility and stability in aqueous solutions.[3][4]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO)Dictates the choice of solvent for stock and working solutions.[3]

Q2: How does pH impact the stability of my solution?

The pH is arguably the most critical factor governing the stability of this compound in aqueous media.[5] The carboxylic acid group (pKa ≈ 3.1-3.6) will exist in either its protonated (acidic) form or deprotonated (carboxylate anion) form depending on the solution pH.

  • At pH < pKa (e.g., pH 2): The compound is primarily in its neutral, carboxylic acid form. This form is less water-soluble and may be more susceptible to acid-catalyzed reactions like esterification if alcohols are present.

  • At pH > pKa (e.g., pH 7.4): The compound exists as the more water-soluble carboxylate anion. This form is generally preferred for aqueous buffers to prevent precipitation and can offer better stability against certain degradation pathways. However, basic conditions can accelerate other reactions, such as oxidation.[6]

Recommendation: For most biological applications, preparing solutions in a buffered system at a pH between 6.0 and 7.5 is recommended to ensure solubility and minimize acid-catalyzed degradation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of pyrazines and carboxylic acids, we can anticipate several potential routes of instability.[7][8][9]

  • Oxidation: The pyrazine ring, particularly with its electron-donating methyl group, can be susceptible to oxidation.[7] This can lead to the formation of N-oxides or hydroxylated pyrazine species.[7] This process can be accelerated by exposure to air (oxygen), trace metal ions, or high pH.[6][10]

  • Esterification: In the presence of alcohol-based solvents (e.g., methanol, ethanol) and acidic conditions, the carboxylic acid group can undergo esterification to form the corresponding methyl or ethyl ester.[6][11]

  • Photodegradation: Aromatic heterocyclic compounds are often sensitive to UV light, which can provide the energy to initiate ring-opening or other radical-based degradation reactions.

Below is a conceptual diagram illustrating these potential degradation pathways.

cluster_main Potential Degradation of this compound Compound 3-Methylpyrazine-2- carboxylic acid Oxidation Oxidative Stress (O₂, Metal Ions) Compound->Oxidation 1 Alcohol Alcohol Solvent + Acidic pH Compound->Alcohol 2 Light UV Light Exposure Compound->Light 3 Deg_Oxide Hydroxylated Derivatives or N-Oxides Oxidation->Deg_Oxide Deg_Ester Methyl/Ethyl Ester Alcohol->Deg_Ester Deg_Photo Ring-Opened Products Light->Deg_Photo

Caption: Conceptual pathways for compound degradation.

Q4: What are the best practices for preparing and storing stock solutions?

Proper preparation and storage are essential to maximize the shelf-life of your compound.

  • Solvent Selection: For a high-concentration stock solution, use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[3] Avoid alcohol-based solvents to prevent potential esterification.[11]

  • Inert Atmosphere: To minimize oxidation, consider briefly bubbling an inert gas like argon or nitrogen through your solvent before dissolving the compound. When sealing the vial, flushing the headspace with inert gas is also a good practice.

  • Temperature: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light.[3]

Section 2: Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to identifying and resolving common stability problems.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Precipitation or Cloudiness in Aqueous Solution 1. pH is too low: The solution pH is near or below the pKa (~3.1-3.6), causing the less soluble acid form to precipitate. 2. Exceeded Solubility Limit: The concentration is too high for the aqueous buffer. 3. Solvent Evaporation: The cap was not sealed properly, increasing the concentration.1. Adjust pH: Ensure the working solution is buffered to a pH well above 4 (e.g., pH 7.4). 2. Reduce Concentration: Prepare a more dilute working solution or add a co-solvent (use with caution in cellular assays). 3. Verify Storage: Always use tightly sealed vials (e.g., with PTFE-lined caps).
Solution Turns Yellow or Brown 1. Oxidative Degradation: The compound has been exposed to oxygen or trace metal contaminants over time. 2. Photodegradation: The solution was exposed to ambient or UV light.1. Use Antioxidants & Chelators: For long-term experiments, consider adding low concentrations of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the buffer.[10] 2. Protect from Light: Prepare and handle the solution under low-light conditions and store it in light-blocking containers.
Loss of Activity or Reduced Peak Area in HPLC 1. Chemical Degradation: The compound has degraded via one of the pathways mentioned (oxidation, esterification, etc.). 2. Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature (e.g., 4°C). 3. Adsorption: The compound may be adsorbing to the surface of the storage container (especially at low concentrations).1. Prepare Fresh Solutions: Discard the old solution and prepare a new one following all best practices (correct solvent, pH, light/air protection). 2. Review Storage Protocol: Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for maximum longevity. 3. Use Appropriate Vials: Use low-adsorption polypropylene or silanized glass vials for storing dilute solutions.
Troubleshooting Workflow

Use this flowchart to systematically diagnose stability issues.

Start Instability Observed (Precipitate, Color, etc.) Check_pH Is the solution aqueous and is pH > 5.0? Start->Check_pH Check_Storage Was the solution stored protected from light and air at <= -20°C? Check_pH->Check_Storage Yes Sol_Adjust_pH Action: Buffer solution to pH 6.0 - 7.5 Check_pH->Sol_Adjust_pH No Check_Solvent Is the solvent aprotic (e.g., DMSO)? Check_Storage->Check_Solvent Yes Sol_Improve_Storage Action: Prepare fresh solution, aliquot, use amber vials, and store at -80°C. Check_Storage->Sol_Improve_Storage No Sol_Check_Ester Issue may be esterification. Use aprotic solvent. Check_Solvent->Sol_Check_Ester No (e.g., Methanol) Sol_Oxidation Probable Cause: Oxidation. Consider inert gas/antioxidants. Check_Solvent->Sol_Oxidation Yes

Caption: A step-by-step workflow for troubleshooting.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stable, high-concentration stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas (optional, but recommended)

Procedure:

  • Tare Vial: Place the amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 1.38 mg of this compound into the vial. Record the exact weight. (Calculation: 1.3812 g/mol * 0.010 mol/L * 0.1 L = 1.3812 mg for 1 mL). For 1.38 mg in 1 mL, the concentration is 10 mM.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration of 10 mM. For example, if you weighed exactly 1.38 mg, add 1.0 mL of DMSO.

  • Dissolve: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Inert Overlay (Optional): Briefly flush the headspace of the vial with argon or nitrogen gas before tightening the cap for the final time.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Wrap the cap junction with parafilm. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a general method to monitor the purity of the compound over time. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 270 nm (or scan for optimal wavelength)

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibrate at 5% B

Procedure:

  • Prepare a sample of your solution (e.g., diluted to ~50 µM in 50:50 water:acetonitrile).

  • Inject the sample onto the equilibrated HPLC system.

  • Record the chromatogram. The main peak corresponds to the intact this compound.

  • To perform a stability study, analyze a sample at an initial time point (T=0) and then after storing it under specific conditions (e.g., 4°C, room temperature) for various time points (T=24h, T=48h, etc.).

  • Compare the peak area of the parent compound and look for the emergence of new peaks (degradants) over time.

References

Technical Support Center: Method Development for Challenging Pyrazine Separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and identifying pyrazine compounds. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in the flavor and aroma of many food products and are also significant in pharmaceutical and materials science.[1][2][3] Their structural similarity and the frequent presence of isomers present unique analytical challenges.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise to develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during pyrazine analysis.

Q1: What are the most common analytical techniques for pyrazine separation?

The primary methods for analyzing pyrazines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly prevalent for the characterization of volatile alkylpyrazines.[4] For less volatile or thermally sensitive pyrazine derivatives, HPLC is a versatile alternative.[6] More recently, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for pyrazine analysis in liquid samples.[7] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique, offering fast separations and reduced solvent consumption.[8][9][10]

Q2: Why is the separation of pyrazine isomers so challenging?

The primary challenge lies in the fact that many pyrazine isomers have very similar physicochemical properties and, consequently, nearly identical mass spectra.[4][5] This makes it difficult to differentiate and accurately quantify them based on mass spectral data alone, especially when they co-elute from the chromatography column.[5] Therefore, achieving high-resolution chromatographic separation is critical for unambiguous identification.[11]

Q3: What are the initial indicators of co-elution in my chromatogram?

Initial signs of co-elution can be subtle. Look for:

  • Asymmetrical peak shapes: This includes peak fronting or tailing.[5]

  • Broader than expected peaks. [5]

  • Shoulders on a peak: This is a strong indication of a partially resolved co-eluting compound.[5]

  • Inconsistent mass spectra across a single chromatographic peak: This suggests the presence of multiple co-eluting compounds.[5]

Q4: How can sample preparation help resolve co-elution issues?

Sample preparation is a critical step that can significantly influence the final chromatographic separation.[1][5] Techniques like Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to extract and concentrate pyrazines from the sample matrix.[3][5] The choice of extraction solvent and method can selectively isolate certain pyrazines, which can reduce the complexity of the sample injected into the chromatograph and thereby minimize the chances of co-elution.[5][12]

Q5: I'm struggling with the separation of very polar pyrazine derivatives. What should I do?

For highly polar pyrazines that show poor retention in reversed-phase HPLC, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds.[13]

  • Mixed-Mode Chromatography: These columns combine multiple separation mechanisms (e.g., reversed-phase and ion-exchange) to enhance the retention of polar analytes.[13]

  • Aqueous C18 Columns: Some modern reversed-phase columns are designed to be stable in highly aqueous mobile phases, which can improve the retention of polar compounds.

  • Mobile Phase Modifiers: Using ion-pairing reagents or adjusting the pH of the mobile phase can improve the retention and separation of ionizable polar pyrazines.[13]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during pyrazine separations.

Guide 1: Gas Chromatography (GC) Troubleshooting

Problem: Poor resolution or co-elution of pyrazine isomers.

Logical Troubleshooting Workflow for GC

start Poor Resolution of Pyrazine Isomers in GC cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Temperature Program start->cause2 cause3 Incorrect Carrier Gas Flow Rate start->cause3 cause4 Column Overload start->cause4 sol1 Select a column with different polarity (e.g., polar WAX vs. non-polar DB-5ms) cause1->sol1 sol2 Decrease ramp rate or use an isothermal hold at a key elution temperature cause2->sol2 sol3 Optimize flow rate for best efficiency (Van Deemter plot) cause3->sol3 sol4 Dilute sample or use a column with a thicker film or wider ID cause4->sol4

Caption: Troubleshooting decision tree for poor GC resolution.

  • Possible Cause 1: Inappropriate GC Column (Stationary Phase)

    • Expertise & Experience: The selectivity of the stationary phase is paramount for separating isomers. Non-polar columns (e.g., DB-1, ZB-5MS) separate based on boiling points, which are often very similar for pyrazine isomers. Polar columns (e.g., those with polyethylene glycol phases like DB-WAX) can offer different selectivity based on dipole-dipole interactions, which can be more effective for separating these compounds.[4][11]

    • Troubleshooting Steps:

      • If using a non-polar column, switch to a polar column.

      • If using a polar column, consider a column with a different polar functionality to alter selectivity.

      • Consult retention index databases to predict the elution order on different stationary phases.[4]

  • Possible Cause 2: Suboptimal Temperature Program

    • Expertise & Experience: A fast temperature ramp can cause compounds to elute too quickly, leading to co-elution. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution.

    • Troubleshooting Steps:

      • Decrease the temperature ramp rate (e.g., from 10 °C/min to 3 °C/min).[14]

      • Introduce an isothermal hold for a few minutes at a temperature just below the elution temperature of the critical pair of isomers.

      • Lower the initial oven temperature to improve focusing of the analytes at the head of the column.

  • Possible Cause 3: Column Overload

    • Expertise & Experience: Injecting too much sample can lead to broad, fronting peaks and poor resolution.

    • Troubleshooting Steps:

      • Dilute the sample and reinject.

      • If dilution is not possible, consider using a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Poor peak shape (tailing or fronting) for pyrazine compounds.

Logical Troubleshooting Workflow for HPLC Peak Shape

start Poor Peak Shape in HPLC tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting cause_tail1 Secondary Interactions with Silica tailing->cause_tail1 cause_tail2 Column Contamination tailing->cause_tail2 cause_front1 Column Overload fronting->cause_front1 cause_front2 Sample Solvent Incompatibility fronting->cause_front2 sol_tail1 Add a buffer to the mobile phase or use a base-deactivated column cause_tail1->sol_tail1 sol_tail2 Flush the column with a strong solvent or replace the column cause_tail2->sol_tail2 sol_front1 Dilute the sample cause_front1->sol_front1 sol_front2 Dissolve the sample in the mobile phase cause_front2->sol_front2

Caption: Troubleshooting decision tree for HPLC peak shape issues.

  • Problem: Peak Tailing

    • Possible Cause 1: Secondary Interactions

      • Expertise & Experience: The basic nitrogen atoms in the pyrazine ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

      • Troubleshooting Steps:

        • Add a buffer to the mobile phase to control the pH and suppress the ionization of silanol groups. For reversed-phase separation of some pyrazines, a mobile phase containing acetonitrile, water, and an acid like formic or phosphoric acid is used.[2][15][16]

        • Use a modern, base-deactivated column where the silica surface has been end-capped to minimize silanol interactions.

    • Possible Cause 2: Column Contamination or Degradation

      • Expertise & Experience: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

      • Troubleshooting Steps:

        • Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

        • If the problem persists, the column may be permanently damaged and require replacement.

  • Problem: Peak Fronting

    • Possible Cause 1: Column Overload

      • Expertise & Experience: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting peaks.

      • Troubleshooting Steps:

        • Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.

    • Possible Cause 2: Sample Solvent Incompatibility

      • Expertise & Experience: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

      • Troubleshooting Steps:

        • Whenever possible, dissolve the sample in the initial mobile phase.

        • If a stronger solvent must be used, inject a smaller volume.

Experimental Protocols

Protocol 1: General Purpose GC-MS Method for Volatile Pyrazine Analysis in Food Matrices

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.[1]

    • If necessary, add a small amount of deionized water to solid samples.

    • Seal the vial tightly.

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20 minutes) to allow the volatile pyrazines to equilibrate in the headspace.[1]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

    • Inlet: Splitless mode, 250°C.[14]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min.[14]

    • MS Transfer Line: 250°C.[17]

    • Ion Source: 230°C.[14][17]

    • Quadrupole: 150°C.[17]

    • Scan Range: m/z 40-300.

Protocol 2: RP-HPLC Method for Separation of Pyrazine and its Derivatives

This protocol is a general guideline for the separation of less volatile pyrazines.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase to a concentration suitable for UV detection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][6]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25-30°C.

    • Detection: UV at 270 nm.[2][6]

Parameter GC-MS HPLC-UV
Typical Analytes Volatile alkylpyrazinesLess volatile, polar, or thermally labile pyrazines
Stationary Phase Polar (e.g., WAX) or non-polarReversed-phase (C18), HILIC, Mixed-mode
Mobile Phase Inert gas (He, H2)Acetonitrile/Water, Methanol/Water with additives
Temperature Programmed oven temperatureIsothermal or gradient elution at ambient or slightly elevated temperature
Detection Mass Spectrometry (MS)UV-Vis, MS
Key Challenge Co-elution of isomersPoor retention of polar pyrazines

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Pyrazine Analysis
Technique Principle Advantages Disadvantages
HS-SPME Adsorption of volatiles onto a coated fiber in the headspace.[1]Solvent-free, simple, sensitive.Fiber lifetime can be limited, matrix effects.
LLE Partitioning of pyrazines between the sample and an immiscible organic solvent.[1]High extraction capacity, well-established.Requires large volumes of organic solvents, can be time-consuming.[1]
UAE Use of high-frequency sound waves to enhance solvent penetration.[1]Fast, efficient.Can potentially degrade thermally labile compounds if not controlled.[1]

Conclusion

The successful separation of challenging pyrazine compounds is achievable through a systematic approach to method development and troubleshooting. By understanding the underlying principles of the chosen chromatographic technique and carefully optimizing parameters such as stationary phase, mobile phase, and temperature, researchers can overcome issues like isomer co-elution and poor peak shape. This guide provides a foundation of expertise and practical solutions to aid in your analytical endeavors.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenging chromatographic issues. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylpyrazine-2-carboxylic acid. As a polar, ionizable compound, it presents unique challenges that can compromise peak symmetry, affecting resolution and the accuracy of quantification.[1][2]

This document provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific analyte. We will move beyond generic advice to explain the underlying chemical interactions and provide a logical, step-by-step workflow to restore ideal Gaussian peak shapes.

Understanding the Analyte: this compound

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.

PropertyValue/DescriptionSignificance in HPLC
Chemical Structure C₆H₆N₂O₂The presence of a carboxylic acid group and nitrogen atoms in the pyrazine ring makes the molecule polar and capable of ionization and metal chelation.[3][4]
Molar Mass 138.124 g/mol [5]-
pKa Approx. 3.6 (for the carboxylic acid group)[5]This is the most critical parameter. The mobile phase pH relative to the pKa dictates the analyte's ionization state, which directly impacts retention and peak shape.[2][6][7][8]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMSO.[5]Proper sample solvent selection is essential to prevent poor peak shape due to solvent mismatch or on-column precipitation.[9]
Appearance White to off-white solid.[5]-

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues leading to peak tailing with this compound.

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a polar acidic compound like this compound is secondary interactions with the stationary phase.[10][11] Specifically, this involves unwanted interactions with residual silanol groups on the silica-based column packing material.

  • Mechanism Explained: Standard reversed-phase columns (e.g., C18) are made from silica particles. The manufacturing process leaves some unreacted, acidic silanol groups (Si-OH) on the surface.[10] When the mobile phase pH is above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[12][13] While your primary analyte, this compound, is also negatively charged at a higher pH, interactions can still occur, but the more significant issue arises from the mixed retention mechanisms that disrupt the chromatographic band, leading to tailing.[10]

The diagram below illustrates this problematic secondary interaction.

Diagram 1: Secondary Silanol Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol Si-OH Si-O⁻ Analyte 3-Methylpyrazine-2-COO⁻ (Analyte Anion) Analyte->Silanol:f1 Unwanted Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

Q2: How can I systematically troubleshoot and eliminate this peak tailing?

A2: A logical, step-by-step approach is crucial. Start with the simplest and most impactful adjustments first. Do not change multiple parameters simultaneously.[12]

The workflow below outlines the recommended troubleshooting sequence.

Diagram 2: Troubleshooting Workflow Start Peak Tailing Observed (Tailing Factor > 1.2) Step1 Step 1: Adjust Mobile Phase pH (Set pH ≈ 2.5 - 3.0) Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Step 2: Add Mobile Phase Modifier (e.g., 0.1% TFA) Check1->Step2 No End Problem Resolved Check1->End Yes Check2 Peak Shape Improved? Step2->Check2 Step3 Step 3: Evaluate Column Choice (Use End-capped or Polar-Embedded Column) Check2->Step3 No Check2->End Yes Check3 Peak Shape Improved? Step3->Check3 Step4 Step 4: Check for System Issues (Extra-column volume, Contamination) Check3->Step4 No Check3->End Yes End_Fail Consult Advanced Support Step4->End_Fail

Caption: A logical workflow to diagnose peak tailing.

Detailed Experimental Protocols

Step 1: Adjust Mobile Phase pH
  • Problem: The analyte and/or residual silanols are in an ionized state, causing secondary interactions.[2][12]

  • Scientific Rationale: With a pKa of ~3.6, this compound will be partially or fully ionized (deprotonated) at a mobile phase pH above this value. Simultaneously, silanol groups on the silica surface ionize at pH > 3.[13] By lowering the mobile phase pH to at least one unit below the analyte's pKa, you ensure the carboxylic acid is fully protonated (neutral), and you also suppress the ionization of the problematic silanol groups.[12][14][15] This promotes a single, consistent hydrophobic retention mechanism, leading to a sharp, symmetrical peak.

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acidifier, such as 0.1% (v/v) formic acid or phosphoric acid, to adjust the pH to a range of 2.5 - 3.0 .

    • Confirm the pH using a calibrated pH meter. Crucially, measure the pH of the aqueous component before mixing with the organic solvent. [16]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Step 2: Use a Mobile Phase Additive (Ion-Pairing or Silanol Suppressor)
  • Problem: Simple pH adjustment is insufficient to completely mask silanol activity.

  • Scientific Rationale: If peak tailing persists at low pH, a mobile phase additive like Trifluoroacetic Acid (TFA) can be highly effective. TFA serves two purposes: it is a strong acid that maintains a low pH, and its counter-ion (CF₃COO⁻) acts as an ion-pairing agent that can also mask active silanol sites.[17][18][19] This further minimizes any residual secondary interactions.

  • Protocol:

    • Prepare the aqueous mobile phase by adding 0.05% to 0.1% (v/v) of TFA .

    • Mix thoroughly and degas.

    • Equilibrate the column extensively.

  • Caution: TFA can suppress ionization in mass spectrometry (MS) detectors and can be difficult to remove from the system.[17][20] If using LC-MS, consider using difluoroacetic acid (DFA) as a compromise or relying on formic acid with a highly inert column.[21]

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%MS-friendly, volatile.[19]Weaker acid, may be less effective at suppressing silanol interactions.[19]
Phosphoric Acid 0.1%Strong acid, good UV transparency.[19]Non-volatile (not for LC-MS), can harm the column at high concentrations/temperatures.
TFA 0.05% - 0.1%Excellent peak shape improvement, volatile.[17][18]Strong ion suppression in MS, can be difficult to flush from the system.[17][20]
DFA 0.1%Good compromise between peak shape and MS compatibility.[21]Less common, may still cause some ion suppression compared to formic acid.
Step 3: Select an Appropriate HPLC Column
  • Problem: The chosen column has high residual silanol activity.

  • Scientific Rationale: Not all C18 columns are created equal. Modern columns often feature advanced bonding and end-capping technologies to minimize exposed silanols. "End-capping" is a process where smaller silane molecules (like trimethylchlorosilane) are used to bond with the remaining accessible silanol groups after the primary C18 bonding.[13]

  • Recommendations:

    • Use a High-Purity, End-Capped Column: Select a modern column manufactured with high-purity silica and robust end-capping. These are often marketed as "base-deactivated" or having low silanol activity.[12][15]

    • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the residual silanols and can provide alternative selectivity for polar analytes.[22]

    • Explore Mixed-Mode or HILIC Columns: For highly polar acidic compounds that are poorly retained in reversed-phase, a column with a positively charged surface functional group can improve retention and peak shape through ionic interactions.[23] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for very polar molecules.

Step 4: Investigate Instrumental and Other Issues
  • Problem: The peak tailing is not related to chemical interactions but to the HPLC system or sample preparation.[14]

  • Scientific Rationale: If tailing affects all peaks in the chromatogram, not just the analyte of interest, the issue is likely systemic.[24]

  • Troubleshooting Checklist:

    • Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow-bore as possible (e.g., 0.005" or 0.125 mm ID).[2][25] Poorly made connections can create dead volume where band broadening occurs.[9]

    • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can cause peak distortion.[13][25][26] Try reversing and flushing the column (disconnect from the detector first) or replacing the guard column.[24][26]

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[25][26] Dilute your sample by a factor of 10 and re-inject to see if the peak shape improves.

    • Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[14][25] Dissolving this compound in a strong solvent like 100% acetonitrile when the starting mobile phase is 95% water can cause severe peak distortion.[25] Always try to dissolve the sample in the initial mobile phase composition.[9]

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of Pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine fragmentation. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causal relationships that govern experimental outcomes. Our goal is to empower you with the expertise to not only troubleshoot common issues but also to proactively optimize your analytical methods for this critical class of compounds. Pyrazines are not only pivotal to the flavor and aroma profiles of many food products but are also key structural motifs in numerous pharmaceutical agents[1].

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about pyrazine fragmentation, providing the essential knowledge needed to interpret spectra and diagnose problems effectively.

Q1: What are the characteristic fragmentation patterns for the pyrazine ring itself under Electron Ionization (EI)?

A1: The pyrazine ring, a stable aromatic system, exhibits a distinct fragmentation pattern under the high-energy conditions of Electron Ionization (EI). The molecular ion (M+) is typically prominent due to the ring's stability[2]. The primary fragmentation pathway involves the cleavage of the heterocyclic ring.

A key fragmentation signature is the sequential loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da. This occurs as the ring breaks apart. For the parent pyrazine (m/z 80), you will observe prominent fragment ions at m/z 53 (loss of one HCN molecule) and m/z 26 (a subsequent loss of another HCN molecule or formation of the CN+ ion)[3][4]. This stepwise fragmentation provides a clear fingerprint for the pyrazine core.

Q2: How do different substituents on the pyrazine ring, such as alkyl or hydroxyl groups, influence fragmentation?

A2: Substituents dramatically influence the fragmentation pathways, often providing more diagnostic information than the ring cleavage itself.

  • Alkylpyrazines: The fragmentation is dominated by benzylic cleavage, which is the breaking of the bond between the ring and the first carbon of the alkyl side chain. This results in the formation of a stable tropylium-like ion if the alkyl group is large enough, or the loss of a methyl radical (CH₃•) for methyl-substituted pyrazines. For example, in the mass spectrum of 2-methylpyrazine, a significant peak will be observed at M-15. The mass spectra of many positional isomers of alkylpyrazines can be very similar, making their unambiguous identification by spectral interpretation alone challenging[5][6]. In such cases, chromatographic retention indices are crucial for differentiation[5].

  • Hydroxymethylpyrazines: These compounds show characteristic fragmentations that can help distinguish between positional isomers. The key is to look for the presence or absence of fragment species corresponding to [M-17]+ (loss of •OH), [M-18]+• (loss of H₂O), or [M-19]+ (loss of H₂O + H•)[7]. The relative abundance of these fragments is often unique to a specific isomer.

  • Acetylpyrazines: For pyrazines with a carbonyl group, such as acetylpyrazine, a common fragmentation is the loss of the acetyl group (CH₃CO•), resulting in a prominent peak at M-43. Additionally, if the alkyl chain attached to the carbonyl group is long enough (at least three carbons), the McLafferty rearrangement can occur. This is a characteristic fragmentation for carbonyl compounds involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond[8][9][10].

Q3: I'm seeing unexpected fragments in my LC-MS (ESI) data that are not present in my MS/MS spectrum. What is causing this?

A3: This phenomenon is most likely due to in-source fragmentation (ISF) . ISF is the fragmentation of an analyte that occurs in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer, before the precursor ion is isolated for MS/MS analysis[11][12]. This can lead to the misidentification of fragments as precursor ions or other metabolites, complicating data interpretation[13][14][15].

The primary drivers of ISF in Electrospray Ionization (ESI) are:

  • High Cone/Fragmentor/Declustering Potential: These voltages are applied to facilitate the desolvation of ions and their transfer into the mass analyzer. However, if set too high, they can impart enough energy to the ions to cause them to fragment.

  • High Source Temperature: Elevated temperatures in the ion source can cause thermal degradation of labile compounds, leading to fragmentation[11].

It is a common issue, with some studies showing that a significant percentage of compounds can undergo ISF under typical analytical conditions[16].

Q4: How can I differentiate between true metabolites and in-source fragments in my LC-MS data?

A4: Distinguishing between genuine low-abundance analytes and in-source fragments of highly abundant compounds is a critical challenge. Here are some key strategies:

  • Chromatographic Behavior: In-source fragments will have the exact same retention time as their parent molecule. If you see a small peak at the same retention time as a much larger peak, and the mass of the small peak corresponds to a plausible neutral loss from the large peak, it is likely an in-source fragment.

  • Systematic Parameter Optimization: By systematically lowering the cone/fragmentor voltage and source temperature, you can observe the relative intensities of the suspected parent and fragment ions. If the intensity of the smaller peak decreases significantly as you create "softer" ionization conditions, it is confirmed as an in-source fragment[17].

  • Isotopic Pattern Analysis: The isotopic pattern of an in-source fragment should be consistent with its elemental composition, which is derived from the parent molecule.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance to resolve specific experimental issues.

Guide 1: Issue - Weak or No Molecular Ion Peak in EI-MS

Symptoms: The expected molecular ion (M+) is absent or has a very low intensity in your GC-EI-MS spectrum, making it difficult to confirm the molecular weight of your pyrazine derivative.

Causality: Highly substituted or functionalized pyrazines can be prone to extensive fragmentation under the high-energy conditions of EI, leaving few intact molecular ions to be detected[18]. The stability of the molecular ion is the determining factor[18].

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a weak or absent molecular ion in EI-MS.

Detailed Steps:

  • Assess Compound Stability: Research the known stability of your pyrazine derivative. Compounds with long alkyl chains, hydroxyl groups, or other functional groups are more susceptible to fragmentation.

  • Consider Soft Ionization: If your instrument has the capability, switch to a soft ionization technique like Chemical Ionization (CI). CI is a lower-energy process that typically results in a more abundant protonated molecule ([M+H]+) and less fragmentation, making it easier to determine the molecular weight[18].

  • Optimize GC Conditions:

    • Injector Temperature: Excessively high injector temperatures can cause thermal degradation of your analyte before it even reaches the column. Try reducing the injector temperature in 10-20°C increments.

    • Column Bleed: Ensure you are not seeing peaks from column bleed, which can obscure your analyte's spectrum. This is more common at higher temperatures.

  • Lower Electron Energy (Advanced): Some instruments allow for adjusting the electron energy. The standard is 70 eV. Lowering this to 20-30 eV can reduce fragmentation and increase the relative abundance of the molecular ion. However, be aware that this will change the fragmentation pattern and may make library matching difficult.

Guide 2: Issue - Unexpected Peaks and In-Source Fragmentation in LC-ESI-MS

Symptoms: Your full scan mass spectrum shows multiple peaks at the same retention time as your target pyrazine. The masses of these unexpected peaks correspond to plausible neutral losses from your target analyte.

Causality: As discussed in the FAQs, this is a classic sign of in-source fragmentation (ISF), driven by overly energetic ion source conditions[11][12]. It can also be caused by a dirty ion source, which can lead to unstable ionization[19].

Troubleshooting Workflow:

Caption: Logical flow for diagnosing and mitigating in-source fragmentation.

Detailed Protocol: Optimizing ESI Source Parameters to Minimize In-Source Fragmentation

This protocol uses Flow Injection Analysis (FIA) for rapid optimization without a chromatographic column.

  • Objective: To determine the optimal cone/fragmentor voltage and source/desolvation temperature to maximize the signal of the precursor ion while minimizing in-source fragmentation.

  • Materials:

    • A standard solution of your pyrazine analyte at a known concentration (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase.

    • Your LC-MS system.

  • Procedure:

    • System Setup:

      • Remove the analytical column and replace it with a union or a short piece of PEEK tubing.

      • Set up a T-junction to introduce your analyte solution via a syringe pump while maintaining a constant flow from your LC pump.

      • Set the LC pump to a flow rate typical for your application (e.g., 0.3-0.5 mL/min) with your intended mobile phase.

      • Begin infusing the pyrazine standard at a low flow rate (e.g., 5-10 µL/min).

    • Initial MS Settings:

      • Set the mass spectrometer to acquire data in full scan mode, monitoring the m/z range that includes your precursor ion and expected fragments.

      • Start with the instrument manufacturer's recommended default source parameters.

    • Cone Voltage (or Declustering/Fragmentor Voltage) Optimization:

      • The cone voltage is a primary driver of ISF[11][18].

      • Acquire a spectrum at the initial cone voltage setting.

      • Decrease the cone voltage in small increments (e.g., 5-10 V). After each adjustment, allow the signal to stabilize and acquire a new spectrum.

      • Monitor the ratio of the precursor ion's intensity to the fragment ions' intensity. The optimal cone voltage is the one that provides the highest precursor ion signal with the lowest possible fragment ion signal.

    • Source/Desolvation Temperature Optimization:

      • Once an optimal cone voltage is found, begin to lower the source/desolvation temperature in increments of 10-20°C.

      • Monitor the spectra to find a temperature that maintains good signal intensity (indicating efficient desolvation) while minimizing fragmentation. Excessively high temperatures can promote thermal degradation[11].

    • Final Verification:

      • Once all parameters are optimized, analyze a dilution series of your analyte to confirm a stable and linear response under the new "softer" conditions.

Part 3: Data Presentation & Reference Tables

The following tables provide a quick reference for common pyrazine fragments and typical MS parameters.

Table 1: Common EI Fragmentation of Unsubstituted and Alkyl-Substituted Pyrazines

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
Pyrazine8053, 26HCN, 2xHCN
Methylpyrazine9493, 67, 42, 40H•, HCN, C₂H₂N•, C₂H₄
2,5-Dimethylpyrazine108107, 93, 66, 53, 42H•, CH₃•, C₂H₂N•, C₃H₃N, C₂H₂N•
2-Ethyl-3,5-dimethylpyrazine136135, 121, 108, 107H•, CH₃•, C₂H₄, C₂H₅•
2,3,5,6-Tetramethylpyrazine136135, 121, 94H•, CH₃•, C₂H₂N₂

Data compiled from NIST Mass Spectrometry Data Center and other sources[20][21]. Relative abundances can vary based on instrument conditions.

Table 2: Recommended Starting Parameters for LC-ESI-MS Analysis of Pyrazines

ParameterRecommended SettingRationale
Ionization ModePositive ESIPyrazines are basic and readily form [M+H]⁺ ions.
Capillary Voltage3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Cone/Fragmentor Voltage15 - 30 VStart low and increase cautiously to avoid ISF.
Source Temperature100 - 130 °CBalances desolvation with minimizing thermal degradation.
Desolvation Temperature250 - 400 °CHigher temperatures aid desolvation but can increase ISF if too high.
Desolvation Gas Flow600 - 800 L/hrEnsure efficient solvent evaporation.
Mobile Phase Additive0.1% Formic AcidPromotes protonation for enhanced signal in positive mode[22].

These are general starting points. Optimal values are instrument and compound-dependent and should be determined empirically using the protocol described above.

References

Validation & Comparative

Comparative Analysis of Pyrazine Derivatives: From Antitubercular to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

Introduction: The Pyrazine Scaffold as a Privileged Structure

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a "privileged scaffold" — a molecular framework that can bind to a variety of biological targets. This versatility is demonstrated by its presence in a wide array of pharmaceuticals, from the first-line antitubercular drug Pyrazinamide to the broad-spectrum antiviral Favipiravir.[1] This guide provides a comparative analysis of 3-Methylpyrazine-2-carboxylic acid and other key pyrazine derivatives, exploring how subtle structural modifications dramatically alter their biological activity, mechanism of action, and therapeutic potential.

Focus Molecule: this compound

Chemical structure of this compound

This compound is a simple derivative of the pyrazine core. While not a blockbuster drug itself, it serves as a crucial chemical intermediate and a foundational structure for more complex derivatives.[2] Its primary interest lies in the structure-activity relationship (SAR) studies of antitubercular agents, where it acts as a reference compound to understand the role of substitutions on the pyrazine ring. The addition of the methyl group at position 3, adjacent to the carboxylic acid, influences the molecule's electronics and steric profile, which can affect its interaction with biological targets compared to its parent compound, pyrazinoic acid.

Comparative Analysis: Pyrazinoic Acid vs. Favipiravir

To understand the impact of structural modifications, we will compare the parent acid, its amide prodrug, and a more complex derivative.

1. Pyrazinoic Acid (POA): The Active Antitubercular Agent

Chemical structure of Pyrazinoic acid

Pyrazinoic acid (POA) is the active metabolite of Pyrazinamide (PZA), a critical first-line drug for treating Mycobacterium tuberculosis (Mtb) infections.[3][4]

  • Mechanism of Action: PZA is a prodrug that passively diffuses into Mtb bacilli. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes the amide bond of PZA to form POA.[3] In the acidic environment of tuberculous lesions, POA becomes protonated and is thought to disrupt the bacterial cell membrane's energy production and transport functions.[5][6] More recent evidence suggests that POA acts as a protonophore, acidifying the mycobacterial cytoplasm and disrupting the proton motive force, which is essential for cellular energy.[7][8] Resistance to PZA often arises from mutations in the pncA gene, preventing the conversion to active POA.[3]

2. Favipiravir (T-705): A Shift to Antiviral Activity

Chemical structure of Favipiravir

Favipiravir is a pyrazinecarboxamide derivative that has demonstrated broad-spectrum activity against various RNA viruses, including influenza, Ebola, and SARS-CoV-2.[9][10][11]

  • Mechanism of Action: Like PZA, Favipiravir is a prodrug. However, its activation and target are entirely different. Inside host cells, it is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9][12] This active metabolite mimics purine nucleosides (like adenosine or guanosine) and is mistakenly incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[13] This incorporation leads to two primary antiviral effects: lethal mutagenesis, where the high rate of mutations results in non-viable viruses, and/or chain termination, which halts viral replication.[9][12] This mechanism is distinct from POA's membrane-disrupting action.

Structure-Activity Relationship (SAR) Insights

The comparison between POA and Favipiravir provides a textbook example of how modifying functional groups on the pyrazine scaffold dictates biological activity.

  • Carboxylic Acid vs. Carboxamide: The carboxylic acid group in POA is essential for its antitubercular activity, as its protonation state is key to disrupting the bacterial membrane potential. In contrast, the carboxamide group in Favipiravir is crucial for its role as a prodrug that can be metabolized into a nucleoside analog to target viral polymerases.

  • Ring Substitutions: The fluorine atom at position 6 and the hydroxyl group at position 3 in Favipiravir are critical for its recognition and processing by cellular enzymes and its subsequent interaction with the viral RdRp. These substitutions are absent in the simpler antitubercular pyrazines.

Quantitative Comparison of Biological Activity

The following table summarizes the minimum inhibitory concentrations (MIC) for pyrazine derivatives against Mycobacterium tuberculosis and the effective concentration (EC₅₀) for Favipiravir against an RNA virus. This data is compiled from various studies and is intended for comparative purposes.

CompoundTarget Organism/VirusPotency MetricValue (µg/mL)Reference
Pyrazinamide (PZA)M. tuberculosis H37Rv (at pH 5.5)MIC6.25 - 25[14][15]
Pyrazinoic Acid (POA)M. tuberculosis H37Rv (at pH 5.5)MIC~100[4]
Favipiravir (T-705)Influenza A VirusEC₅₀0.01 - 0.5[9]
5-tert-Butyl-6-chloro-PZAM. tuberculosis H37RvIC₉₀0.819[14]

Note: Direct comparison of MIC and EC₅₀ values should be done with caution as the assays, conditions (e.g., pH), and target organisms are different. The data illustrates the distinct potency and activity spectrum of each derivative.

Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculars

This protocol describes a standard broth microdilution method used to determine the MIC of pyrazine derivatives against Mycobacterium tuberculosis.

Causality: This method is chosen for its quantitative output and standardization, allowing for reproducible comparison of compound potency. The use of an acidic medium (pH 5.5-6.0) is crucial for testing PZA and its analogs, as their activity is pH-dependent, mimicking the conditions within a tuberculous granuloma.[3]

Methodology:

  • Preparation of Inoculum: A pure culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized turbidity corresponding to a specific colony-forming unit (CFU)/mL.

  • Compound Preparation: The test compounds (e.g., Pyrazinamide, Pyrazinoic acid) are dissolved in a suitable solvent (like DMSO) and then serially diluted in 7H9 broth (adjusted to pH 5.8) in a 96-well microplate.

  • Inoculation: Each well of the microplate is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: After incubation, a viability indicator (e.g., Resazurin) is added to each well. A color change (e.g., blue to pink) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Visualization of Mechanisms and Workflows
Mechanism: Activation and Action of Pyrazinamide

The following diagram illustrates the conversion of the prodrug Pyrazinamide into its active form, Pyrazinoic Acid, and its subsequent effect on the mycobacterial cell.

PZA_Mechanism cluster_extracellular Extracellular (pH 5.5) cluster_cell Mycobacterium tuberculosis Cell PZA_out Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA POA_in Pyrazinoic Acid (POA) (Active Drug) PncA->POA_in Hydrolysis Efflux Efflux POA_in->Efflux Slow POA_out POA (protonated) Efflux->POA_out H_ion H+ Disruption Membrane Potential Disruption & Cytoplasmic Acidification POA_out->Disruption Re-entry & H+ release

Pyrazinamide activation and mechanism of action.
Workflow: Broth Microdilution for MIC Determination

This diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow start Start prep_culture 1. Prepare Mtb Inoculum Suspension start->prep_culture inoculate 3. Inoculate Plate with Mtb Suspension prep_culture->inoculate prep_plate 2. Serially Dilute Compounds in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate at 37°C for 7-14 Days inoculate->incubate add_indicator 5. Add Viability Indicator (e.g., Resazurin) incubate->add_indicator read_results 6. Read Results (Color Change) add_indicator->read_results end Determine MIC read_results->end

References

A Comparative Guide to the Synthesis of 3-Methylpyrazine-2-carboxylic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. 3-Methylpyrazine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic principles to aid in methodology selection for laboratory and process chemistry.

Introduction: The Importance of this compound

This compound serves as a crucial intermediate in the development of a range of biologically active molecules. Its pyrazine core, substituted with both a methyl and a carboxylic acid group, offers versatile handles for further chemical modification, making it a sought-after precursor in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research or development program. This guide will focus on the two most prevalent methods for its preparation: selective oxidation of 2,3-dimethylpyrazine and a de novo ring synthesis via condensation.

Method 1: Selective Oxidation of 2,3-Dimethylpyrazine

The most established and widely utilized method for synthesizing this compound is the selective oxidation of one of the methyl groups of the readily available starting material, 2,3-dimethylpyrazine.

Mechanistic Rationale

The oxidation of an alkyl group on an aromatic ring is a classic transformation. The pyrazine ring is an electron-deficient system, which can influence the reactivity of the attached methyl groups. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are required to effect this transformation. The reaction proceeds through a series of steps involving the abstraction of a hydrogen atom from the methyl group to form a radical, which is then further oxidized to the carboxylic acid.

Controlling the stoichiometry of the oxidizing agent is critical to favor the formation of the mono-acid over the di-acid (pyrazine-2,3-dicarboxylic acid). By carefully controlling the amount of KMnO₄ and the reaction temperature, one methyl group can be selectively oxidized while leaving the other intact.

Start 2,3-Dimethylpyrazine Intermediate Manganese Ester Intermediate Start->Intermediate KMnO₄ (Controlled Stoichiometry) Product This compound Intermediate->Product Hydrolysis Byproduct Pyrazine-2,3-dicarboxylic Acid Product->Byproduct Excess KMnO₄ Reactant1 1,2-Diaminopropane Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate Reactant2 Ethyl 2-oxo-3-oxobutanoate Reactant2->Intermediate Condensation Product Ethyl 3-methylpyrazine-2-carboxylate Intermediate->Product Oxidation (e.g., air, I₂) FinalProduct This compound Product->FinalProduct Hydrolysis

A Comparative Study on the Biological Activity of Pyrazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are fundamental scaffolds for the development of novel therapeutic agents. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of particular interest due to their diverse and potent biological activities. This guide provides an in-depth comparative analysis of the three structural isomers of diazine: pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine). We will explore their distinct pharmacological profiles, delve into their mechanisms of action, and provide supporting experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Structural Basis of Diverse Biological Activity

The arrangement of the two nitrogen atoms within the six-membered ring profoundly influences the physicochemical properties of pyrazine, pyrimidine, and pyridazine, leading to distinct biological activities. These properties, including electron distribution, dipole moment, and hydrogen bonding capacity, dictate how these molecules interact with biological targets such as enzymes and receptors.[1]

  • Pyrazine , with its nitrogen atoms at the 1 and 4 positions, is a symmetrical molecule.[2] This symmetry can influence its binding to target proteins. Pyrazine derivatives are well-known for their roles in anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]

  • Pyrimidine is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for anticancer and antiviral therapies by interfering with DNA and RNA synthesis.[5][6] Beyond this, pyrimidine-based compounds exhibit a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.[7][8][9]

  • Pyridazine , characterized by its adjacent nitrogen atoms, possesses a unique electronic configuration that contributes to its diverse biological profile.[10] Pyridazine derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[11][12]

Comparative Analysis of Anticancer Activity

All three diazine isomers have been extensively investigated for their potential as anticancer agents. Their derivatives have shown cytotoxicity against a variety of cancer cell lines, often through distinct mechanisms of action.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives of pyrazine, pyrimidine, and pyridazine against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential. It is important to note that the direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay methodologies.

Isomer ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-2 (Laryngeal Cancer)11[13]
Imidazo[1,2-a]pyrazine derivativeHepG2 (Liver Cancer)13[13]
Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast Cancer)11[13]
Imidazo[1,2-a]pyrazine derivativeA375 (Melanoma)11[13]
Pyrimidine Pyrazolo[3,4-d]pyrimidine derivative 7A549 (Lung Cancer)68.75[14]
Pyrazolo[3,4-d]pyrimidine derivative 7HT1080 (Fibrosarcoma)17.50[14]
Pyrazolo[3,4-d]pyrimidine derivative 7Hela (Cervical Cancer)73.08[14]
Pyrazolo[3,4-d]pyrimidine derivative 7Caco-2 (Colorectal Cancer)43.75[14]
Pyridazine Pyridazine derivative 8MCF-7 (Breast Cancer)-
Pyridazine derivative 4MCF-7 (Breast Cancer)-
Pyridazine derivative 10HCT (Colon Cancer)-

Note: Specific IC50 values for the pyridazine derivatives were not explicitly provided in the source, but the compounds were highlighted for their significant activity.

Insights from Comparative Studies

While comprehensive studies directly comparing the three isomers with identical substitutions are scarce, some research offers valuable insights. For instance, a study comparing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives found that the pyridine-based compounds exhibited more potent anticancer activities.[2] This suggests that even subtle changes in the nitrogen atom positions within the heterocyclic core can significantly impact biological efficacy.

Mechanisms of Action in Cancer Therapy

The anticancer effects of diazine isomers are mediated through various signaling pathways. A prominent mechanism for pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[11]

Kinase Inhibition by Pyrazine Derivatives

Many pyrazine-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[5][7] This interaction can be either reversible, involving hydrogen bonds and hydrophobic interactions, or irreversible through the formation of covalent bonds.[5][6] Key kinase targets for pyrazine derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibition of VEGFR-2 by pyrazolo[3,4-d]pyrimidine derivatives can suppress tumor angiogenesis.[11]

  • c-Met : This kinase is involved in cell motility and invasion, and its inhibition can prevent metastasis.[11]

  • Janus Kinases (JAKs) : Imidazo[1,5-a]pyrazine derivatives have been identified as potential JAK-targeted anticancer agents.[11]

  • Cyclin-Dependent Kinase 9 (CDK9) : Imidazo[1,2-a]pyrazine derivatives have shown inhibitory effects against CDK9.[5]

Kinase_Inhibition_by_Pyrazine_Derivatives cluster_cell Cancer Cell Pyrazine_Derivative Pyrazine Derivative Kinase Protein Kinase (e.g., VEGFR-2, c-Met, JAK, CDK9) ATP ATP Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) Inhibition Inhibition caption Mechanism of Kinase Inhibition

Other Anticancer Mechanisms

Beyond kinase inhibition, diazine derivatives employ other strategies to combat cancer:

  • Induction of Cell Cycle Arrest : Certain pyrazolo[3,4-d]pyrimidine derivatives can cause cell cycle arrest at the G2/M or S phase, preventing cancer cell replication.[11]

  • Apoptosis Induction : Pyrazine-based compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases.[11]

  • Inhibition of Tubulin Polymerization : Some derivatives interfere with the formation of microtubules, essential components of the cytoskeleton, thereby disrupting cell division.[11]

Comparative Antimicrobial Activity

Diazine isomers also represent a rich source of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[9]

Antimicrobial Spectrum
  • Pyrazine : Derivatives of pyrazine have demonstrated broad-spectrum antibacterial and antifungal activities.[15]

  • Pyrimidine : The pyrimidine scaffold is found in several antibacterial and antifungal drugs.[3][16] Their mechanism often involves the inhibition of essential enzymes in microbial metabolic pathways.

  • Pyridazine : Fused pyridazine derivatives have shown potential as antimicrobial agents.[11]

A review of recent advancements highlights the development of hybrid diazine compounds with promising antimicrobial activity, suggesting that combining these scaffolds with other pharmacophores can enhance their efficacy.[9]

Experimental Protocols: Assessing Cytotoxicity

A standard and reliable method for evaluating the in vitro cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of the test compounds (pyrazine, pyrimidine, and pyridazine derivatives) in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition : After incubation, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Step1 Seed cancer cells in 96-well plate Step2 Treat cells with serial dilutions of diazine derivatives Step3 Incubate for 24-72 hours Step4 Add MTT solution and incubate Step5 Viable cells convert MTT to formazan Step6 Solubilize formazan crystals (e.g., with DMSO) Step7 Measure absorbance with a plate reader Step8 Calculate cell viability and determine IC50 End End caption MTT Cytotoxicity Assay Workflow

Conclusion and Future Directions

The diazine isomers—pyrazine, pyrimidine, and pyridazine—are privileged scaffolds in drug discovery, each offering a unique foundation for the development of potent therapeutic agents. While all three demonstrate significant anticancer and antimicrobial activities, their distinct electronic and structural properties lead to different pharmacological profiles and mechanisms of action. Pyrimidine derivatives have a strong foundation in anticancer and antiviral research due to their role as nucleobase analogs. Pyrazine derivatives have emerged as promising kinase inhibitors, and pyridazine-based compounds show broad applicability in various therapeutic areas.

Future research should focus on direct, systematic comparative studies of these isomers with consistent substitutions to delineate more precise structure-activity relationships. The synthesis of hybrid molecules that combine these diazine cores with other pharmacologically active moieties also holds great promise for the development of next-generation drugs with enhanced efficacy and selectivity.

References

A Researcher's Comparative Guide to Assessing the Purity of Commercial 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. 3-Methylpyrazine-2-carboxylic acid, a key heterocyclic building block in the synthesis of various pharmaceuticals and bioactive molecules, is no exception. The presence of even minute impurities can lead to unforeseen side reactions, altered biological activity, and compromised data integrity.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for comprehensively assessing the purity of commercial this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to not only execute these protocols but also to interpret the results with the critical eye of an expert.

The Analytical Imperative: A Multi-Faceted Approach to Purity

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For this compound, a comprehensive evaluation should encompass not only the quantification of the main component but also the identification and quantification of organic and inorganic impurities, residual solvents, and water content.

Here, we will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). We will also detail the requisite ancillary tests for a complete purity profile.

Chromatographic Purity: The Power of High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. A well-developed HPLC method is crucial for quantifying known and unknown impurities.

Causality of Method Development for this compound

Given the aromatic and carboxylic acid functionalities of this compound, a reversed-phase HPLC method is the logical choice. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Choosing the Right Column and Mobile Phase:

A C18 column is the standard for reversed-phase chromatography, providing excellent retention and separation of a wide range of organic molecules. For acidic compounds like this compound, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducibility. At a pH below the pKa of the carboxylic acid group (approximately 3.6), the compound will be in its neutral, protonated form, leading to better retention on the non-polar C18 stationary phase. Therefore, an acidified aqueous mobile phase, typically with acetonitrile or methanol as the organic modifier, is employed.

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Reference standards for any known impurities (if available)

Chromatographic Conditions:

Parameter Recommended Conditions Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for good retention and resolution.
Mobile Phase A 0.1% TFA in Water Acidifies the mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 10% B to 90% B over 20 minutes A gradient allows for the elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 270 nm Wavelength at which the pyrazine ring exhibits strong absorbance.

| Injection Volume | 10 µL | Standard injection volume. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks detected.

HPLC Purity Assessment Workflow

Absolute Purity: The Precision of Quantitative NMR (qNMR)

While HPLC provides a measure of chromatographic purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for determining the absolute purity (or assay) of a substance without the need for a specific reference standard of the analyte itself.[1][2] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Principle of Self-Validation in qNMR

The trustworthiness of a qNMR experiment lies in its internal validation. By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy and precision. The choice of the internal standard is critical; it must be stable, non-volatile, have a simple NMR spectrum with at least one signal that does not overlap with any analyte or impurity signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: Quantitative ¹H NMR

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, >99.5% purity)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg of Maleic acid).

  • Dissolve both the sample and the internal standard in a precise volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.

NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Angle 90° Ensures maximum signal for quantification.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton Crucial for ensuring complete relaxation of all protons for accurate integration.

| Number of Scans | 16 or higher | Improves signal-to-noise ratio. |

Data Processing and Calculation:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the area of a well-resolved signal from this compound (e.g., one of the pyrazine ring protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve both in deuterated solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Purity_Value Purity_Value Calculate->Purity_Value Absolute Purity (%)

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds critical to flavor, fragrance, and pharmaceutical efficacy—is a paramount analytical challenge. The choice of analytical methodology can significantly impact the reliability of research data, the quality of a final product, and the efficiency of a development pipeline. This guide provides an in-depth, objective comparison of two powerhouse techniques for pyrazine analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear framework for cross-validation, ensuring the integrity and trustworthiness of your analytical results.

The Analytical Dichotomy: Understanding HPLC and GC-MS for Pyrazine Analysis

Pyrazines, often volatile or semi-volatile, present a unique analytical challenge.[1][2] The choice between a liquid-phase separation (HPLC) and a gas-phase separation (GC) is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] Its primary advantage lies in its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2] For pyrazines, which can span a range of polarities and volatilities, HPLC offers a robust analytical platform. When coupled with a UV detector, HPLC provides a reliable quantitative tool, particularly for quality control applications where the target pyrazines have a suitable chromophore.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds.[1] It separates analytes based on their boiling points and interaction with a stationary phase within a capillary column, followed by detection with a mass spectrometer that provides definitive identification based on mass-to-charge ratio.[3] For many pyrazines, their inherent volatility makes GC-MS an ideal choice, offering exceptional sensitivity and selectivity.[5][6] Sample introduction techniques like Headspace Solid-Phase Microextraction (HS-SPME) can further enhance sensitivity by concentrating volatile pyrazines from a sample matrix before injection.[7][8]

Head-to-Head: Performance Comparison for 2,5-Dimethylpyrazine

To provide a tangible comparison, let's consider a model analyte, 2,5-Dimethylpyrazine, a common pyrazine found in food products and a potential process impurity in pharmaceutical manufacturing. The following table summarizes typical performance characteristics for its analysis by HPLC-UV and GC-MS, compiled from various validated methods.[5][9]

Performance ParameterHPLC-UVGC-MS (with HS-SPME)
Limit of Detection (LOD) ~0.5 µg/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL0.5 - 5 ng/mL
Linearity (r²) > 0.99> 0.99
Repeatability (%RSD) < 5%< 5%
Intermediate Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

From this data, it is evident that GC-MS offers significantly lower limits of detection and quantification, making it the superior choice for trace-level analysis. However, HPLC-UV provides excellent linearity, precision, and accuracy within its working range and can be a more accessible and higher-throughput option for routine quality control.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the analysis of 2,5-Dimethylpyrazine by HPLC-UV and HS-SPME-GC-MS. These protocols are designed to be self-validating, incorporating best practices for analytical chemistry.

HPLC-UV Method for 2,5-Dimethylpyrazine

This protocol is designed for the quantification of 2,5-Dimethylpyrazine in a pharmaceutical-grade excipient.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.[5]

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 2,5-Dimethylpyrazine reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh a portion of the excipient, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the method's linear range.[5] Filter the solution through a 0.45 µm syringe filter before injection.[5]

3. Data Analysis:

  • Identify the 2,5-Dimethylpyrazine peak based on its retention time compared to the reference standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV C->D E Chromatographic Separation D->E F UV Detection (270 nm) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

HPLC-UV analysis workflow for 2,5-Dimethylpyrazine.
HS-SPME-GC-MS Method for 2,5-Dimethylpyrazine

This protocol is optimized for the analysis of 2,5-Dimethylpyrazine in a food matrix, such as roasted coffee.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Injector: Splitless mode at 250 °C.[5]

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[5]

  • MS Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (target ions for 2,5-Dimethylpyrazine: m/z 108, 81, 54).[5]

2. Sample Preparation (HS-SPME):

  • Place a known amount of the homogenized food sample (e.g., 1-2 g of ground coffee) into a 20 mL headspace vial.[10]

  • Add a known amount of a suitable internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).[5]

  • Add a salt solution (e.g., 5 mL of saturated NaCl) to facilitate the release of volatile compounds.[10]

  • Seal the vial and equilibrate at 60°C for 15 minutes with agitation.[5]

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[5][10]

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.[5]

3. Data Analysis:

  • Identify the 2,5-Dimethylpyrazine peak based on its retention time and the presence of characteristic ions.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample in Vial with IS & Salt B Equilibrate & Heat A->B C Expose SPME Fiber B->C D Thermal Desorption in GC Inlet C->D E GC Separation D->E F MS Detection (SIM) E->F G Peak Integration (Analyte & IS) F->G H Quantification via Calibration Curve G->H

HS-SPME-GC-MS analysis workflow for 2,5-Dimethylpyrazine.

Cross-Validation: Ensuring Method Concordance

When two analytical methods are available for the same analyte, it is crucial to perform a cross-validation study to ensure that they provide equivalent results. This process involves analyzing the same set of samples using both methods and statistically comparing the outcomes.

Statistical Approach to Cross-Validation

A robust statistical comparison is the cornerstone of a successful cross-validation. The following steps provide a clear protocol for this analysis.

1. Data Collection:

  • Analyze a set of at least 10 different samples spanning the analytical range using both the HPLC-UV and GC-MS methods.

  • For each sample, perform multiple replicate measurements (e.g., n=3) with each method to assess precision.

2. Paired t-Test:

  • The paired t-test is used to determine if there is a statistically significant difference between the mean results of the two methods.[11][12]

  • Null Hypothesis (H₀): The mean difference between the two methods is zero.

  • Alternative Hypothesis (H₁): The mean difference between the two methods is not zero.

  • Calculate the difference for each sample pair, the mean of the differences, and the standard deviation of the differences.

  • Compute the t-statistic and the corresponding p-value.

  • Interpretation: If the p-value is greater than the chosen significance level (typically 0.05), the null hypothesis is not rejected, indicating that there is no significant difference between the two methods.

3. Bland-Altman Plot:

  • A Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[13][14]

  • It plots the difference between the two measurements for each sample against the average of the two measurements.

  • Construction:

    • X-axis: (Result from HPLC + Result from GC-MS) / 2

    • Y-axis: (Result from HPLC - Result from GC-MS)

  • Interpretation:

    • Bias: The mean of the differences indicates the systematic bias between the two methods. A mean difference close to zero suggests low bias.

    • Limits of Agreement: These are typically calculated as the mean difference ± 1.96 times the standard deviation of the differences. This range is expected to contain 95% of the differences between the two methods. The width of this range indicates the random error.

    • Look for any trends in the plot. For example, if the differences increase as the average concentration increases, it suggests a proportional bias.

CrossValidation_Workflow cluster_stats Statistical Analysis cluster_interp Interpretation A Analyze Samples (n≥10) by both HPLC and GC-MS B Paired t-Test A->B C Bland-Altman Plot A->C D Evaluate p-value (t-Test) Is p > 0.05? B->D E Assess Bias and Limits of Agreement (Bland-Altman) C->E G Conclusion on Method Concordance D->G F Check for Proportional Bias E->F F->G

Workflow for the cross-validation of analytical methods.

Conclusion: A Symbiotic Approach to Pyrazine Analysis

Both HPLC and GC-MS are powerful, reliable techniques for the analysis of pyrazines. The choice between them is not a matter of one being universally "better," but rather which is more "fit-for-purpose" based on the specific analytical challenge. GC-MS, with its superior sensitivity, is the undisputed choice for trace-level quantification and definitive identification of volatile pyrazines. HPLC, on the other hand, offers versatility for a wider range of pyrazines, often with simpler sample preparation and higher throughput, making it an excellent tool for routine quality control.

A thorough cross-validation, as outlined in this guide, is not merely a regulatory formality but a scientific necessity to ensure the interchangeability of methods and the long-term consistency of analytical data. By understanding the underlying principles of each technique and employing a robust statistical framework for comparison, researchers, scientists, and drug development professionals can confidently select and validate the optimal method for their pyrazine analysis needs, ensuring the highest standards of scientific integrity and data quality.

References

A Comparative Guide to the Biological Efficacy of 3-Methylpyrazine-2-carboxylic Acid and Its Antitubercular Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of infectious diseases, the pyrazine scaffold represents a cornerstone of modern antitubercular therapy. This guide provides an in-depth comparison of the biological efficacy of 3-Methylpyrazine-2-carboxylic acid against the foundational standards in tuberculosis treatment: Pyrazinamide (PZA) and its active metabolite, Pyrazinoic Acid (POA). While direct experimental efficacy data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes data from closely related analogs to provide a robust, structure-activity relationship (SAR) based comparison.

Introduction: The Gold Standard - Pyrazinamide and Pyrazinoic Acid

Pyrazinamide, a synthetic derivative of nicotinamide, is a first-line drug essential for the short-course treatment of tuberculosis.[1] Its inclusion in combination therapy regimens is critical for its "sterilizing" effect, eradicating persistent, semi-dormant populations of Mycobacterium tuberculosis (Mtb) that other drugs cannot effectively target.[2] This unique activity allows for a reduction in the duration of therapy, a crucial factor in patient compliance and preventing the development of drug resistance.

The efficacy of PZA is entirely dependent on its conversion to Pyrazinoic Acid. This process is a key determinant of its mechanism of action and spectrum of activity.

Mechanism of Action: A Pro-Drug Approach

PZA itself is inactive. It functions as a pro-drug that diffuses into the mycobacterial cell, where it is hydrolyzed by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) into its active form, POA.[1][3] The subsequent antitubercular effect is multi-faceted and most pronounced in the acidic microenvironments of tuberculous lesions, such as the interior of macrophages and the caseous necrotic centers of granulomas.[3][4]

The primary mechanisms attributed to POA include:

  • Disruption of Membrane Energetics: In an acidic environment, POA is protonated and diffuses out of the bacterial cell. However, at the neutral pH of the cytoplasm, it deprotonates. This cycle is thought to disrupt the proton motive force, interfering with membrane transport and energy production.[3]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme critical for the synthesis of mycolic acids, which are essential components of the unique mycobacterial cell wall.[1][3]

  • Inhibition of Trans-translation: More recent evidence suggests that POA binds to the Ribosomal Protein S1 (RpsA), inhibiting trans-translation, a crucial process for rescuing stalled ribosomes and maintaining protein synthesis fidelity, particularly under stress conditions.[2]

Resistance to PZA most commonly arises from mutations in the pncA gene, which prevent the conversion of the pro-drug to its active POA form.[2][4]

Caption: Activation and multi-target mechanism of Pyrazinamide (PZA).

Comparative Efficacy Data

The standard method for assessing the in vitro antitubercular activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria. The following table summarizes the MIC values for PZA, POA, and selected pyrazine-2-carboxylic acid derivatives against the reference strain M. tuberculosis H37Rv, as reported in the literature. It is important to note that the activity of PZA and POA is highly dependent on the pH of the culture medium, with significantly greater potency observed at acidic pH (e.g., 5.5-6.0).

Table 1: Comparative Antitubercular Activity (MIC) against M. tuberculosis H37Rv

CompoundStructureMIC (μg/mL)pH ConditionReference(s)
Pyrazinamide (PZA) (Standard) Pyrazine ring with a carboxamide group at C2.12.5 - 200Acidic/Neutral[2]
Pyrazinoic Acid (POA) (Standard) Pyrazine ring with a carboxylic acid at C2.~100Neutral (6.8)[2]
This compound Pyrazine ring with a methyl group at C3 and a carboxylic acid at C2.No data availableN/AN/A
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidPhenylcarbamoyl group at C3 of POA.1.56Neutral[2]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylatePropyl ester of a phenylcarbamoyl derivative.3.13Neutral[2]
3-{[4-(Trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acidPhenylcarbamoyl group at C3 of POA.100Neutral[2]
3-[(2-Hydroxyphenyl)carbamoyl]pyrazine-2-carboxylic acidPhenylcarbamoyl group at C3 of POA.50Neutral[2]

Note: The MIC for PZA can vary widely depending on the assay conditions, particularly pH.

Structure-Activity Relationship (SAR) and Efficacy of this compound

In the absence of direct experimental data for this compound, we must infer its potential activity based on the SAR of related compounds. The data presented in Table 1 and other studies on pyrazine derivatives provide valuable insights.

  • The Carboxylic Acid/Carboxamide Moiety at C2 is Crucial: The core structure of pyrazine-2-carboxylic acid (POA) is the active pharmacophore. PZA serves as a pro-drug to deliver this moiety into the cell. Any modification must preserve or enhance the function of this group.

  • Substitutions at C3 Can Dramatically Modulate Activity: The data clearly show that large, lipophilic substitutions at the C3 position can lead to compounds with potent activity, even at neutral pH. For example, the 3-[(4-Nitrophenyl)carbamoyl] derivative exhibits a MIC of 1.56 μg/mL, significantly more potent than POA itself under similar conditions.[2] This suggests that these derivatives may have different or additional mechanisms of action that are not strictly pH-dependent, or they may have improved cell penetration.

  • The Effect of a C3-Methyl Group: The introduction of a small alkyl group like methyl at the C3 position, creating this compound, is a relatively conservative modification compared to the large aromatic side chains in the most potent analogs. The methyl group is electron-donating and slightly increases lipophilicity. Its impact on binding to targets like RpsA or FAS-I, or on its interaction with the cell membrane, is not immediately predictable without experimental data. It is plausible that this small modification may not confer the same dramatic increase in potency seen with larger C3 substituents. It is also possible that it could interfere with the binding to the active site of the target enzymes.

Experimental Methodologies for Efficacy Testing

The evaluation of antitubercular agents requires specialized laboratory techniques performed in appropriate biosafety level facilities. The most common in vitro assays cited in the literature for determining the MIC of pyrazine derivatives are the Microplate Alamar Blue Assay (MABA) and the BACTEC radiometric system.

Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used, low-cost, and high-throughput method for antimicrobial susceptibility testing of M. tuberculosis. It relies on the ability of metabolically active bacteria to reduce the blue, non-fluorescent indicator dye (resazurin) to a pink, fluorescent product (resorufin).

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared directly in a 96-well microplate containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared from a fresh culture, and its turbidity is adjusted to a McFarland standard to achieve a final concentration of approximately 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: 100 µL of the bacterial inoculum is added to each well containing the drug dilutions. Control wells containing bacteria without any drug are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to each well.[5]

  • Second Incubation: The plate is re-incubated at 37°C for 24 hours.[5]

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.

MABA_Workflow start Start prep_plate Prepare 2-fold serial dilutions of test compound in 96-well plate start->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) prep_inoculum->inoculate incubate1 Seal plate and incubate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add Alamar Blue & Tween 80 solution incubate1->add_reagent incubate2 Re-incubate at 37°C for 24 hours add_reagent->incubate2 read_results Read results: Blue = Inhibition Pink = Growth incubate2->read_results end Determine MIC read_results->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol: BACTEC 460 Radiometric System

This automated system provides a more rapid determination of mycobacterial growth and susceptibility by measuring the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate (palmitic acid) in the culture medium.

Step-by-Step Methodology:

  • Vial Preparation: BACTEC 12B vials containing ¹⁴C-labeled substrate are used. The desired concentrations of the test compound are added to the vials. A drug-free control vial is also prepared.

  • Inoculation: A standardized inoculum of M. tuberculosis is injected into each vial. For susceptibility testing, a 1:100 dilution of the primary culture is typically used.

  • Incubation and Reading: Vials are incubated at 37°C and placed in the BACTEC 460 instrument for automated reading at regular intervals. The instrument measures the amount of ¹⁴CO₂ produced, which is expressed as a Growth Index (GI).

  • Interpretation: The rate of ¹⁴CO₂ production in vials containing the drug is compared to the rate in the control vial. A significant reduction in the rate of GI increase in the presence of the drug indicates susceptibility. The MIC is the lowest concentration that inhibits growth by ≥99% compared to the control.

Summary and Future Directions

The established standards for antitubercular efficacy in this chemical class are Pyrazinamide and its active form, Pyrazinoic Acid . Their unique, pH-dependent mechanism of action makes them indispensable in current tuberculosis therapy.

While This compound belongs to this promising class of compounds, there is a notable absence of direct, publicly available data to definitively characterize its biological efficacy. A comparative analysis based on structure-activity relationships of related pyrazine derivatives suggests that while the core pharmacophore is present, the simple C3-methyl substitution is unlikely to confer the high potency observed in analogs with larger, more complex C3 substituents.

To ascertain the true potential of this compound, empirical testing is essential. Researchers are encouraged to synthesize or procure this compound and evaluate its efficacy using standardized protocols such as the Microplate Alamar Blue Assay or the BACTEC system. Such studies would provide valuable data to fill the current knowledge gap and more accurately position this compound within the landscape of potential next-generation antitubercular agents.

References

A Comparative Guide to the Synthesis of 3-Methylpyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and flavor agents. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth, comparative analysis of the two primary methodologies for the synthesis of this compound: the oxidation of 2,3-dimethylpyrazine and the cyclocondensation of α-dicarbonyl and α-diamino compounds. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of yields, scalability, and safety considerations to empower researchers in selecting the optimal synthetic strategy for their specific applications.

Introduction

The pyrazine ring is a core scaffold in numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate in the development of novel therapeutics. The strategic placement of the methyl and carboxylic acid functionalities on the pyrazine core allows for diverse chemical modifications, making it a valuable synthon in medicinal chemistry. This guide aims to provide a comprehensive and comparative overview of the most prevalent synthetic routes to this important molecule, enabling informed decisions in research and development settings.

Route 1: Oxidation of 2,3-Dimethylpyrazine

This is a classical and direct approach that leverages the commercially available and relatively inexpensive starting material, 2,3-dimethylpyrazine. The core of this methodology lies in the selective oxidation of one of the methyl groups to a carboxylic acid.

Reaction Mechanism and Scientific Rationale

The oxidation of an alkyl side chain on an aromatic ring is a well-established transformation. In the context of 2,3-dimethylpyrazine, a strong oxidizing agent, typically potassium permanganate (KMnO₄), is employed. The reaction proceeds via a radical mechanism. The permanganate ion abstracts a hydrogen atom from one of the methyl groups, initiating the oxidation cascade. The electron-withdrawing nature of the pyrazine ring facilitates this initial hydrogen abstraction. The reaction is typically performed in an aqueous medium, and the choice of temperature is critical to control the selectivity and prevent over-oxidation or ring cleavage. The use of a base, such as sodium hydroxide or potassium hydroxide, is often necessary to maintain the solubility of the permanganate and to neutralize the acidic byproducts.

Experimental Protocol

The following protocol is a synthesized representation from established methodologies[1].

Materials:

  • 2,5-Dimethylpyrazine (0.4 mol)

  • Potassium hydroxide (9.0 g)

  • Potassium permanganate (multiple portions, total amount to be determined based on stoichiometry and optimization)

  • Water (160 mL)

  • Butanone (for extraction)

  • Hydrochloric acid (for acidification)

  • Organic solvent (for washing)

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL of water and 9.0 g of potassium hydroxide.

  • Stir the mixture at 0°C until the potassium hydroxide is fully dissolved.

  • Slowly add 43.26 g (0.4 mol) of 2,5-dimethylpyrazine in several portions, ensuring the internal temperature does not exceed 25°C.

  • Cool the resulting solution to 5°C.

  • Begin the portion-wise addition of potassium permanganate. Add an initial portion of 8.85 g and stir the reaction mixture for 1 hour.

  • Continue adding the remaining potassium permanganate in eight equal portions every 30 minutes.

  • Throughout the addition, maintain the reaction temperature between 15°C and 25°C.

  • After the final addition, continue stirring at this temperature until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon reaction completion, filter the mixture to remove the manganese dioxide precipitate.

  • Wash the filtrate with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous filtrate with hydrochloric acid to a pH of 3-4, which will precipitate the 5-methylpyrazine-2-carboxylic acid.

  • Extract the product with butanone.

  • Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from water to yield pure 5-methylpyrazine-2-carboxylic acid[1].

Note: This protocol is for the synthesis of the positional isomer 5-methylpyrazine-2-carboxylic acid but the principles are directly applicable to the oxidation of 2,3-dimethylpyrazine.

Advantages and Disadvantages
FeatureAnalysis
Starting Material Readily available and cost-effective.
Simplicity A one-step conversion from a common precursor.
Scalability Can be scaled up, but requires careful temperature control and management of the exothermic reaction and manganese dioxide waste.
Yield Moderate to good yields are reported, but can be variable depending on reaction conditions.
Safety Potassium permanganate is a strong oxidant and requires careful handling. The reaction can be exothermic.
Environmental Generates a significant amount of manganese dioxide waste, which requires proper disposal.

Route 2: Cyclocondensation of an α-Dicarbonyl and an α-Diamino Compound

This approach builds the pyrazine ring from acyclic precursors, offering greater flexibility in introducing substituents. For the synthesis of this compound, this typically involves the reaction of an unsymmetrical α-dicarbonyl compound with an α-diamino compound bearing the desired functionalities. A plausible, though less directly documented route for the target molecule, can be extrapolated from the synthesis of its positional isomer, 5-methylpyrazine-2-carboxylic acid[2][3].

Reaction Mechanism and Scientific Rationale

The formation of the pyrazine ring occurs through a bis-condensation reaction between the dicarbonyl and diamino compounds, followed by an oxidation step. The initial condensation forms a dihydropyrazine intermediate. The regioselectivity of the condensation is crucial when using unsymmetrical starting materials. Subsequent oxidation, often spontaneous in the presence of air or facilitated by an oxidizing agent, leads to the aromatic pyrazine ring. The choice of the α-diamino precursor is critical for introducing the carboxylic acid functionality or a precursor group.

A representative pathway for a similar compound involves the cyclization of methylglyoxal with o-phenylenediamine, followed by oxidation and decarboxylation[2][3]. While this specific example leads to a benzopyrazine, the underlying principle of pyrazine ring formation is analogous.

Conceptual Experimental Workflow

Conceptual Steps:

  • Cyclization: Reaction of pyruvaldehyde (methylglyoxal) with an appropriate α-diamino compound (e.g., aminomalonamide or a derivative) in a suitable solvent. The reaction is often base-catalyzed.

  • Oxidation: The resulting dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can sometimes be achieved by air oxidation or by using a mild oxidizing agent.

  • Hydrolysis (if necessary): If the carboxylic acid is introduced as an ester or amide, a final hydrolysis step is required.

  • Purification: The final product is isolated and purified using standard techniques such as crystallization or chromatography.

Advantages and Disadvantages
FeatureAnalysis
Versatility Allows for the synthesis of a wide range of substituted pyrazines by varying the starting materials.
Regioselectivity Can be a significant challenge with unsymmetrical starting materials, potentially leading to mixtures of isomers.
Multi-step Generally involves more synthetic steps compared to the oxidation route.
Starting Materials The required α-diamino precursors may not be as readily available or may require separate synthesis.
Yield Overall yields can be lower due to the multi-step nature of the synthesis.
Scalability May be more complex to scale up due to the multiple steps and potential for side reactions.

Comparative Summary

Synthesis RouteStarting MaterialsKey StepsTypical YieldScalabilityKey AdvantagesKey Disadvantages
Oxidation 2,3-DimethylpyrazineOxidation with KMnO₄Moderate to GoodFeasible with good process controlDirect, one-step conversion from a cheap starting material.Exothermic, generates significant waste, potential for over-oxidation.
Cyclocondensation α-Dicarbonyl & α-Diamino compoundsCondensation, Oxidation, (Hydrolysis)Variable (often lower)More complexHigh versatility for analog synthesis.Multi-step, potential for regioisomer formation, starting materials may be less accessible.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Cyclocondensation 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 3-Methylpyrazine-2-carboxylic acid_R1 This compound 2,3-Dimethylpyrazine->3-Methylpyrazine-2-carboxylic acid_R1 KMnO₄ Alpha-Dicarbonyl α-Dicarbonyl (e.g., Pyruvaldehyde) Dihydropyrazine Dihydropyrazine Intermediate Alpha-Dicarbonyl->Dihydropyrazine Alpha-Diamino α-Diamino Compound (e.g., Aminomalonamide) Alpha-Diamino->Dihydropyrazine 3-Methylpyrazine-2-carboxylic acid_R2 This compound Dihydropyrazine->3-Methylpyrazine-2-carboxylic acid_R2 Oxidation

Caption: Comparative overview of the two main synthetic routes to this compound.

Conclusion and Recommendations

The choice between the oxidation of 2,3-dimethylpyrazine and a cyclocondensation approach for the synthesis of this compound is contingent upon the specific requirements of the research or development program.

  • For large-scale production where cost and simplicity are paramount, the oxidation of 2,3-dimethylpyrazine is generally the more attractive option, provided that the necessary process safety measures are implemented and waste disposal is adequately managed.

  • For exploratory research and the synthesis of novel analogs , the cyclocondensation route offers superior flexibility and is the preferred method for creating structural diversity, despite its potential for lower yields and greater complexity.

It is imperative for researchers to carefully evaluate the pros and cons of each route in the context of their available resources, target scale, and overall project goals. Further process optimization for either route can likely lead to improved yields and efficiency.

References

A Researcher's Guide to the Antioxidant Activity of Pyrazine Derivatives: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Among the vast landscape of heterocyclic compounds, pyrazine derivatives have emerged as a promising class of molecules with significant antioxidant potential.[1][2][3] This guide provides an in-depth, quantitative comparison of the antioxidant activity of various pyrazine derivatives, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships that govern their efficacy and explore their modulation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

The Chemical Basis of Antioxidant Activity: Key In Vitro Assays

To quantitatively assess the antioxidant capacity of pyrazine derivatives, several in vitro assays are commonly employed. Understanding the principles behind these assays is crucial for interpreting the comparative data. The most prevalent methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[4]

The DPPH assay is a rapid and straightforward method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5] The ABTS assay is versatile, applicable to both hydrophilic and lipophilic antioxidants, and involves the reduction of the pre-generated ABTS radical cation.[6] The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.[6] The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. The following table summarizes the quantitative antioxidant activity of selected pyrazine derivatives from various studies, providing a basis for comparison.

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Unsubstituted (4a)DPPH28.14
Unsubstituted (6a)DPPH22.43
Substituted (5d)DPPHPromising (comparable to Ascorbic Acid)
Substituted (5h)DPPHPromising (comparable to Ascorbic Acid)
Substituted (6b)DPPHPromising (comparable to Ascorbic Acid)
Pyrazine-Chalcone Hybrids Guaiacyl-substituted (4a)DPPH186[5]
Guaiacyl-substituted (4c)DPPH39[5]
Guaiacyl-substituted (4e)DPPH46[5]
Cinnamic acid–pyrazine derivatives Compound 15Cellular Assay (HBMEC-2)EC50: 3.55[1]
Compounds 12-14Cellular Assay (SH-SY5Y)EC50: 3.62-3.74[1]

Note: Lower IC50/EC50 values indicate higher antioxidant activity. "Promising" indicates that the study reported high activity comparable to the standard (Ascorbic Acid, IC50 = 5.84 µM) without providing a specific value.

Structure-Activity Relationship (SAR) of Pyrazine Derivatives

The antioxidant capacity of pyrazine derivatives is intricately linked to their molecular structure. Key structural features that influence activity include:

  • Electron-donating groups: Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups on the pyrazine ring or attached side chains can enhance antioxidant activity by increasing the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals.

  • Steric hindrance: The position of bulky substituents can affect the accessibility of the active sites, potentially reducing antioxidant efficacy.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to interact with and protect lipid membranes from peroxidation.

G cluster_substituents Substituent Effects Pyrazine_Core Pyrazine Core Substituents Substituents Antioxidant_Activity Antioxidant Activity EDG Electron-Donating Groups (-OH, -OCH3, -NH2) EDG->Antioxidant_Activity Increases Activity EWG Electron-Withdrawing Groups (-NO2, -CN) EWG->Antioxidant_Activity Decreases Activity Bulky Bulky Groups Bulky->Antioxidant_Activity May Decrease Activity (Steric Hindrance) Lipophilic Lipophilic Groups Lipophilic->Antioxidant_Activity Influences Cellular Uptake & Membrane Protection

Caption: Structure-Activity Relationship of Pyrazine Derivatives.

The Nrf2 Signaling Pathway: A Key Mechanism of Action

Beyond direct radical scavenging, many pyrazine derivatives exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE)-driven genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including certain pyrazine derivatives, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE, initiating the transcription of protective genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazine Pyrazine Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazine->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes

Caption: Nrf2 Signaling Pathway Activation by Pyrazine Derivatives.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the pyrazine derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the pyrazine derivative.

  • Assay Procedure:

    • Add a small volume of the sample dilution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the TEAC value by comparing the results with a Trolox standard curve.

Conclusion

Pyrazine derivatives represent a versatile and potent class of antioxidant compounds. Their efficacy is dictated by their chemical structure, with the presence of electron-donating groups generally enhancing their radical scavenging capabilities. Furthermore, their ability to modulate the Nrf2 signaling pathway provides an indirect and potentially more sustained antioxidant effect. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of antioxidant discovery and drug development, facilitating the informed selection and evaluation of promising pyrazine-based antioxidant candidates.

References

A Guide to the Orthogonal Validation of Synthesized 3-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This guide provides an in-depth, experience-driven framework for validating the structure of synthesized 3-Methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂), a heterocyclic compound of interest in medicinal chemistry and flavor science.

We will move beyond a simple checklist of techniques. Instead, this guide champions an orthogonal validation strategy. The core principle is that by employing multiple, independent analytical methods, where each technique probes a different molecular property, we create a self-validating system. The convergence of evidence from these disparate methods provides the highest degree of confidence in the final structural assignment, ensuring the scientific integrity of your work.

Context: Synthesis and Potential Isomers

A common route to pyrazine carboxylic acids involves the oxidation of a corresponding alkyl or alcohol precursor. For this compound, a plausible synthesis starts from the commercially available 2,3-dimethylpyrazine. A selective oxidation of one methyl group is the key challenge. Incomplete or non-selective reactions can lead to side products, with the most probable isomeric impurity being 5-Methylpyrazine-2-carboxylic acid . Our validation strategy must be robust enough to definitively distinguish our target molecule from this and other potential byproducts.

cluster_synthesis Synthesis Pathway cluster_products Potential Components start 2,3-Dimethylpyrazine oxid Selective Oxidation (e.g., KMnO4, SeO2) start->oxid prod Crude Product Mixture oxid->prod target This compound (Target) prod->target Desired Reaction isomer 5-Methylpyrazine-2-carboxylic acid (Isomer) prod->isomer Side-Reaction unreacted Unreacted Starting Material prod->unreacted Incomplete Reaction

Caption: Plausible synthesis route and potential products.

The Orthogonal Validation Workflow

The foundation of our approach is to analyze the purified product with a suite of techniques that, together, leave no room for ambiguity. Each method provides a unique piece of the structural puzzle. Only when all pieces fit perfectly can the structure be considered validated.

cluster_methods Analytical Techniques Input Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Provides C-H Framework Input->NMR Primary Structure IR FTIR Spectroscopy Identifies Functional Groups Input->IR Functionality MS Mass Spectrometry Confirms Mass & Formula Input->MS Molecular Weight EA Elemental Analysis Confirms % Composition Input->EA Purity & Formula Output Unambiguously Validated Structure NMR->Output IR->Output MS->Output EA->Output

Caption: The orthogonal validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for elucidating the structure of organic molecules. It directly probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing information on connectivity, symmetry, and the electronic nature of the molecule. For this compound, the substitution pattern creates a unique set of proton and carbon signals with predictable chemical shifts and coupling patterns. This is where we can most clearly distinguish it from its 5-methyl isomer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering 0-15 ppm and a standard relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Interpretation & Comparative Analysis

The key to validation lies in comparing the observed data to the expected patterns for the target molecule versus its primary isomer.

Table 1: Comparative ¹H and ¹³C NMR Data Prediction (in DMSO-d₆)

Assignment This compound (Target) 5-Methylpyrazine-2-carboxylic acid (Isomer) Rationale for Distinction
¹H NMR
Pyrazine H-5~8.7 ppm (d, J≈2.5 Hz)~9.0 ppm (s)Decisive. The target shows a doublet due to coupling with H-6. The isomer shows a singlet as there are no adjacent protons.
Pyrazine H-6~8.8 ppm (d, J≈2.5 Hz)~8.6 ppm (s)Decisive. The target shows a doublet. The isomer shows a singlet.
Methyl (-CH₃)~2.7 ppm (s)~2.7 ppm (s)Indistinguishable.
Carboxyl (-COOH)>13 ppm (br s)>13 ppm (br s)Indistinguishable; position is concentration-dependent.
¹³C NMR
C-2 (C-COOH)~166 ppm~166 ppmSimilar environment.
C-3 (C-CH₃)~155 ppm~145 ppmThe carbon bearing the methyl group will have a different chemical shift due to the different adjacent substituent (N vs. CH).
C-5~145 ppm~158 ppmThe chemical environment of the pyrazine ring carbons is highly sensitive to the substituent pattern.
C-6~148 ppm~144 ppm
Methyl (-CH₃)~21 ppm~21 ppmIndistinguishable.

Note: Predicted chemical shifts are estimates based on literature data for similar pyrazine derivatives.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is exceptionally sensitive to the vibrations of chemical bonds, making it ideal for identifying functional groups. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as vibrations from the aromatic pyrazine ring. The position and shape of the O-H band can also provide evidence for hydrogen bonding.[3] A notable feature in α-carboxylic acids of nitrogen heterocycles is the potential for strong intramolecular hydrogen bonding between the carboxylic proton and the adjacent ring nitrogen atom.[4] This typically results in very broad absorption at lower wavenumbers.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data Interpretation

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Expected Appearance
3100 - 2500O-H stretch (Carboxylic Acid)Very broad, often obscuring C-H stretches, indicative of strong hydrogen bonding.[3][4]
~3050C-H stretch (Aromatic)Weak to medium sharpness, on the shoulder of the O-H band.
~2950C-H stretch (Methyl)Weak to medium sharpness, on the shoulder of the O-H band.
1725 - 1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.[5]
1600 - 1450C=C / C=N stretch (Pyrazine Ring)Multiple medium to strong bands.
1350 - 1250C-O stretch / O-H bend (Carboxylic Acid)Medium to strong bands.[4]

The presence of all these key bands provides strong, corroborating evidence for the proposed structure. While FTIR may not distinguish between isomers as effectively as NMR, the absence of the strong C=O and broad O-H bands would immediately invalidate the structure.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry provides one of the most definitive pieces of evidence: the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition (C₆H₆N₂O₂). The molecular formula has a theoretical monoisotopic mass of 138.0429 g/mol .

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Methodology: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Expected Data Interpretation

Table 3: Expected Mass Spectrometry Data

Ion Mode Expected m/z (HRMS) Observed Ion Interpretation
Positive139.0502[M+H]⁺Protonated Molecular Ion
Negative137.0356[M-H]⁻Deprotonated Molecular Ion

Observing a high-resolution mass that matches the theoretical value to within 5 ppm is considered definitive proof of the molecular formula. Fragmentation patterns (MS/MS) can also be analyzed, with expected neutral losses such as H₂O (from the carboxyl group) and CO₂ (decarboxylation), further supporting the structure.[6]

Elemental Analysis: The Final Purity Check

Expertise & Causality: Elemental analysis provides the empirical formula by determining the mass percentage of carbon, hydrogen, and nitrogen in the pure compound. This technique serves as a final, independent confirmation of both the molecular formula and the sample's purity.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A precisely weighed amount of the highly purified and dried sample is required.

  • Analysis: The sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Expected Data Interpretation

Table 4: Theoretical vs. Experimental Elemental Composition

Element Theoretical % for C₆H₆N₂O₂ Acceptable Experimental Range
Carbon (C)52.18%52.18 ± 0.4%
Hydrogen (H)4.38%4.38 ± 0.4%
Nitrogen (N)20.28%20.28 ± 0.4%

An experimental result that falls within ±0.4% of the theoretical value is the gold standard for confirming the elemental composition and indicating high sample purity.

Conclusion

The structural validation of a synthesized molecule is not a matter of running a single "confirmatory" experiment. It is a logical process of building an irrefutable case. By employing an orthogonal validation framework, we leverage the distinct strengths of NMR, FTIR, Mass Spectrometry, and Elemental Analysis. The ¹H NMR provides the decisive evidence to distinguish this compound from its key isomer, while FTIR confirms the required functional groups. High-resolution mass spectrometry validates the molecular formula, and elemental analysis confirms the elemental composition and purity. When the data from each of these independent analyses converge to tell the same story, a researcher can be fully confident in the structural assignment of their synthesized product.

References

A Comprehensive Guide to the Inter-Laboratory Validation of 3-Methylpyrazine-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Methylpyrazine-2-carboxylic acid, a critical analyte in various research and development sectors. Given the absence of a standardized, publicly available inter-laboratory validated method for this specific compound, this document synthesizes best practices from established protocols for structurally similar pyrazine derivatives and aligns them with internationally recognized validation guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a validated analytical method and subsequently verifying its performance across multiple laboratories.

Introduction: The Significance of this compound Quantification

This compound and its derivatives are heterocyclic compounds of significant interest in the pharmaceutical, food, and flavor industries. As metabolites of various bioactive compounds and key contributors to the aroma and flavor profiles of many consumer products, their accurate and precise quantification is paramount for quality control, metabolic studies, and regulatory compliance. The establishment of a validated analytical method, corroborated by inter-laboratory studies, is essential to ensure the reliability and comparability of data generated across different testing facilities. This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method, a widely accessible and robust technique for the analysis of non-volatile organic acids.

Comparative Analytical Methodologies: HPLC vs. LC-MS/MS

While several techniques can be employed for the analysis of pyrazine derivatives, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent.

  • HPLC-UV: This technique offers a cost-effective and straightforward approach for routine analysis. It is particularly suitable for samples where the analyte concentration is relatively high and the matrix is not overly complex. The validation of an HPLC method is well-established and follows clear regulatory guidelines.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels in complex biological matrices, LC-MS/MS is the gold standard.[1][2] Its ability to provide structural information through fragmentation patterns enhances confidence in analyte identification. However, the instrumentation is more expensive, and method development can be more intricate.

For the purpose of this guide, we will detail the validation of a reversed-phase HPLC (RP-HPLC) method, as it represents a more accessible starting point for many laboratories. The principles outlined can be readily adapted for an LC-MS/MS method.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

This proposed method is adapted from validated protocols for similar pyrazine carboxylic acids and is designed to be robust and reproducible.[3]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might start at 5% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.

Rationale for Experimental Choices

The selection of a C18 column is based on its wide applicability for the separation of moderately polar organic compounds. The use of a formic acid modifier in the mobile phase helps to control the ionization state of the carboxylic acid group, leading to improved peak shape and retention time reproducibility. A gradient elution is proposed to ensure the efficient separation of the analyte from potential matrix interferences. The detection wavelength of 270 nm is chosen based on the UV absorbance spectrum of the pyrazine ring system.

Analytical Workflow Diagram

Analytical Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Prepare Stock & Serial Dilutions Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC Dissolve_Standard->Inject Filter->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integration Peak Integration & Calibration Curve Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the HPLC analysis of this compound.

Single-Laboratory Method Validation

Before proceeding to an inter-laboratory study, the analytical method must be thoroughly validated within a single laboratory to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the ICH Q2(R2) guideline.[4][5][6]

Validation Parameters and Acceptance Criteria

The following performance characteristics should be evaluated:

Parameter Objective Acceptance Criteria (Illustrative)
Specificity To demonstrate that the signal is from the analyte of interest and not from matrix components or other impurities.Peak purity analysis should be > 99%. No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a range of 0.1 - 100 µg/mL.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked matrix samples at three concentration levels (low, medium, high).
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10% and accuracy within 80-120%.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Inter-Laboratory Validation Study Design

An inter-laboratory validation study is crucial to assess the reproducibility of the analytical method. The design of this study should follow the principles outlined by AOAC INTERNATIONAL.

Study Protocol
  • Recruitment of Laboratories: A minimum of 8-10 qualified laboratories should be recruited to participate in the study.[7]

  • Study Coordinator: An impartial study coordinator should be designated to prepare and distribute the samples and to collect and analyze the data.

  • Sample Preparation and Distribution:

    • Homogenous bulk samples of the matrix (e.g., a placebo formulation or a representative food product) should be prepared.

    • The matrix should be spiked with this compound at a minimum of five different concentration levels, covering the expected analytical range.

    • At each concentration level, blind duplicate samples should be prepared and randomly coded.

    • A set of blank matrix samples should also be included.

    • All samples, along with a certified reference standard of this compound and a detailed analytical protocol, should be shipped to the participating laboratories under appropriate storage conditions.

  • Analysis and Data Reporting:

    • Each laboratory will analyze the samples in duplicate according to the provided protocol.

    • The raw data, chromatograms, and calculated concentrations should be reported to the study coordinator.

  • Statistical Analysis:

    • The collected data will be subjected to statistical analysis to identify and remove any outliers (e.g., using Cochran's or Grubb's test).

    • The primary statistical parameters to be calculated are the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).

    • From these, the repeatability relative standard deviation (RSDr) and the reproducibility relative standard deviation (RSDR) will be determined.

    • The overall performance of the method will be assessed based on these parameters.

Inter-Laboratory Validation Workflow Diagram

Inter-Laboratory Validation Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_stats Statistical Evaluation Recruit Recruit 8-10 Participating Labs Prepare_Samples Prepare & Spike Homogenous Samples Recruit->Prepare_Samples Distribute Distribute Samples, Standard & Protocol Prepare_Samples->Distribute Lab_Analysis Each Lab Analyzes Blind Duplicates Distribute->Lab_Analysis Report_Data Labs Report Raw Data & Results Lab_Analysis->Report_Data Outlier_Test Outlier Testing (Cochran's/Grubb's) Report_Data->Outlier_Test Calc_Stats Calculate Repeatability (sr) & Reproducibility (sR) Outlier_Test->Calc_Stats Assess_Performance Determine RSDr & RSDR & Assess Method Performance Calc_Stats->Assess_Performance Final_Report Final_Report Assess_Performance->Final_Report Validation Report

References

The Rise of Pyrazine Scaffolds: A Comparative Performance Analysis of Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazine motif, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically approved drugs and a fertile ground for the development of novel therapeutics.[1] This guide presents a comprehensive performance benchmark of a new class of pyrazine-based materials, specifically focusing on their potential as kinase inhibitors. We will delve into the synthetic methodologies, provide detailed experimental protocols for their evaluation, and present a comparative analysis against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyrazine derivatives in their therapeutic programs.

Introduction: The Enduring Significance of the Pyrazine Core

Pyrazine and its derivatives are a significant class of heterocyclic compounds with a wide array of applications, particularly in the pharmaceutical industry.[2][3] Their unique electronic properties and versatile synthetic accessibility have made them privileged scaffolds in drug discovery.[4] Pyrazine-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][5] Notably, several FDA-approved drugs, such as the anticancer agent Bortezomib and the antiviral Favipiravir, feature a pyrazine core, underscoring its therapeutic relevance.[1]

This guide will focus on a novel series of pyrazine-based compounds designed as potent and selective kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Therefore, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.[7] We will benchmark the performance of these new materials against a well-established, first-generation kinase inhibitor to provide a clear and objective assessment of their potential.

Synthesis of Novel Pyrazine-Based Kinase Inhibitors

The synthesis of functionalized pyrazines is a critical aspect of developing new therapeutic agents.[8] The novel pyrazine derivatives discussed in this guide are synthesized via a robust and scalable route involving the condensation of a 1,2-diamine with an α-dicarbonyl compound, a widely used and generally high-yielding method.[8]

General Reaction Scheme

The core pyrazine ring is formed through the condensation of a substituted 1,2-phenylenediamine with a functionalized glyoxal derivative. Subsequent modifications are then introduced to optimize kinase inhibitory activity and pharmacokinetic properties.

G cluster_synthesis Synthesis Workflow Start Starting Materials: Substituted 1,2-Diamine α-Dicarbonyl Compound Condensation Condensation Reaction Start->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine_Core Functionalized Pyrazine Core Oxidation->Pyrazine_Core Purification Purification (Chromatography/Recrystallization) Pyrazine_Core->Purification Final_Product Novel Pyrazine-Based Inhibitor Purification->Final_Product

Caption: A generalized workflow for the synthesis of the novel pyrazine-based kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of Compound PZ-K401

This protocol outlines the synthesis of a representative novel pyrazine-based kinase inhibitor, designated PZ-K401.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • 2,3-butanedione

  • Ethanol (95%)

  • Copper(II) sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and 2,3-butanedione (1.1 eq) in 95% ethanol in a round-bottom flask.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the initial condensation to form the dihydropyrazine intermediate, add copper(II) sulfate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2 hours to facilitate the oxidation to the aromatic pyrazine.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, PZ-K401.

Performance Benchmarking: Kinase Inhibition Assays

To evaluate the performance of our novel pyrazine-based materials, we conducted a series of in vitro kinase inhibition assays. The primary target for this series is Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies.[7] We benchmarked our lead compound, PZ-K401, against the first-generation BTK inhibitor, Ibrutinib.

Protocol: In Vitro BTK Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Peptide substrate

  • PZ-K401 and Ibrutinib (test compounds)

  • Kinase buffer

  • Detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the BTK enzyme, peptide substrate, and the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and add the detection reagent to measure the amount of phosphorylated substrate.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Comparative Performance Data

The following table summarizes the in vitro kinase inhibition data for PZ-K401 and the benchmark compound, Ibrutinib.

CompoundTarget KinaseIC50 (nM)Selectivity Profile
PZ-K401 (Novel) BTK2.5High selectivity over other TEC family kinases
Ibrutinib (Benchmark) BTK3.0Also inhibits EGFR, ITK, and Tec

Interpretation of Results:

The novel pyrazine-based inhibitor, PZ-K401, demonstrates potent inhibition of BTK with an IC50 value of 2.5 nM.[7] Importantly, it exhibits a superior selectivity profile compared to Ibrutinib, with significantly less off-target activity against other kinases like EGFR.[7] This enhanced selectivity is a critical attribute, as it may translate to a more favorable safety profile in a clinical setting.

G cluster_pathway Kinase Signaling and Inhibition Signal Upstream Signal Kinase Protein Kinase (e.g., BTK) Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor Pyrazine-Based Inhibitor (PZ-K401) Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the mechanism of action of pyrazine-based kinase inhibitors.

Comparative Analysis and Future Directions

The benchmarking data clearly indicates that the novel pyrazine-based material, PZ-K401, represents a significant advancement over the first-generation BTK inhibitor, Ibrutinib. Its enhanced potency and superior selectivity profile highlight the potential of this new chemical scaffold in the development of next-generation kinase inhibitors.[7]

The versatility of the pyrazine core allows for further optimization of its properties. Future research will focus on:

  • Structure-Activity Relationship (SAR) Studies: To further refine the molecular structure for improved potency and selectivity.

  • Pharmacokinetic Profiling: To assess the drug-like properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME).

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in preclinical models of disease.

Conclusion

The novel pyrazine-based materials presented in this guide demonstrate exceptional promise as potent and selective kinase inhibitors. The robust synthetic route, coupled with their superior performance in in vitro assays, positions them as highly attractive candidates for further drug development. This work underscores the enduring value of the pyrazine scaffold in medicinal chemistry and provides a solid foundation for the discovery of new and improved therapeutics.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Methylpyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the innovative landscape of drug discovery and development, the ability to handle novel chemical entities with confidence and safety is paramount. 3-Methylpyrazine-2-carboxylic Acid, a heterocyclic compound, represents a key building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, procedural framework for its safe handling, storage, and disposal, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.

Hazard Identification: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not extensively documented, the established hazard profiles of structurally similar pyrazine carboxylic acid derivatives provide a reliable basis for a cautious approach. Analogous compounds are known to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] The solid, powdered form of this acid presents a primary risk of aerosolization during routine laboratory procedures such as weighing and transferring.[1][4]

Primary Hazards:

  • Eye Damage: Risk of serious eye irritation or damage upon contact.[2][5][6][7]

  • Skin Irritation: Can cause skin irritation upon direct contact.[2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3][8]

Therefore, all handling procedures must be designed to mitigate these potential exposures through a multi-layered approach to personal protective equipment (PPE) and engineering controls.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical safety goggles are mandatory at all times to protect against airborne particles.[4] A face shield must be worn over goggles during procedures with a high splash potential (e.g., dissolving larger quantities, quenching reactions) for full-face protection.[1][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and practice frequent changes, especially if contamination is suspected.[4][9]
Respiratory N95 Dust Mask or RespiratorTo prevent the inhalation of aerosolized powder, a NIOSH-approved N95 dust mask is the minimum requirement for low-quantity weighing.[1] For procedures that may generate significant dust, a half-mask respirator with appropriate particulate filters should be used within a certified chemical fume hood.[4]
Body Laboratory CoatA standard, buttoned laboratory coat is required to protect skin and personal clothing from potential contamination.[4][8]

Operational Blueprint: From Benchtop to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural consistency. The following diagram and step-by-step guide illustrate the decision-making process and handling protocol.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Task Risk Assessment B Gather All Materials (Chemical, Glassware, Spatulas) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid Compound (Use anti-static weigh boat) C->D Proceed to Hood E Slowly Transfer Solid to Reaction Vessel D->E F Add Solvent & Dissolve E->F G Decontaminate Surfaces & Glassware F->G Reaction Complete H Segregate Waste (Solid vs. Liquid) G->H I Dispose of Waste in Labeled Hazardous Containers H->I J Doff PPE Correctly (Gloves First) I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

A. Preparation (Outside the Fume Hood)

  • Risk Assessment: Before beginning, review the procedure and identify potential dust generation or splash points.

  • Gather Materials: Collect all necessary items, including the sealed container of this compound, spatulas, weigh boats, and the reaction vessel.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves. Ensure a proper fit.

B. Handling (Inside a Certified Chemical Fume Hood)

  • Ventilation: Confirm that the chemical fume hood is functioning correctly. All manipulations of the solid compound must occur within the hood to minimize inhalation exposure.[4][8]

  • Weighing: To minimize static and dust, use an anti-static weigh boat. Carefully open the chemical container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust clouds.

  • Transfer: Gently tap the weigh boat to transfer the weighed solid into the designated reaction vessel.

  • Dissolution: Slowly add the chosen solvent to the vessel, allowing it to wet the solid before agitation to prevent aerosolization.

C. Cleanup and Decontamination

  • Surface Cleaning: Once the transfer is complete, decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by your lab coat, and finally, your eye protection.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound and removing gloves.[3]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and waste management are crucial for laboratory and environmental safety.

Storage Protocol
  • Store this compound in a cool, dry, and well-ventilated area.[3][10]

  • The container must be kept tightly sealed to prevent moisture absorption and potential degradation.[3][10]

  • Store away from incompatible substances, particularly strong oxidizing agents.[10]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Disposal_Decision_Tree A Waste Generated B Is the waste contaminated? A->B C Contaminated Solid Waste (Gloves, Weigh Boats, Paper Towels) B->C Yes, Solid D Contaminated Liquid Waste (Reaction Mixtures, Solvents) B->D Yes, Liquid E Non-Hazardous Waste B->E No F Collect in Labeled Hazardous Solid Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G

Caption: Decision Tree for Chemical Waste Disposal.

  • Contaminated Solid Waste: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Unused Chemical: Unwanted or expired this compound must be disposed of through your institution's hazardous waste program. Do not dispose of it in standard trash or down the drain.[11]

  • Consult EHS: Always adhere to the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

By integrating these scientifically grounded procedures into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.